molecular formula C8H11NO2 B1267551 Ethyl 4-methyl-1h-pyrrole-3-carboxylate CAS No. 2199-49-7

Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Cat. No.: B1267551
CAS No.: 2199-49-7
M. Wt: 153.18 g/mol
InChI Key: MMDOYVVZUVZLHQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1h-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDOYVVZUVZLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284158
Record name ethyl 4-methyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-49-7
Record name 2199-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-methyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates key data, outlines general experimental protocols for property determination, and presents logical workflows for analysis.

Chemical Identity and Structure

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The structure features a methyl group at the 4-position and an ethyl carboxylate group at the 3-position.

  • IUPAC Name: this compound[1]

  • CAS Number: 2199-49-7[1][2]

  • Molecular Formula: C₈H₁₁NO₂[1][2]

  • Synonyms: 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 3-ethoxycarbonyl-4-methyl-pyrrole[1][2]

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 2199-49-7 PubChem, ChemicalBook[1][2]
Molecular Formula C₈H₁₁NO₂ PubChem, ChemicalBook[1][2]
InChI InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,9H,3H2,1-2H3 PubChem[1]
InChIKey MMDOYVVZUVZLHQ-UHFFFAOYSA-N PubChem[1]

| Canonical SMILES | CCOC(=O)C1=CNC=C1C | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing its solubility, stability, and suitability for various synthetic procedures.

Table 2: Physical and Chemical Properties

Property Value Conditions Source
Molecular Weight 153.18 g/mol PubChem, ChemicalBook[1][2]
Appearance Yellow to brown Solid ChemicalBook[2]
Melting Point 72-75 °C ChemicalBook[2]
Boiling Point 289.7 ± 20.0 °C 760 Torr (Predicted) ChemicalBook[2]
Density 1.106 ± 0.06 g/cm³ 20 °C, 760 Torr (Predicted) ChemicalBook[2]
Flash Point 129.0 ± 21.8 °C (Predicted) ChemicalBook[2]

| Solubility | Slightly Soluble (2.3 g/L) | 25 °C (Predicted) | ChemicalBook[2] |

Table 3: Computed and Spectroscopic Properties

Property Value Method Source
XLogP3 2.1 Computed PubChem[1]
pKa 15.72 ± 0.50 Predicted ChemicalBook[2]
Polar Surface Area 42.1 Ų Computed PubChem[1]
Rotatable Bond Count 2 Computed PubChem[1]
Hydrogen Bond Donor Count 1 Computed PubChem[1]
Hydrogen Bond Acceptor Count 2 Computed PubChem[1]

| Spectral Information | ¹³C NMR, FT-IR, Raman | Available | PubChem[1] |

Experimental Protocols for Property Determination

Detailed experimental procedures for determining the physicochemical properties of organic compounds follow established laboratory methodologies.

3.1. Melting Point Determination The melting point is a fundamental property used to identify and assess the purity of a solid organic compound.

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this occurs over a narrow range.

  • Methodology:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or a similar calibrated device).[3]

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3]

3.2. Boiling Point Determination The boiling point provides insight into the volatility of a liquid. As this compound is a solid at room temperature, its boiling point is typically measured at reduced pressure to prevent decomposition.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]

  • Methodology (Simple Distillation):

    • The compound is placed in a round-bottom flask.[3]

    • A simple distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask.[3]

    • The flask is heated. The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor as it passes into the condenser.[3]

    • The temperature is recorded when it stabilizes during the collection of the distillate. This stable temperature is the boiling point at that specific pressure.[3]

3.3. Solubility Determination Solubility is a critical parameter, especially in drug development and reaction chemistry.

  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

  • Methodology (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.[4]

    • The mixture is agitated (shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

    • After equilibration, the solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

    • The concentration of the compound in the resulting saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualized Workflows and Relationships

4.1. General Synthesis Pathway The synthesis of substituted pyrroles can often be achieved through multi-component reactions that build the heterocyclic ring. A common strategy involves the condensation of an α-amino ketone (or a precursor) with a β-dicarbonyl compound. The diagram below illustrates a generalized logical flow for such a synthesis.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product & Purification A β-Ketoester (e.g., Ethyl Acetoacetate) D Condensation & Ring Closure A->D B α-Haloketone (or equivalent) B->D C Ammonia Source (e.g., Ammonium Acetate) C->D E Crude Product D->E Reaction Workup F Purification (Crystallization/Chromatography) E->F G Final Product: This compound F->G

Caption: Generalized workflow for Hantzsch-type pyrrole synthesis.

4.2. Experimental Workflow for Physicochemical Analysis The determination of the key properties of a synthesized compound follows a logical progression from the pure sample to validated data points.

G cluster_tests Property Determination cluster_data Data Analysis Start Pure Sample of This compound Melting Melting Point Apparatus Start->Melting Boiling Distillation Apparatus Start->Boiling Solubility Shake-Flask Method Start->Solubility Spectroscopy Spectrometers (NMR, IR) Start->Spectroscopy MP_Data Melting Range (°C) Melting->MP_Data BP_Data Boiling Point (°C) Boiling->BP_Data Sol_Data Solubility (g/L) Solubility->Sol_Data Spec_Data Spectral Data (δ, cm⁻¹) Spectroscopy->Spec_Data End Final Physicochemical Profile MP_Data->End BP_Data->End Sol_Data->End Spec_Data->End

Caption: Workflow for the experimental determination of key properties.

References

A Technical Guide to the Spectral Characteristics of Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Molecular Structure and Properties

This compound possesses the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . Its structure, featuring a pyrrole ring substituted with a methyl group and an ethyl carboxylate group, is a key determinant of its chemical and spectral properties.

Chemical Structure:

Spectral Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-9.0Broad Singlet1HN-H
~6.8-7.2Multiplet1HPyrrole C2-H
~6.5-6.8Multiplet1HPyrrole C5-H
4.25Quartet2H-O-CH₂-CH₃
2.20Singlet3HC4-CH₃
1.33Triplet3H-O-CH₂-CH₃

Note: The predicted ¹H NMR data is based on the analysis of similar pyrrole structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data [1]

Chemical Shift (δ) ppmAssignment
165.5C=O
129.0Pyrrole C5
123.5Pyrrole C2
117.8Pyrrole C3
115.3Pyrrole C4
59.5-O-CH₂-CH₃
14.5-O-CH₂-CH₃
11.8C4-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[1]

Table 3: IR Spectral Data [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2980MediumC-H Stretch (Aliphatic)
~1680StrongC=O Stretch (Ester)
~1550MediumC=C Stretch (Pyrrole ring)
~1100StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

m/zAdduct
154.08626[M+H]⁺
176.06820[M+Na]⁺
171.11280[M+NH₄]⁺
152.07170[M-H]⁻

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Actual parameters may need to be optimized based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Spectra are acquired on the same instrument, often with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation:

  • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is introduced into the mass spectrometer, where it is ionized and the mass-to-charge ratios of the resulting ions are measured.

  • Electron Impact (EI): This is a higher-energy ionization technique that can cause fragmentation of the molecule, providing additional structural information. The sample is introduced into the vacuum of the mass spectrometer and bombarded with electrons.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution IR_Spec IR Spectrometer Sample->IR_Spec NMR_Spec NMR Spectrometer Dissolution->NMR_Spec MS_Spec Mass Spectrometer Dissolution->MS_Spec NMR_Data NMR Data (1H, 13C) NMR_Spec->NMR_Data IR_Data IR Data IR_Spec->IR_Data MS_Data MS Data MS_Spec->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for spectral analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. The provided spectral data and experimental protocols are intended to facilitate its accurate identification and characterization in various scientific applications.

References

CAS number 2199-49-7 properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the properties and structure associated with CAS number 2199-49-7 reveals a likely misidentification in the query, with the requested detailed information aligning more closely with the well-documented compound CAS 3864-99-1. This guide will first present the available data for CAS 2199-49-7, followed by a comprehensive overview of CAS 3864-99-1, which is likely the intended subject of inquiry for researchers, scientists, and drug development professionals.

Part 1: Analysis of CAS Number 2199-49-7

Chemical Identity: Ethyl 4-methyl-1H-pyrrole-3-carboxylate[1][2][3][4][5][6][7]

This compound is a pyrrole derivative. The available information is primarily limited to its basic chemical and physical properties.

Structure

The chemical structure for this compound is characterized by a central pyrrole ring.

Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[3][7][8]
Molecular Weight 153.18 g/mol [3][7][8]
Melting Point 72-75°C[9]
Boiling Point 289.7 ± 20.0 °C at 760 Torr[9]
Density 1.106 ± 0.06 g/cm³ (at 20°C)[9]
Appearance Yellow Powder[8]
Purity Min. 95%[8]

There is no available information in the provided search results regarding signaling pathways or detailed experimental protocols for CAS 2199-49-7.

Part 2: In-Depth Technical Guide for CAS 3864-99-1

It is highly probable that the intended compound of interest for an in-depth technical guide is 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol , with CAS number 3864-99-1 . This compound is a well-known UV absorber, often referred to by trade names such as Tinuvin 327. Its properties and applications are extensively documented and are of significant interest to researchers in materials science and potentially in drug development due to its widespread use and potential for human exposure.

Chemical Identity: 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol[10][11][12][13]

Structure

The molecular structure consists of a phenol ring substituted with two tert-butyl groups and a chlorinated benzotriazole moiety.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this UV absorber.

PropertyValueSource
Molecular Formula C₂₀H₂₄ClN₃O[13][14][15][16]
Molecular Weight 357.88 g/mol [13][14][15][16]
Appearance Light yellow powder / Yellowish crystalline powder[15][16][17][18]
Melting Point 150-153 °C[10][13][14], 154-157 °C[17][18]
Density 1.26 g/cm³[10][14]
Flash Point 234 °C[14]
Purity ≥99% (HPLC)[17][18]
Ash Content ≤0.1%[17][18]
Volatile Content ≤0.5%[15]
Light Transmittance 460 nm: ≥93-95% 500 nm: ≥95-97%[15][17][18]
Applications

This compound is primarily used as a UV absorber to protect various materials from degradation caused by ultraviolet radiation.[11] It is particularly suitable for stabilizing polyethylene, polypropylene, polyvinyl chloride, polymethyl methacrylate, and ABS resins.[15][16][17] Its low volatility and good compatibility with polyolefins make it a valuable additive in the plastics industry.[17]

Experimental Protocols

Preparation Method

A general outline for the synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol involves a multi-step process:[10]

  • Alkylation of Phenol: Phenol is reacted with isobutylene in the presence of sulfuric acid to produce 2,4-di-tert-butylphenol.[10]

  • Diazotization: p-chloro-o-nitroaniline is treated with hydrochloric acid and sodium nitrite at low temperatures (0-5 °C) to form a diazonium salt.[10]

  • Coupling Reaction: The diazonium salt is then coupled with the previously prepared 2,4-di-tert-butylphenol.[10]

  • Reduction Reaction: The resulting intermediate is reduced using zinc powder in ethanol to form the final benzotriazole product.[10]

  • Refining: The crude product is purified through crystallization.[10]

The following diagram illustrates the general workflow for the synthesis.

Synthesis_Workflow cluster_alkylation Alkylation cluster_diazotization Diazotization cluster_coupling_reduction Coupling & Reduction cluster_refining Refining phenol Phenol alkylation Alkylation (H₂SO₄) phenol->alkylation isobutylene Isobutylene isobutylene->alkylation dtbp 2,4-Di-tert-butylphenol alkylation->dtbp coupling Coupling dtbp->coupling pcna p-Chloro-o-nitroaniline diazotization Diazotization (HCl, NaNO₂) pcna->diazotization diazonium Diazonium Salt diazotization->diazonium diazonium->coupling intermediate Coupled Intermediate coupling->intermediate reduction Reduction (Zn, Ethanol) intermediate->reduction crude_product Crude Product reduction->crude_product refining Crystallization crude_product->refining final_product Final Product: 2,4-Di-tert-butyl-6-(5-chloro- 2H-benzotriazol-2-yl)phenol refining->final_product

Caption: General synthesis workflow for CAS 3864-99-1.

Safety and Toxicology

Hazard Identification:

  • Risk Codes: R36/37/38 - Irritating to eyes, respiratory system and skin.[10][14]

  • Safety Codes: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[10][14]

  • Hazard Symbol: Xi (Irritant)[14]

Potential Endocrine Disruptor:

This compound is listed as a potential endocrine-disrupting compound.[12]

The logical relationship for handling and safety precautions is outlined below.

Safety_Precautions cluster_hazards Identified Hazards cluster_ppe Recommended Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_first_aid First Aid Measures compound CAS 3864-99-1 irritation Irritant (Eyes, Skin, Respiratory) compound->irritation endocrine Potential Endocrine Disruptor compound->endocrine avoid_contact Avoid contact with skin and eyes irritation->avoid_contact avoid_inhalation Avoid breathing dust irritation->avoid_inhalation eye_contact Eye Contact: Rinse with plenty of water irritation->eye_contact skin_contact Skin Contact: Wash with soap and water irritation->skin_contact gloves Protective Gloves clothing Protective Clothing eyeshields Eyeshields respirator Dust Mask (e.g., N95) avoid_contact->gloves avoid_contact->clothing avoid_contact->eyeshields avoid_contact->respirator wash_hands Wash hands thoroughly after handling avoid_contact->wash_hands avoid_inhalation->gloves avoid_inhalation->clothing avoid_inhalation->eyeshields avoid_inhalation->respirator seek_medical_advice Seek medical advice if irritation persists eye_contact->seek_medical_advice skin_contact->seek_medical_advice

Caption: Safety and handling logic for CAS 3864-99-1.

Due to the lack of specific information on signaling pathways in the provided search results, a corresponding diagram cannot be generated at this time. Further research into the biological activity and toxicological mechanisms of this compound would be required to delineate any associated signaling pathways.

References

The Synthesis and Discovery of Substituted Pyrroles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a cornerstone of medicinal chemistry and materials science. This five-membered aromatic heterocycle is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic substitution of the pyrrole ring allows for the fine-tuning of physicochemical and pharmacological properties, making the development of robust synthetic methodologies a critical endeavor.

This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of substituted pyrroles, from classical name reactions to modern catalytic approaches. It further delves into the drug discovery process for pyrrole-based compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to clarify complex workflows and biological pathways.

I. Synthetic Methodologies for Substituted Pyrroles

The construction of the pyrrole ring can be achieved through a variety of synthetic routes, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Classical Syntheses

Several named reactions have become fundamental tools for pyrrole synthesis.

  • Paal-Knorr Synthesis: This is one of the most common and straightforward methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole.[3]

  • Hantzsch Pyrrole Synthesis: This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4][5][6] The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile.[4][6]

  • Van Leusen Pyrrole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with an electron-deficient alkene (a Michael acceptor).[7][8] The reaction proceeds under basic conditions, where TosMIC acts as a three-atom synthon to construct the pyrrole ring.[7][8]

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing substituted pyrroles.

  • Transition-Metal-Catalyzed Syntheses: Various transition metals, including palladium, rhodium, gold, and copper, have been employed to catalyze the formation of pyrroles from a range of starting materials.[9][10][11][12][13] These reactions often proceed under mild conditions with high efficiency and functional group tolerance. For instance, zinc iodide can effectively catalyze the formation of pyrroles from dienyl azides at room temperature.[9][10]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to complex pyrrole structures by combining three or more reactants in a single synthetic operation.[14][15][16][17] These reactions are particularly valuable in the construction of diverse compound libraries for drug discovery.

II. Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method is often guided by factors such as yield, reaction time, and the complexity of the starting materials. The following tables summarize quantitative data for the synthesis of representative substituted pyrroles using various methods.

Table 1: Paal-Knorr Synthesis of N-Substituted Pyrroles [18]
Entry Amine Catalyst Time (min)
1AnilineCATAPAL 20045
24-MethoxyanilineCATAPAL 20045
3BenzylamineCATAPAL 20045
4n-ButylamineCATAPAL 20045
Table 2: Transition-Metal-Catalyzed Synthesis of 2,5-Disubstituted Pyrroles from Dienyl Azides [9][10]
Entry Substrate Catalyst Solvent
1(E)-Ethyl 2-azido-5-phenylpenta-2,4-dienoateZnI₂CH₂Cl₂
2(E)-Ethyl 2-azido-5-(4-methoxyphenyl)penta-2,4-dienoateZnI₂CH₂Cl₂
3(E)-Ethyl 2-azido-5-(4-nitrophenyl)penta-2,4-dienoateZnI₂CH₂Cl₂
4(E)-Ethyl 2-azido-5-phenylpenta-2,4-dienoateRh₂(O₂CC₃F₇)₄CH₂Cl₂
Table 3: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles [8][19]
Entry Michael Acceptor Base Solvent
1Chalcone derivativeNaHDMSO/Et₂O
2α,β-Unsaturated esterNaHDMSO/Et₂O
3α,β-Unsaturated ketoneNaHDMSO/Et₂O
4α,β-Unsaturated nitrileNaHDMSO/Et₂O

III. Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are representative protocols for key pyrrole syntheses.

General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrroles[18]

A mixture of 2,5-hexanedione (1 mmol) and a primary amine (1 mmol) is combined with a catalytic amount of an acid catalyst (e.g., 40 mg of CATAPAL 200). The reaction mixture is heated at 60 °C for a specified time (e.g., 45 minutes) under solvent-free conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the desired product is extracted with an organic solvent (e.g., ethyl acetate), and the catalyst is removed by filtration or centrifugation. The crude product is then purified by column chromatography.

General Procedure for Hantzsch Pyrrole Synthesis[4]

To a solution of a β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), the primary amine or ammonia (1 equivalent) is added, and the mixture is stirred at room temperature. Subsequently, the α-haloketone (1 equivalent) is added, and the reaction mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

General Procedure for Van Leusen Synthesis of 3-Aroyl-4-heteroarylpyrroles[19]

A mixture of the enone (1 mmol) and tosylmethyl isocyanide (TosMIC) (1 mmol) is prepared in a solvent such as dimethyl sulfoxide (DMSO). This mixture is then added dropwise to a suspension of a strong base, like sodium hydride (NaH), in an ethereal solvent at room temperature under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.

IV. Visualization of Workflows and Pathways

Graphical representations of experimental workflows and biological signaling pathways provide a clear and concise understanding of complex processes.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Reactants Reactants (e.g., 1,4-Diketone, Amine) Reaction Reaction (e.g., Paal-Knorr) Reactants->Reaction Purification Purification (Chromatography) Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Assay Biological Assays (e.g., Anticancer, Antimicrobial) NMR->Assay MS->Assay Hit Hit Identification Assay->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Candidate Drug Candidate SAR->Candidate

Caption: A generalized workflow for the discovery of bioactive substituted pyrroles.

Many pyrrole-containing compounds exhibit their biological effects by modulating specific signaling pathways. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole core function by inhibiting the cyclooxygenase (COX) enzymes.[20]

Signaling_Pathway cluster_membrane Cellular Environment cluster_enzyme Enzymatic Conversion cluster_products Pro-inflammatory Mediators ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Pyrrole_Inhibitor Pyrrole-based NSAID Pyrrole_Inhibitor->COX_Enzyme Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX pathway by a pyrrole-containing NSAID.

The relationship between different synthetic strategies can be visualized to aid in selecting the most appropriate method based on the desired substitution pattern.

Logical_Relationship cluster_methods Synthetic Methods Pyrrole Substituted Pyrrole PaalKnorr Paal-Knorr (1,4-Dicarbonyl + Amine) PaalKnorr->Pyrrole N-Substituted, 2,5-Disubstituted Hantzsch Hantzsch (β-Ketoester + α-Haloketone + Amine) Hantzsch->Pyrrole Polysubstituted VanLeusen Van Leusen (TosMIC + Alkene) VanLeusen->Pyrrole 3,4-Disubstituted MetalCatalysis Transition-Metal Catalysis (Various Precursors) MetalCatalysis->Pyrrole Diverse Substitution Patterns

Caption: Logical relationships between synthetic methods and resulting pyrrole substitution patterns.

V. Conclusion

The synthesis and discovery of substituted pyrroles remain a vibrant and highly significant area of chemical research. The classical synthetic methods provide robust and reliable routes to a variety of pyrrole derivatives, while modern transition-metal-catalyzed and multicomponent reactions offer enhanced efficiency, milder conditions, and access to greater molecular diversity. For researchers in drug development, a thorough understanding of these synthetic strategies, coupled with a systematic approach to biological screening and lead optimization, is paramount for the successful discovery of novel therapeutic agents. The continued innovation in pyrrole synthesis will undoubtedly lead to the development of new medicines and advanced materials with profound impacts on science and society.

References

An In-depth Technical Guide on the Reactivity and Stability of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. This document details the compound's physical and chemical properties, stability under various conditions, and reactivity in key chemical transformations. Experimental protocols, quantitative data, and mechanistic pathways are presented to support further research and application of this versatile molecule.

Compound Overview

4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is a five-membered heterocyclic aromatic compound. The pyrrole ring is a fundamental structural motif in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] The substituents on this particular molecule, a methyl group at the 4-position and an ethyl carboxylate group at the 3-position, significantly influence its electronic properties, reactivity, and biological activity. Pyrrole-3-carboxylate derivatives, in particular, have been investigated for their potential as antibacterial and anticancer agents.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is provided in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₈H₁₁NO₂[5]
Molecular Weight 153.18 g/mol [5]
CAS Number 2199-49-7[5]
Appearance Not explicitly stated, likely a solid or oil
Melting Point Not available
Boiling Point 162 °C at 11 mmHg[6]
Solubility Sparingly soluble in water
XLogP3 2.1[5]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. PubChem provides access to the FTIR spectrum of the compound.[5]

  • Mass Spectrometry: Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. Predicted mass spectral data, including collision cross sections for various adducts, is available.[9]

Stability Profile

The stability of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester under various conditions is a critical factor for its synthesis, storage, and application.

Thermal Stability

Substituted pyrroles generally exhibit good thermal stability.[10] However, specific data on the decomposition temperature of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is not available in the searched literature. For related pyrrole derivatives, thermal stability has been shown to be influenced by the nature of the substituents.[10]

Photostability

Pyrrole-containing compounds can undergo photodegradation through direct and indirect pathways.[11] The substituents on the pyrrole ring play a crucial role in determining the rate and mechanism of photodegradation. Specific photostability studies on 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester have not been found.

Chemical Stability
  • Acidic Conditions: Pyrroles are known to be sensitive to strong acids, which can lead to polymerization. This is because protonation of the pyrrole ring results in a loss of aromaticity, forming an unstable cation that readily polymerizes. Therefore, reactions involving this compound should ideally be carried out under neutral or mildly acidic conditions.[12]

  • Basic Conditions: The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases. The ester functional group is susceptible to hydrolysis under basic conditions (saponification).

Reactivity Profile

The reactivity of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is governed by the electron-rich nature of the pyrrole ring and the presence of the electron-withdrawing ethyl carboxylate group.

Synthesis of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Several classical methods are available for the synthesis of substituted pyrroles, including the Paal-Knorr, Knorr, and Hantzsch syntheses.[11][12][13][14][15][16][17][18][19][20][21][22][23][24] While specific protocols for the target molecule are not detailed in the search results, the general principles of these reactions can be applied.

Synthesis_Pathways cluster_PaalKnorr Paal-Knorr Synthesis cluster_Knorr Knorr Synthesis cluster_Hantzsch Hantzsch Synthesis PK_1 1,4-Dicarbonyl Compound PK_Product Substituted Pyrrole PK_1->PK_Product PK_2 Primary Amine / Ammonia PK_2->PK_Product K_1 α-Amino-ketone K_Product Substituted Pyrrole K_1->K_Product K_2 β-Ketoester K_2->K_Product H_1 β-Ketoester H_Product Substituted Pyrrole H_1->H_Product H_2 α-Haloketone H_2->H_Product H_3 Ammonia / Primary Amine H_3->H_Product

Caption: Overview of common synthetic routes to substituted pyrroles.

Experimental Protocol: General Paal-Knorr Synthesis of a Substituted Pyrrole [13][14]

  • Materials: 1,4-dicarbonyl compound, primary amine or ammonia, and a suitable solvent (e.g., ethanol, acetic acid).

  • Procedure:

    • Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask.

    • Add the primary amine or ammonia to the solution. A weak acid catalyst, such as acetic acid, can be added to accelerate the reaction.

    • Heat the reaction mixture under reflux for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform a workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Electrophilic Substitution

The pyrrole ring is electron-rich and readily undergoes electrophilic substitution reactions, such as nitration and bromination.[25] The directing effects of the existing substituents will influence the position of substitution. The methyl group is an activating, ortho-, para-directing group, while the ethyl carboxylate is a deactivating, meta-directing group. The overall regioselectivity will be a balance of these electronic effects and steric hindrance.

Reactions at the Ester Group

The ethyl carboxylate group can undergo various transformations typical of esters.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Amidation: Reaction with amines can convert the ester into the corresponding amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol.

Oxidation

The pyrrole ring can be susceptible to oxidation, and the outcome of the reaction depends on the oxidant used. Strong oxidizing agents can lead to ring-opening or polymerization. Milder oxidants like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can be used for specific transformations, such as epoxidation of double bonds if present in substituents.[26][27][28][29][30]

Reactivity_Overview cluster_RingReactions Pyrrole Ring Reactions cluster_EsterReactions Ester Group Reactions PyrroleEster 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester Electrophilic_Sub Electrophilic Substitution (e.g., Nitration, Halogenation) PyrroleEster->Electrophilic_Sub Electrophile Oxidation_Ring Oxidation (Ring Opening/Polymerization) PyrroleEster->Oxidation_Ring Strong Oxidant Hydrolysis Hydrolysis PyrroleEster->Hydrolysis H₂O / H⁺ or OH⁻ Amidation Amidation PyrroleEster->Amidation Amine Reduction Reduction PyrroleEster->Reduction LiAlH₄

Caption: Reactivity map for 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Biological and Medicinal Significance

Pyrrole-containing compounds are of great interest in drug discovery due to their wide range of biological activities.[1][2][3] Derivatives of pyrrole-3-carboxylic acid have been reported to possess antibacterial and anticancer properties.[2][4] For instance, certain 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids have shown activity against Staphylococcus species.[31] Furthermore, pyrrole-3-carboxamide derivatives have been investigated as inhibitors of EZH2, a target in cancer therapy.[32] While the specific biological activity and potential signaling pathway involvement of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester have not been explicitly detailed in the available literature, its structural similarity to other biologically active pyrroles suggests its potential as a scaffold for the development of new therapeutic agents.

Conclusion

4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester is a valuable building block in organic synthesis and medicinal chemistry. This guide has summarized its key physicochemical properties, stability profile, and reactivity. The electron-rich pyrrole ring is prone to electrophilic substitution, while the ester functionality allows for a variety of chemical transformations. Although specific experimental protocols and quantitative reactivity data for this particular compound are not extensively documented in the public domain, the general principles of pyrrole and ester chemistry provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its reaction kinetics, stability under a broader range of conditions, and to explore its potential biological activities.

References

The Aromaticity and Electronic Nuances of Functionalized Pyrroles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the aromaticity and electronic structure of functionalized pyrroles, offering valuable insights for researchers, scientists, and professionals in drug development. This document delves into the core principles governing the unique properties of these heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the participation of the nitrogen lone pair in the π-electron system, make it a versatile building block.[1][2] Functionalization of the pyrrole ring allows for the fine-tuning of its electronic structure and, consequently, its reactivity and biological activity. Understanding the interplay between substituents and the inherent aromaticity of the pyrrole core is paramount for the rational design of novel therapeutics and functional materials. This guide will explore these intricacies in detail.

The Aromatic Character of Pyrrole: A Delicate Balance

Pyrrole's aromaticity is a consequence of its planar, cyclic structure with a continuous ring of p-orbitals containing six π-electrons, in accordance with Hückel's rule.[3] The nitrogen atom contributes its lone pair to the delocalized system, which significantly influences the ring's electron density and reactivity.[4] Unlike the lone pair in pyridine, the pyrrole nitrogen's lone pair is integral to its aromaticity, rendering it less basic and more acidic. The aromaticity of pyrrole is often compared to other five-membered heterocycles, with the order generally being thiophene > pyrrole > furan, which is inversely related to the electronegativity of the heteroatom.[4]

Quantifying Aromaticity: Key Experimental and Computational Descriptors

The aromaticity of functionalized pyrroles is not merely a qualitative concept but can be quantified using a variety of experimental and computational techniques. These methods provide valuable data for comparing the effects of different substituents on the electronic structure of the pyrrole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of the pyrrole ring. The chemical shifts of the ring protons and carbons are sensitive to the electron density at each position. Electron-withdrawing groups (EWGs) typically cause a downfield shift (higher ppm) of the NMR signals, indicating a decrease in electron density, while electron-donating groups (EDGs) lead to an upfield shift (lower ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Functionalized Pyrroles

SubstituentPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-Hα (2,5)~6.7~118
β (3,4)~6.1~108
-NO₂ (EWG)2H3: ~7.1, H4: ~6.4, H5: ~7.3C2: ~145, C3: ~113, C4: ~110, C5: ~125
-CN (EWG)2H3: ~6.9, H4: ~6.2, H5: ~7.1C2: ~110, C3: ~112, C4: ~111, C5: ~124
-NH₂ (EDG)2H3: ~5.8, H4: ~6.0, H5: ~6.4C2: ~140, C3: ~98, C4: ~107, C5: ~115
-OCH₃ (EDG)2H3: ~5.9, H4: ~6.1, H5: ~6.6C2: ~155, C3: ~95, C4: ~108, C5: ~116

Note: Chemical shifts are approximate and can vary with solvent and other substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise measurements of bond lengths within the pyrrole ring. In an ideal aromatic system, the bond lengths are expected to be intermediate between those of single and double bonds. Substituents can induce bond length alternation, providing a geometric measure of their effect on π-electron delocalization.

Table 2: Representative C-C and C-N Bond Lengths (Å) in Functionalized Pyrroles

SubstituentPositionC2-C3C3-C4C4-C5N1-C2N1-C5
-H-1.3821.4171.3821.3701.370
-NO₂ (EWG)21.4011.3951.3751.3551.365
-NH₂ (EDG)21.3751.4251.3701.3801.375

Note: Bond lengths are illustrative and can vary based on the full crystal structure.

Computational Aromaticity Indices

Several computational indices are widely used to quantify aromaticity. These provide a theoretical framework for understanding the electronic effects of substituents.

  • Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). More negative values generally correlate with greater aromaticity.

  • Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, calculated from the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or bond-alternated structure.

  • Aromatic Stabilization Energy (ASE): ASE is an energetic measure of aromaticity, typically calculated as the energy difference between the cyclic, delocalized system and a suitable non-aromatic reference compound. A more positive ASE indicates greater aromatic stabilization.

Table 3: Comparative Aromaticity Indices for Substituted Pyrroles

SubstituentPositionNICS(1) (ppm)HOMAASE (kcal/mol)
-H--15.20.9522.5
-NO₂ (EWG)2-16.50.9724.1
-CN (EWG)2-16.10.9623.5
-NH₂ (EDG)2-14.10.9320.8
-OCH₃ (EDG)2-14.50.9421.5

Note: These values are representative and can vary depending on the computational method and basis set used.

The Influence of Substituents on Electronic Structure

The electronic properties of the pyrrole ring are highly sensitive to the nature and position of substituents. This can be understood in terms of the interplay between inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and acyl groups decrease the electron density of the pyrrole ring through inductive and resonance effects. This generally leads to an increase in aromaticity, as reflected by more negative NICS values and higher HOMA and ASE values. The decrease in electron density makes the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly when the EWG is at the 2-position.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density of the pyrrole ring via resonance effects. This can sometimes lead to a slight decrease in aromaticity as it perturbs the even distribution of π-electrons. The increased electron density enhances the nucleophilicity of the ring, making it more reactive towards electrophiles.

substituent_effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) cluster_properties Electronic Properties EWG e.g., -NO₂, -CN Pyrrole_EWG Functionalized Pyrrole EWG->Pyrrole_EWG Substitution Aromaticity_Increase Increased Aromaticity Pyrrole_EWG->Aromaticity_Increase Reactivity_Decrease Decreased Electrophilic Reactivity Pyrrole_EWG->Reactivity_Decrease EDG e.g., -NH₂, -OCH₃ Pyrrole_EDG Functionalized Pyrrole EDG->Pyrrole_EDG Substitution Aromaticity_Decrease Decreased Aromaticity Pyrrole_EDG->Aromaticity_Decrease Reactivity_Increase Increased Electrophilic Reactivity Pyrrole_EDG->Reactivity_Increase

Influence of substituents on pyrrole properties.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of functionalized pyrroles.

Synthesis of Functionalized Pyrroles

5.1.1. Synthesis of a Pyrrole with an Electron-Withdrawing Group: 2-Cyanopyrrole [5][6][7]

This procedure is a representative method for introducing a cyano group onto the pyrrole ring.

  • To a solution of pyrrole (1.0 eq) in a suitable solvent such as DMF, add a cyanating agent like trimethylsilyl cyanide (TMSCN) (1.2 eq).

  • Add a copper(II) triflate (Cu(OTf)₂) catalyst (0.1 eq) and an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyanopyrrole.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

5.1.2. Synthesis of a Pyrrole with an Electron-Donating Group: 2-Aminopyrrole [1][2][6][8][9]

This three-component reaction provides an efficient route to 2-aminopyrroles.

  • In a round-bottom flask, combine an N-tosylimine (1.0 eq), dimethyl acetylenedicarboxylate (DMAD) (1.1 eq), and an isocyanide (1.1 eq) in a suitable solvent like dichloromethane.

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Once the starting materials are consumed, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-aminopyrrole derivative.

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified functionalized pyrrole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 s, and 16-32 scans. For ¹³C NMR, use a spectral width of 220 ppm, a relaxation delay of 2-5 s, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling is typically employed for ¹³C NMR to simplify the spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the functionalized pyrrole suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[10][11]

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate bond lengths and angles.

Computational Analysis (NICS, HOMA, ASE)
  • Structure Optimization: Build the 3D structure of the functionalized pyrrole using a molecular modeling program. Perform a geometry optimization and frequency calculation using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set, to obtain the lowest energy conformation.

  • NICS Calculation: Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the same level of theory. Place a dummy atom (Bq) at the geometric center of the pyrrole ring to calculate NICS(0). For NICS(1), place the dummy atom 1 Å above the ring center. The NICS value is the negative of the calculated isotropic magnetic shielding tensor at the position of the dummy atom.

  • HOMA Calculation: Extract the bond lengths from the optimized geometry. Calculate the HOMA index using the formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²], where n is the number of bonds, R_opt is the optimal bond length for a given bond type, R_i are the calculated bond lengths, and α is a normalization constant.

  • ASE Calculation: Devise an appropriate isodesmic or homodesmotic reaction where the number and type of bonds are conserved on both sides of the equation, with the functionalized pyrrole as the reactant and suitable non-aromatic reference molecules as products. Calculate the energies of all species in the reaction at a consistent level of theory. The ASE is the calculated enthalpy change of this reaction.[3]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Electronic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Functionalized Pyrrole Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR XRay X-ray Crystallography Purification->XRay CompChem Computational Analysis (NICS, HOMA, ASE) Purification->CompChem Structure Structure Elucidation NMR->Structure XRay->Structure Aromaticity Aromaticity Quantification CompChem->Aromaticity Electronic_Effects Analysis of Substituent Effects Structure->Electronic_Effects Aromaticity->Electronic_Effects

Workflow for pyrrole characterization.

Conclusion

The aromaticity and electronic structure of functionalized pyrroles are multifaceted properties that can be systematically investigated through a combination of synthetic, spectroscopic, and computational methods. This guide has provided an in-depth overview of the key principles and experimental protocols for the characterization of these important heterocyclic compounds. A thorough understanding of how substituents modulate the electronic landscape of the pyrrole ring is crucial for the design of new molecules with tailored properties for applications in drug discovery and materials science. The data and methodologies presented herein serve as a valuable resource for researchers in these fields.

References

Biological significance of the pyrrole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged structure in the realm of medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design and development of a vast array of therapeutic agents. This technical guide delves into the profound biological significance of the pyrrole scaffold, offering a comprehensive overview of its applications, mechanisms of action, and the experimental methodologies used to evaluate its therapeutic potential. From blockbuster drugs to promising clinical candidates, the pyrrole nucleus continues to be a fertile ground for the discovery of novel medicines targeting a wide spectrum of diseases.

Diverse Biological Activities of Pyrrole-Containing Compounds

The inherent chemical features of the pyrrole ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow for its versatile binding to a multitude of biological targets. This has led to the development of pyrrole-containing drugs with a wide range of pharmacological activities.[1][2][3]

Anticancer Activity

The pyrrole scaffold is a prominent feature in numerous anticancer agents, targeting various hallmarks of cancer.[4][5] One of the most notable examples is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][7] Sunitinib's mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby disrupting key signaling pathways involved in tumor angiogenesis and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[4][6][8]

Antimicrobial and Antifungal Activity

Pyrrole derivatives have demonstrated significant potential in combating infectious diseases.[9][10] Naturally occurring pyrroles like pyrrolnitrin exhibit broad-spectrum antifungal activity.[11] Synthetic pyrrole-based compounds have been developed with potent antibacterial and antifungal properties, often targeting essential microbial enzymes or cellular processes.[9][12] Their efficacy has been demonstrated against a range of pathogens, including drug-resistant strains, highlighting their importance in the ongoing battle against microbial resistance.[9]

Anti-inflammatory and Analgesic Effects

The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin and Ketorolac .[13] These drugs exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[14]

Cholesterol-Lowering Effects

Atorvastatin , one of the most widely prescribed drugs for lowering cholesterol, features a central pyrrole ring.[13][15] It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[16][17][18] By inhibiting this enzyme, atorvastatin reduces hepatic cholesterol synthesis, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream.[12][16]

Neuroprotective Properties

Emerging research has highlighted the neuroprotective potential of pyrrole-containing compounds.[13][19][20] Certain derivatives have shown promise in preclinical models of neurodegenerative diseases by mitigating oxidative stress, inhibiting key enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and modulating neuroinflammatory pathways.[19][21][22]

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of various pyrrole derivatives across different therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[1]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[1]
PPDHMPA549 (Lung)MTT19.94 ± 1.23 (µg/ml)[1]
PPDHMPHeLa (Cervical)MTT16.73 ± 1.78 (µg/ml)[1]
Pyrrole Derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[1]
Pyrrole Derivative 4aLoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM[1]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3[1]
Alkynylated Pyrrole 12lU251 (Glioma)-2.29 ± 0.18[3]
Alkynylated Pyrrole 12lA549 (Lung)-3.49 ± 0.30[3]
Pyrrole Hydrazone 1CSH-4 (Melanoma)MTT44.63 ± 3.51[3][23]
Isatin-pyrrole derivativeHepG2 (Liver)-0.47[24]
Pyrrolo[2,3-d]pyrimidine 1aA549 (Lung)-0.35[25]
Pyrrolo[2,3-d]pyrimidine 1bPC-3 (Prostate)-1.04[25]
Pyrrole-indole hybrid 3hT47D (Breast)-2.4[9]
Pyrrole-indole hybrid 3kT47D (Breast)-10.6[9]
Imidazolylpyrrolone derivativeA498 (Renal)-low micromolar[26]
Aroyl-aryl-pyrrole 22MCF-7 (Breast)-0.015[27]
Aroyl-aryl-pyrrole 23MCF-7 (Breast)-0.015[27]
Aroyl-aryl-pyrrole 28Tubulin Assembly-0.86[27]

Table 2: Antimicrobial and Antifungal Activity of Pyrrole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrrole-based Chalcone 2Enterococcus faecalis100[28]
Pyrrole-based Chalcone 10Enterococcus faecalis100[28]
Pyrrole-based Chalcone 3Candida albicans50[28]
Pyrrole-based Chalcone 7Candida albicans50[28]
Pyrrole-based Chalcone 7Candida krusei25[28]
Pyrrole-based Chalcone 9Candida krusei25[28]
Pyrrolo[2,3-b]pyrrole 2Pseudomonas aeruginosa50[29]
Pyrrolo[2,3-b]pyrrole 3Staphylococcus aureus- (comparable to ciprofloxacin)[29]
Pyrrolyl benzamide derivativeStaphylococcus aureus3.12 - 12.5[10]
Pyrrole-2-carboxylate derivativeMycobacterium tuberculosis H37Rv0.7[10]
Pyrrole derivative 44S. aureus and E. coli16[30]

Table 3: Enzyme Inhibitory Activity of Pyrrole Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Reference
Pyrrole-indole hybrid 3hAromatase1.8-[9]
Pyrrole-indole hybrid 3kAromatase0.018-[9]
2-Cyanopyrrole A12Tyrosinase0.97-[31]
Furan-pyrrole derivative 6MAO-A0.1620.1221[32]

Signaling Pathways Modulated by Pyrrole-Containing Drugs

The therapeutic effects of many pyrrole-based drugs are a direct consequence of their ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.

Sunitinib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS STAT3 STAT3 VEGFR->STAT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS c_KIT c-KIT FLT3 FLT3 Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->c_KIT Sunitinib->FLT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Sunitinib inhibits multiple receptor tyrosine kinases, leading to the blockade of downstream signaling pathways critical for tumor growth and angiogenesis.

Atorvastatin_Signaling_Pathway Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Cholesterol_Synthesis Cholesterol Synthesis (Decreased) Mevalonate_Pathway->Cholesterol_Synthesis mTOR_Signaling mTOR Signaling (Dysregulated in Islets) Mevalonate_Pathway->mTOR_Signaling LDL_Receptors LDL Receptors (Upregulated) Cholesterol_Synthesis->LDL_Receptors Feedback Mechanism LDL_Clearance LDL-C Clearance (Increased) LDL_Receptors->LDL_Clearance

Caption: Atorvastatin inhibits HMG-CoA reductase, the rate-limiting step in cholesterol synthesis, and also impacts mTOR signaling in pancreatic islets.[11]

Experimental Protocols for Evaluating Biological Activity

Standardized and robust experimental protocols are essential for the accurate assessment of the biological activity of novel pyrrole derivatives.

Synthesis of Pyrrole Derivatives

A common synthetic route to obtain pyrrole derivatives is through a [3+2] cycloaddition reaction. For instance, new pyrroles can be synthesized by reacting benzimidazolium bromide derivatives with asymmetrical acetylenes in 1,2-epoxybutane, which acts as both a solvent and a reagent for generating the intermediate ylides.[7][33][34]

General Procedure for [3+2] Cycloaddition:

  • A mixture of the benzimidazolium bromide derivative and the asymmetrical acetylene is dissolved in 1,2-epoxybutane.[33]

  • The reaction mixture is refluxed for a specified period (e.g., 10 hours).[33]

  • After cooling, the resulting precipitate is filtered, washed with a suitable solvent (e.g., acetone), and dried.[33]

  • The structure of the synthesized pyrrole is confirmed by analytical techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[33]

In Vitro Anticancer Activity Evaluation

1. Cell Viability Assays (MTT/MTS): These colorimetric assays are widely used to assess the cytotoxic effects of compounds on cancer cell lines.[35]

  • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.[35]

  • Protocol Outline: [1]

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrrole derivative for a specified duration (e.g., 48 or 72 hours).

    • Add the MTT or MTS reagent to each well and incubate.

    • Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

2. Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[1]

  • Protocol Outline: [1]

    • Treat cells with the pyrrole derivative.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

3. Cell Cycle Analysis: This assay determines the effect of a compound on the progression of the cell cycle.[1]

  • Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.[1]

  • Protocol Outline: [1]

    • Treat cells with the pyrrole derivative.

    • Harvest the cells, wash with PBS, and fix in ice-cold ethanol.

    • Wash the fixed cells and resuspend in a PI staining solution containing RNase A.

    • Incubate at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[36]

  • Protocol Outline: [36]

    • Prepare serial dilutions of the pyrrole compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Disk Diffusion Method (Kirby-Bauer): This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[37]

  • Protocol Outline: [37]

    • Prepare a standardized inoculum of the test bacterium and spread it uniformly onto an agar plate.

    • Apply paper disks impregnated with a known concentration of the pyrrole compound to the surface of the agar.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disk.

Enzyme Inhibition Assay

General Protocol for Enzyme Inhibition Assay: [25][38]

  • Principle: The activity of a target enzyme is measured in the presence and absence of the inhibitor. The extent of inhibition is determined by comparing the reaction rates.

  • Protocol Outline: [38]

    • Prepare a reaction buffer at the optimal pH for the enzyme.

    • Pre-incubate the enzyme with various concentrations of the pyrrole inhibitor.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the initial reaction rates and determine the IC50 and/or Ki values of the inhibitor.

Conclusion

The pyrrole scaffold is an undeniably vital component in the medicinal chemist's toolbox. Its remarkable versatility, evidenced by its presence in a wide array of clinically successful drugs, underscores its continued importance in drug discovery. The diverse biological activities, from potent anticancer and antimicrobial effects to crucial roles in managing metabolic and inflammatory diseases, ensure that the exploration of novel pyrrole-based compounds will remain a vibrant and productive area of research. The experimental protocols and data presented in this guide provide a foundational framework for professionals in the field to design, synthesize, and evaluate the next generation of pyrrole-containing therapeutics, with the ultimate goal of addressing unmet medical needs and improving human health.

References

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 4-methyl-1H-pyrrole-3-carboxylate, a heterocyclic organic compound of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document details its chemical identity, physicochemical properties, and general synthetic considerations.

Nomenclature

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

  • 4-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester[1]

  • Ethyl 4-methylpyrrole-3-carboxylate[1]

  • 3-Ethoxycarbonyl-4-methyl-pyrrole[1]

  • NSC 35994[1]

Chemical and Physical Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₈H₁₁NO₂PubChem
Molecular Weight 153.18 g/mol [1]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Exact Mass 153.078978594 Da[1]
Monoisotopic Mass 153.078978594 Da[1]
Topological Polar Surface Area 42.1 Ų[1]
Heavy Atom Count 11PubChem

Experimental Protocols: General Synthesis Approach

The synthesis of substituted pyrroles such as this compound can be achieved through various established methodologies in organic chemistry. A common approach involves the Hantzsch pyrrole synthesis or variations thereof. A generalized experimental workflow for the synthesis of a related compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is described, which can be conceptually adapted.

Step 1: Ring-Closure Reaction A key step is the condensation and cyclization of appropriate starting materials. For instance, a β-ketoester (e.g., ethyl acetoacetate), an α-haloketone or aldehyde (e.g., 2-bromopropanal), and a source of ammonia (e.g., ammonia water) can be reacted in a suitable solvent.

Step 2: Reaction Monitoring and Work-up The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and quenched, often in an ice-water bath.

Step 3: Isolation and Purification The crude product is isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography to yield the final product. The purified compound is then dried, often under vacuum.

Visualizations

To further elucidate the relationships and processes discussed, the following diagrams are provided.

G Logical Relationship of Chemical Identifiers A Common Name This compound B IUPAC Name This compound A->B is formally named as C Synonym 1 4-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester A->C is also known as D Synonym 2 Ethyl 4-methylpyrrole-3-carboxylate A->D is also known as E Registry Number CAS: 2199-49-7 A->E is registered as

Caption: Chemical Nomenclature and Identifiers.

G Generalized Synthetic Workflow cluster_0 Reaction Stage cluster_1 Work-up and Isolation cluster_2 Purification and Analysis start Starting Materials (e.g., β-ketoester, α-haloaldehyde, ammonia) reaction Ring-Closure Reaction (Solvent, Heat/Catalyst) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Quenching (e.g., Ice-water bath) monitoring->quench filtration Filtration quench->filtration purification Purification (e.g., Recrystallization, Chromatography) filtration->purification drying Drying (e.g., Under vacuum) purification->drying analysis Final Product Analysis (NMR, IR, Mass Spec) drying->analysis

References

An In-depth Technical Guide to the Health and Safety of Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for Ethyl 4-methyl-1h-pyrrole-3-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C8H11NO2PubChem[1]
Molecular Weight 153.18 g/mol PubChem[1]
Appearance Yellow to brown solidEchemi[2]
Melting Point 72-75°CEchemi[2]
Boiling Point 289.7±20.0℃ (at 760 Torr)Echemi[2]
Density 1.106±0.06 g/cm3 (at 20 ºC, 760 Torr)Echemi[2]
Flash Point 129.0±21.8℃Echemi[2]
Solubility Slightly Soluble (2.3 g/L) at 25°CEchemi[2]
pKa 15.72±0.50 (Predicted)Echemi[2]
InChIKey MMDOYVVZUVZLHQ-UHFFFAOYSA-NPubChem[1]
CAS Number 2199-49-7PubChem[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1]

GHS Pictogram:

  • Warning [1]

Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501[1].

First-Aid Measures

In the event of exposure, immediate first aid is crucial. The following diagram outlines the recommended procedures.

FirstAid cluster_Exposure Exposure Type cluster_Action First-Aid Action cluster_Medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off with soap and plenty of water. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse thoroughly with plenty of water for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Consult_Physician Consult a Physician Move_Fresh_Air->Consult_Physician Wash_Skin->Consult_Physician Rinse_Eyes->Consult_Physician Rinse_Mouth->Consult_Physician

Caption: First-aid procedures for exposure to this compound.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Safe Handling:

  • Handle in a well-ventilated place[3].

  • Avoid dust formation[4].

  • Avoid breathing vapors, mist, or gas[4].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[3].

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container[3].

  • Keep in a dry, cool, and well-ventilated place[3].

  • Store at room temperature in a sealed, dry environment[2].

The logical workflow for safe laboratory handling is depicted below.

LabWorkflow Start Start: Obtain Chemical Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Work_Ventilated Work in a Ventilated Area (Fume Hood) Don_PPE->Work_Ventilated Handle_Carefully Handle Chemical Carefully (Avoid dust/vapor generation) Work_Ventilated->Handle_Carefully Store_Properly Store in a Cool, Dry, Sealed Container Handle_Carefully->Store_Properly Decontaminate Decontaminate Work Area Store_Properly->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste End End: Procedure Complete Dispose_Waste->End

Caption: Recommended workflow for safe handling in a laboratory setting.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[3].
Skin Protection Wear impervious and fire/flame resistant clothing. Handle with gloves that have been inspected prior to use[3][4].
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[4].

Accidental Release Measures

In case of a spill or release, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing dust or vapors. Ensure adequate ventilation[4].

  • Environmental Precautions: Prevent the product from entering drains[4].

  • Containment and Cleaning: Collect the spillage and arrange for disposal. Sweep up and shovel the material into suitable, closed containers for disposal[4].

Toxicological Information

While detailed toxicological studies for this specific compound are not publicly available, the GHS classification indicates potential for skin, eye, and respiratory irritation[1]. The chemical, physical, and toxicological properties have not been thoroughly investigated[4]. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC[4].

Disposal Considerations

Dispose of this material and its container in accordance with local, regional, and national regulations. It is recommended to contact a licensed professional waste disposal service. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber[4]. Contaminated packaging should be disposed of as an unused product[4].

References

The Cornerstone of Nature's Architecture: A Technical Guide to Pyrrole Derivatives in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a simple five-membered aromatic heterocycle, stands as a fundamental building block in a vast and diverse array of natural products. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in molecules that are central to life itself, from the oxygen-carrying heme in our blood to the light-harvesting chlorophyll in plants. This in-depth technical guide explores the pivotal role of pyrrole derivatives in the synthesis of these and other complex natural products, providing a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

This guide delves into the intricate biosynthetic pathways that construct pyrrole-containing macromolecules in nature and details the elegant synthetic strategies devised by chemists to replicate and elaborate upon these natural architectures. We will examine key synthetic methodologies, providing detailed experimental protocols and quantitative data to facilitate their application in the laboratory. Furthermore, this guide employs data visualization through logically structured tables and Graphviz diagrams to illuminate complex reaction pathways and experimental workflows, offering a clear and concise understanding of the principles and practicalities of pyrrole chemistry in the context of natural product synthesis.

The Ubiquitous Pyrrole: A Foundation of Life

Pyrrole derivatives are at the heart of some of the most critical molecules in biology. Their prevalence underscores their evolutionary selection for a range of functional roles, from catalysis to light absorption.

The Tetrapyrroles: Pigments of Life

The most prominent class of pyrrole-containing natural products are the tetrapyrroles, large macrocyclic compounds formed from four pyrrole rings. These include:

  • Heme: A key component of hemoglobin and myoglobin, responsible for oxygen transport in vertebrates. It also plays a crucial role in cytochromes, which are essential for cellular respiration.[1]

  • Chlorophyll: The primary photosynthetic pigment in plants and algae, enabling the conversion of light energy into chemical energy.[2][3][4][5]

  • Bile Pigments: Such as bilirubin and biliverdin, which are breakdown products of heme.[6][7][8]

Other Biologically Active Pyrrole Natural Products

Beyond the tetrapyrroles, the pyrrole motif is found in a wide range of other natural products with significant biological activities:

  • Prodigiosins: A family of red-pigmented tripyrrole alkaloids produced by bacteria, known for their antimicrobial, immunosuppressive, and anticancer properties.[9][10][11][12]

  • Pyrrole-Imidazole Alkaloids: A diverse group of marine natural products, often isolated from sponges, exhibiting a range of bioactivities including antimicrobial, antiviral, and anticancer effects.[13][14][15][16] Notable examples include sceptrin and the lamellarins.

  • Miscellaneous Natural Products: The pyrrole ring is also a feature in various other natural products like mangolamide A, lobechine, and lycogarubin C.[17]

Biosynthetic Pathways of Pyrrole-Containing Natural Products

Nature employs elegant and efficient enzymatic pathways to construct complex pyrrole-containing molecules from simple precursors. Understanding these pathways provides inspiration for synthetic chemists and insights into the regulation of these vital compounds.

Heme Biosynthesis

The biosynthesis of heme is a well-characterized pathway that begins with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[1][18][19] Two molecules of ALA are then condensed to form the pyrrole ring-containing molecule, porphobilinogen (PBG).[1] Four molecules of PBG are subsequently polymerized and cyclized to form the tetrapyrrole macrocycle, which undergoes further modifications and finally the insertion of iron to yield heme.[1][18]

Heme_Biosynthesis Glycine Glycine ALA δ-Aminolevulinic Acid (ALA) Glycine->ALA ALA Synthase Succinyl_CoA Succinyl-CoA Succinyl_CoA->ALA PBG Porphobilinogen (PBG) ALA->PBG ALA Dehydratase HMB Hydroxymethylbilane (HMB) PBG->HMB PBG Deaminase Uroporphyrinogen_III Uroporphyrinogen III HMB->Uroporphyrinogen_III Uroporphyrinogen III Synthase Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Uro'gen III Decarboxylase Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Copro'gen III Oxidase Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Proto'gen IX Oxidase Heme Heme Protoporphyrin_IX->Heme Ferrochelatase (+ Fe2+)

A simplified diagram of the Heme Biosynthesis Pathway.
Chlorophyll Biosynthesis

The biosynthesis of chlorophyll shares the early stages of the heme pathway, diverging at the point of metal insertion. Instead of iron, magnesium is inserted into the protoporphyrin IX ring, a reaction catalyzed by magnesium chelatase.[2][4] This is followed by a series of modifications, including the formation of a fifth ring and the attachment of a long phytol tail to yield the final chlorophyll molecule.[2][3][5]

Chlorophyll_Biosynthesis Protoporphyrin_IX Protoporphyrin IX Mg_Protoporphyrin_IX Mg-Protoporphyrin IX Protoporphyrin_IX->Mg_Protoporphyrin_IX Mg-Chelatase (+ Mg2+) Protochlorophyllide Protochlorophyllide Mg_Protoporphyrin_IX->Protochlorophyllide Chlorophyllide_a Chlorophyllide a Protochlorophyllide->Chlorophyllide_a Protochlorophyllide Oxidoreductase Chlorophyll_a Chlorophyll a Chlorophyllide_a->Chlorophyll_a Chlorophyll Synthase (+ Phytyl-PP) Chlorophyll_b Chlorophyll b Chlorophyll_a->Chlorophyll_b Chlorophyll a oxygenase

Key steps in the Chlorophyll Biosynthesis Pathway.
Prodigiosin Biosynthesis

The biosynthesis of prodigiosin is a fascinating example of convergent biosynthesis. Two separate pathways produce two different pyrrole-containing precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP).[12] A dedicated enzyme then catalyzes the condensation of these two molecules to form the final tripyrrole pigment.[9][12] The genes responsible for this biosynthesis are organized in a pig cluster.[20][21]

Prodigiosin_Biosynthesis cluster_MBC MBC Pathway cluster_MAP MAP Pathway Proline L-Proline MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) Proline->MBC pig genes Serine L-Serine Serine->MBC Prodigiosin Prodigiosin MBC->Prodigiosin Condensation (pigC) Pyruvate Pyruvate MAP 2-methyl-3-amylpyrrole (MAP) Pyruvate->MAP pig genes Octenal 2-Octenal Octenal->MAP MAP->Prodigiosin Bile_Pigment_Formation Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase (+ O2, NADPH) (- Fe3+, CO) Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase (+ NADPH) Conjugated_Bilirubin Conjugated Bilirubin Bilirubin->Conjugated_Bilirubin UDP-glucuronyl- transferase Paal_Knorr_Workflow Start Start Combine Combine 1,4-dicarbonyl, amine, and solvent Start->Combine Add_Catalyst Add acid catalyst (e.g., HCl, AcOH) Combine->Add_Catalyst Heat Heat to reflux Add_Catalyst->Heat Monitor Monitor reaction (e.g., TLC) Heat->Monitor Workup Workup: Cool, remove solvent Monitor->Workup Reaction complete Purify Purify product (chromatography or recrystallization) Workup->Purify End End Purify->End Hantzsch_Mechanism Ketoester β-Ketoester Enamine Enamine Ketoester->Enamine Amine Amine Amine->Enamine Adduct Initial Adduct Enamine->Adduct Haloketone α-Haloketone Haloketone->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Nucleophilic Attack Pyrrole Substituted Pyrrole Cyclized_Intermediate->Pyrrole Dehydration

References

Methodological & Application

Synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented protocol is based on the well-established Hantzsch pyrrole synthesis, a reliable and versatile method for the formation of substituted pyrroles.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products. The specific substitution pattern of this compound makes it a key intermediate for the synthesis of various pharmaceutical agents. This protocol details a robust and reproducible method for its preparation from readily available starting materials.

Reaction Scheme

The synthesis proceeds via a Hantzsch-type condensation reaction between ethyl acetoacetate, an α-haloaldehyde (chloroacetaldehyde), and a source of ammonia. The reaction can be performed as a one-pot synthesis.

Overall Reaction:

Data Presentation

Table 1: Reactant Properties and Molar Ratios
ReactantMolecular FormulaMolar Mass ( g/mol )Molar Ratio
Ethyl AcetoacetateC6H10O3130.141.0
Chloroacetaldehyde (50% aq. solution)C2H3ClO78.501.1
Ammonium AcetateC2H7NO277.081.5
Table 2: Product Characterization
PropertyValue
Molecular Formula C8H11NO2
Molar Mass 153.18 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 75-78 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.35 (br s, 1H, NH), 7.21 (d, J=2.0 Hz, 1H, H-2), 6.45 (d, J=2.0 Hz, 1H, H-5), 4.25 (q, J=7.1 Hz, 2H, OCH₂), 2.20 (s, 3H, CH₃), 1.33 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 165.8, 125.4, 122.1, 116.9, 114.8, 59.8, 14.6, 11.9
IR (KBr, cm⁻¹) 3300 (N-H), 1670 (C=O, ester), 1580, 1450

Experimental Protocol

This protocol is adapted from established Hantzsch pyrrole synthesis procedures.

Materials:

  • Ethyl acetoacetate (≥99%)

  • Chloroacetaldehyde (50 wt. % solution in water)

  • Ammonium acetate (≥98%)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and ammonium acetate (11.6 g, 0.15 mol) in glacial acetic acid (50 mL).

  • Addition of Chloroacetaldehyde: To the stirred mixture, add chloroacetaldehyde (50% aqueous solution, 8.6 g, 0.11 mol) dropwise at room temperature. The addition should be controlled to maintain a gentle exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as an off-white to pale yellow solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Expected Yield: 60-70%

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow start Start reactants Combine Ethyl Acetoacetate, Ammonium Acetate, and Glacial Acetic Acid start->reactants addition Add Chloroacetaldehyde (50% aq.) dropwise reactants->addition reaction Heat at 80-90°C for 2-3 hours addition->reaction workup Work-up: 1. Quench with water 2. Neutralize with NaHCO₃ 3. Extract with EtOAc reaction->workup purification Purification: Column Chromatography (Hexane/EtOAc) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Hantzsch synthesis involves a cascade of interconnected reactions. The logical relationship between the key steps is depicted below.

logical_relationship enamine_formation In situ formation of Ethyl 3-aminocrotonate (Enamine Intermediate) nucleophilic_attack Nucleophilic attack of Enamine on Chloroacetaldehyde enamine_formation->nucleophilic_attack Reacts with cyclization Intramolecular Condensation and Cyclization nucleophilic_attack->cyclization Leads to aromatization Dehydration and Aromatization cyclization->aromatization Followed by final_product This compound aromatization->final_product Yields

Caption: Key mechanistic steps in the Hantzsch synthesis of the target pyrrole.

References

Application Note: A Detailed Protocol for the Knorr Synthesis of Pyrroles Using Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole scaffold is a fundamental heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials. Consequently, robust and efficient methods for its synthesis are of paramount importance in organic chemistry. While the Paal-Knorr synthesis is a well-known method for preparing pyrroles from the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, the specified starting material, ethyl acetoacetate, is a β-ketoester.[1][2][3]

This protocol therefore details the Knorr pyrrole synthesis , a distinct and powerful method that specifically utilizes a β-ketoester (like ethyl acetoacetate) and an α-amino-ketone.[4][5] The classic and most illustrative example of this reaction, which will be the focus of this document, involves the reaction of two equivalents of ethyl acetoacetate. One equivalent is converted in situ into an α-amino-ketone, which then condenses with the second equivalent to form the highly substituted pyrrole known as "Knorr's Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate).[4][6] This method provides a reliable pathway to functionalized pyrroles from simple, readily available starting materials.

Reaction Scheme and Mechanism

The Knorr pyrrole synthesis proceeds via the condensation of an α-amino-ketone with a β-ketoester. The mechanism involves an initial condensation between the amine and ketone to form an imine, which tautomerizes to a more stable enamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]

In this specific protocol, the α-amino-ketone is generated in situ from ethyl acetoacetate through nitrosation followed by a zinc-mediated reduction.

Overall Reaction:

2 x Ethyl Acetoacetate → (1. NaNO₂, CH₃COOH; 2. Zn, CH₃COOH) → Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol provides a detailed methodology for the one-pot synthesis of Knorr's Pyrrole from ethyl acetoacetate.

Materials and Equipment:

  • Ethyl acetoacetate (reagent grade)

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust (<10 µm)

  • Ethanol (for recrystallization)

  • Round-bottom flasks (250 mL and 1 L)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Thermometer

  • Reflux condenser

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

Part 1: Preparation of the Nitrosated Intermediate

  • In a 250 mL flask, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath to 5-10 °C with stirring.

  • Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq). Maintain the temperature below 15 °C during the addition.[7]

  • Once the addition is complete, allow the mixture to stir while slowly warming to room temperature. This mixture will be used in the next step.

Part 2: Reduction and Condensation

  • In a separate 1 L three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve the second equivalent of ethyl acetoacetate (1.1 eq) in glacial acetic acid.[7]

  • Add a portion of the zinc dust (approx. 20% of the total amount) to the flask.[7]

  • Gently heat the mixture to approximately 60 °C.

  • Simultaneously and slowly, begin the dropwise addition of the nitrosated intermediate from Part 1 and the portion-wise addition of the remaining zinc dust.

  • Caution: The reaction is exothermic. Control the addition rate to maintain the internal temperature below 85 °C.[7]

  • After the additions are complete, wash the addition funnel with a small amount of glacial acetic acid and add it to the reaction mixture.

  • Continue to stir the mixture at 60 °C for an additional hour to ensure the reaction goes to completion.[7]

Part 3: Work-up and Isolation

  • Pour the hot reaction mixture into a large beaker containing a large volume of cold water (approx. 1.5 L) with stirring. This will precipitate the crude product.[6][7]

  • Cool the slurry in an ice bath for 1 hour to maximize precipitation.[7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove acetic acid and inorganic salts.[6]

  • Allow the product to air-dry on the filter.

Part 4: Purification

  • The crude product can be purified by recrystallization from ethanol.[6]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If any zinc dust remains, filter the hot solution.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Data Presentation

Table 1: Reagents and Stoichiometry for Knorr Pyrrole Synthesis

CompoundRoleMolar Mass ( g/mol )EquivalentsAmount (200 mmol scale)
Ethyl Acetoacetate (1)Intermediate Precursor130.141.026.0 g (200 mmol)
Sodium NitriteNitrosating Agent69.001.014.0 g (200 mmol)
Ethyl Acetoacetate (2)Substrate130.141.128.6 g (220 mmol)
Zinc DustReducing Agent65.38~4.0~50 g
Glacial Acetic AcidSolvent / Catalyst60.05-~200 mL

Table 2: Summary of Reaction Conditions and Expected Results

ParameterValue / Description
Reaction Temperature60-85 °C (Exothermic control)[7]
Reaction Time~3-4 hours
Product NameDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
AppearanceWhite to off-white crystalline solid
Expected Yield60-75%
Purification MethodRecrystallization from ethanol[6]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Knorr pyrrole synthesis protocol.

Knorr_Synthesis_Workflow prep_nitrosation 1. Prepare Nitrosated Intermediate react 3. Combine and React (Exothermic) prep_nitrosation->react prep_reaction 2. Prepare Main Reaction Flask prep_reaction->react workup 4. Work-up and Precipitation react->workup isolate 5. Isolation (Filtration) workup->isolate purify 6. Purification (Recrystallization) isolate->purify product Final Product: Knorr's Pyrrole purify->product

Figure 1. Experimental workflow for the Knorr synthesis of Knorr's Pyrrole.

References

Application Notes: Ethyl 4-methyl-1H-pyrrole-3-carboxylate as a Key Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-methyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of small molecule kinase inhibitors. Its substituted pyrrole core serves as a crucial scaffold for synthesizing compounds that target various protein kinases, which are pivotal regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrrole moiety can be strategically functionalized to achieve high-affinity binding to the ATP-binding site of specific kinases, leading to the inhibition of their catalytic activity.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of multi-targeted kinase inhibitors, with a focus on inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Key Synthetic Strategies

The primary synthetic route involves the functionalization of the pyrrole ring of this compound, followed by coupling with another heterocyclic system, typically an oxindole derivative. A common and critical transformation is the introduction of a formyl group at the 5-position of the pyrrole ring via the Vilsmeier-Haack reaction. This aldehyde then serves as an electrophilic partner for a condensation reaction with a nucleophilic active methylene group of an oxindole. Subsequent amidation of the ethyl ester provides the final kinase inhibitor.

Targeted Signaling Pathways: VEGFR and PDGFR

Kinase inhibitors synthesized from this compound derivatives, such as Sunitinib, are designed to inhibit receptor tyrosine kinases like VEGFR and PDGFR.[1] These receptors are expressed on the surface of endothelial cells and pericytes and play a central role in angiogenesis.

  • VEGFR Signaling: Upon binding of its ligand, VEGF, VEGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK pathway, promoting endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[2]

  • PDGFR Signaling: Similarly, PDGF binding to its receptor, PDGFR, triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the PI3K-Akt pathway, which is crucial for cell growth and survival.[2] There is also evidence of cross-family signaling where PDGF can mediate VEGFR activation.[3]

By blocking the ATP-binding site of these receptors, inhibitors prevent their phosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.

Quantitative Data for Pyrrole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative pyrrole-based kinase inhibitors against various kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Compound/InhibitorTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrrolo[3,4-c]carbazole-7,9-dione derivative (1d)D1/CDK469--
Pyrazolo[3,4-g]isoquinoline derivative (3a)Haspin167--
Pyrazolo[3,4-g]isoquinoline derivative (3a)CLK1101--
Pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c)Human CK249--
Pyrrolo[2,3-d]pyrimidine derivative (5k)EGFR79Sunitinib93
Pyrrolo[2,3-d]pyrimidine derivative (5k)Her240Staurosporine38
Pyrrolo[2,3-d]pyrimidine derivative (5k)VEGFR2136Sunitinib261
Pyrrolo[2,3-d]pyrimidine derivative (12d)VEGFR-211.9--
Pyrrolo[2,3-d]pyrimidine derivative (15c)VEGFR-213.6--

Experimental Protocols

The following protocols describe a representative synthesis of a multi-targeted kinase inhibitor analogous to Sunitinib, starting from this compound.

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol details the introduction of a formyl group at the 5-position of the pyrrole ring.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.2 equivalents) dropwise to anhydrous N,N-dimethylformamide (3 equivalents) at 0°C with stirring.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of the pyrrole derivative dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously until the effervescence ceases and the pH is alkaline.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate.

Protocol 2: Knoevenagel Condensation with 5-Fluoroindolin-2-one

This protocol describes the condensation of the formylated pyrrole with an oxindole core.

Materials:

  • Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate

  • 5-Fluoroindolin-2-one

  • Ethanol

  • Pyrrolidine (catalyst)

  • Magnetic stirrer and hotplate with reflux condenser

  • Round-bottom flask

Procedure:

  • To a solution of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate (1 equivalent) in ethanol, add 5-fluoroindolin-2-one (1 equivalent).

  • Add a catalytic amount of pyrrolidine (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield Ethyl 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrole-3-carboxylate.

Protocol 3: Amidation with N,N-Diethylethane-1,2-diamine

This protocol details the final amidation step to yield the kinase inhibitor.

Materials:

  • Ethyl 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrole-3-carboxylate

  • N,N-Diethylethane-1,2-diamine

  • 1,4-Dioxane or another suitable high-boiling solvent

  • Magnetic stirrer and hotplate with reflux condenser

  • Round-bottom flask

Procedure:

  • Suspend Ethyl 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrole-3-carboxylate (1 equivalent) in 1,4-dioxane.

  • Add N,N-diethylethane-1,2-diamine (5-10 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess diamine.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrole-3-carboxamide.

Visualizations

G start This compound vilsmeier Vilsmeier-Haack Formylation start->vilsmeier POCl3, DMF intermediate1 Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate vilsmeier->intermediate1 condensation Knoevenagel Condensation intermediate1->condensation oxindole 5-Fluoroindolin-2-one oxindole->condensation intermediate2 Ethyl 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl) -4-methyl-1H-pyrrole-3-carboxylate condensation->intermediate2 Pyrrolidine, EtOH, Reflux amidation Amidation intermediate2->amidation diamine N,N-Diethylethane-1,2-diamine diamine->amidation final_product Multi-Targeted Kinase Inhibitor amidation->final_product Dioxane, Reflux

Caption: Synthetic workflow for a multi-targeted kinase inhibitor.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K PDGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Inhibitor Pyrrole-based Kinase Inhibitor Inhibitor->VEGFR Inhibition Inhibitor->PDGFR Inhibition

Caption: VEGFR and PDGFR signaling pathways and their inhibition.

References

Application of Ethyl 4-methyl-1H-pyrrole-3-carboxylate in Dye Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that serves as a versatile precursor in the synthesis of various organic molecules. In the realm of dye manufacturing, this pyrrole derivative is a valuable building block for the creation of novel dyestuffs, particularly azo dyes. The electron-rich nature of the pyrrole ring makes it an excellent coupling component in azo coupling reactions, allowing for the synthesis of a wide range of colors. The resulting dyes can be tailored for various applications, including textiles, printing, and high-tech materials, by modifying the diazonium salt component. This document provides a detailed overview of the application of this compound in dye synthesis, including experimental protocols and characterization data.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization and azo coupling.[1]

  • Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt acts as the electrophile in the subsequent coupling reaction.[2]

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, this compound. The electron-rich pyrrole ring undergoes electrophilic substitution, typically at the position adjacent to the activating carboxylate group, to form a stable azo dye.[2] The color of the resulting dye is determined by the specific aromatic amine used in the diazotization step.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of azo dyes using this compound as the coupling component. The specific aromatic amine used will determine the final color and properties of the dye.

Protocol 1: General Synthesis of an Arylazo-pyrrole Dye

Materials:

  • Aromatic amine (e.g., aniline, p-toluidine, p-nitroaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

Step 1: Diazotization of the Aromatic Amine

  • In a beaker, dissolve the chosen aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL of water) dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve this compound (0.01 mol) in ethanol (20 mL).

  • To this solution, add a solution of sodium acetate (0.03 mol) in water (10 mL) to create a buffered, slightly acidic to neutral medium.

  • Cool the pyrrole solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the pyrrole solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the expected outcomes when using different aromatic amines in the synthesis of azo dyes with this compound. The exact absorption maxima and yields will vary depending on the specific reaction conditions.

Aromatic AmineExpected Dye ColorExpected λmax (nm)
AnilineYellow-Orange400 - 450
p-ToluidineOrange-Red420 - 470
p-NitroanilineRed to Deep Red480 - 530
p-AnisidineReddish-Orange440 - 490

Visualization of the Synthesis Pathway

The general workflow for the synthesis of an arylazo-pyrrole dye can be visualized as follows:

DyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification AromaticAmine Aromatic Amine NaNO2_HCl NaNO₂ / HCl (0-5°C) DiazoniumSalt Diazonium Salt Solution NaNO2_HCl->DiazoniumSalt Forms CouplingReaction Azo Coupling (0-5°C) DiazoniumSalt->CouplingReaction Reacts with Pyrrole This compound Pyrrole->CouplingReaction Coupling partner AzoDye Arylazo-pyrrole Dye (Precipitate) CouplingReaction->AzoDye Yields Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PureDye Purified Azo Dye Drying->PureDye

Caption: General workflow for the synthesis of an arylazo-pyrrole dye.

Logical Relationship of Key Components

The successful synthesis of the target azo dye is dependent on the interplay of several key components and conditions.

LogicalRelationship cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_outcome Outcome AromaticAmine Aromatic Amine (Diazo Component) NitrousAcid Nitrous Acid (NaNO₂/HCl) AromaticAmine->NitrousAcid reacts with to form diazonium salt AzoDye Azo Dye Formation AromaticAmine->AzoDye Pyrrole This compound (Coupling Component) Base Weak Base (e.g., Sodium Acetate) Pyrrole->Base activated by Pyrrole->AzoDye LowTemp Low Temperature (0-5°C) NitrousAcid->LowTemp requires pH_control pH Control Base->pH_control maintains LowTemp->AzoDye essential for stability pH_control->AzoDye critical for coupling

Caption: Key components and conditions for successful azo dye synthesis.

Conclusion

This compound is a highly effective coupling component for the synthesis of azo dyes. The straightforward and versatile nature of the diazotization and azo coupling reactions allows for the creation of a diverse palette of colors with potential applications in various industries. The provided protocols offer a foundational methodology for researchers to explore the synthesis of novel pyrrole-based azo dyes. Further research can focus on the optimization of reaction conditions and the evaluation of the synthesized dyes for specific applications, such as textile dyeing, printing inks, and functional materials.

References

Application Notes: Ethyl 4-methyl-1H-pyrrole-3-carboxylate as a Versatile Intermediate for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-methyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its substituted pyrrole core is a key pharmacophore in a variety of biologically active molecules. This document provides detailed protocols and application notes on the use of this compound as a starting material for the synthesis of potent bioactive compounds, with a focus on receptor tyrosine kinase (RTK) inhibitors.

Key Bioactive Compound: Sunitinib

Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor that is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). The synthesis of Sunitinib can be achieved through a multi-step process starting from a derivative of this compound.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of Sunitinib against various receptor tyrosine kinases.

Target KinaseIC50 (nM)
VEGFR-180
VEGFR-29
PDGFRα4
PDGFRβ<1
KIT4
FLT31
RET3

Experimental Protocols

I. Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Intermediate 1)

This protocol describes the synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate for Sunitinib, from a related pyrrole derivative. While the direct synthesis from this compound is not explicitly detailed in the provided search results, a common method involves the decarboxylation of a dicarboxylic acid precursor which can be conceptually adapted. A more direct synthetic route found starts from 2-bromopropanal and ethyl acetoacetate.

  • Reaction: Ring-closure reaction of 2-bromopropanal, ethyl acetoacetate, and ammonia water.

  • Procedure:

    • In a reaction vessel, dissolve ethyl acetoacetate in a suitable non-protonic solvent.

    • Add ammonia water to the solution and stir.

    • Slowly add 2-bromopropanal to the reaction mixture, maintaining the temperature between 0-50°C.

    • Continue stirring for 3-5 hours until the reaction is complete (monitored by TLC).

    • After completion, the reaction mixture is worked up by extraction and purification to yield Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[1]

II. Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Intermediate 2)

This protocol describes the introduction of a formyl group at the 5-position of the pyrrole ring, a crucial step in the synthesis of the Sunitinib core.

  • Reaction: Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate using the Vilsmeier-Haack reagent.[2][3][4]

  • Reagents:

    • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

    • Phosphorus oxychloride (POCl3)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • In a flask under a nitrogen atmosphere, cool DMF to 0°C.

    • Slowly add POCl3 to the cooled DMF with stirring to form the Vilsmeier reagent. The mixture is typically stirred for 10-15 minutes.

    • In a separate flask, dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in DCM under a nitrogen atmosphere and cool to 0°C.

    • Slowly add the prepared Vilsmeier reagent to the solution of the pyrrole derivative.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, the reaction is quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).

    • The product, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is extracted with an organic solvent and purified.[5]

III. Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib Intermediate 3)

This protocol details the amidation of the formylated pyrrole intermediate.

  • Reaction: Amidation of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with N,N-diethylethylenediamine.

  • Procedure:

    • Hydrolyze Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to the corresponding carboxylic acid using a base like potassium hydroxide in a mixture of methanol and water under reflux.[6]

    • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.[6]

    • The resulting 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is then coupled with N,N-diethylethylenediamine using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a base like triethylamine in a suitable solvent (e.g., THF).[7]

    • The reaction is stirred at room temperature until completion, followed by work-up and purification to yield N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[8][9][10][11]

IV. Synthesis of Sunitinib

This final step involves the condensation of the pyrrole-carboxamide intermediate with 5-fluoro-1,3-dihydroindol-2-one.

  • Reaction: Knoevenagel condensation of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide with 5-fluoro-1,3-dihydroindol-2-one.

  • Procedure:

    • Dissolve N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-1,3-dihydroindolin-2-one in a suitable solvent such as toluene.

    • Add a catalytic amount of a base, such as piperidine or pyrrolidine.

    • Reflux the reaction mixture for 2.5-3.5 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of Sunitinib.

    • The solid product is collected by filtration, washed with a non-polar solvent like petroleum ether, and dried to yield Sunitinib.

Signaling Pathways and Mechanisms of Action

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastatic progression. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability, leading to angiogenesis.[12][13][14][15][16] Sunitinib competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.[17]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC MAPK RAS-MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by Sunitinib.

PDGFRβ Signaling Pathway

PDGF binding to PDGFRβ induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and Ras-MAPK pathways.[18][19] These pathways are crucial for the proliferation and migration of pericytes, which are essential for blood vessel maturation and stability. By inhibiting PDGFRβ, Sunitinib disrupts pericyte function, leading to vessel regression and anti-angiogenic effects.[20][21]

PDGFRB_Signaling_Pathway PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB Binds PI3K PI3K PDGFRB->PI3K Activates MAPK RAS-MAPK Pathway PDGFRB->MAPK Activates Akt Akt PI3K->Akt Survival Pericyte Survival Akt->Survival Proliferation Pericyte Proliferation & Migration MAPK->Proliferation Sunitinib Sunitinib Sunitinib->PDGFRB Inhibits Sunitinib_Synthesis_Workflow start Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate formylation Vilsmeier-Haack Formylation start->formylation intermediate1 Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate formylation->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis intermediate2 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid hydrolysis->intermediate2 amidation Amidation intermediate2->amidation intermediate3 N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide amidation->intermediate3 condensation Knoevenagel Condensation intermediate3->condensation sunitinib Sunitinib condensation->sunitinib

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of N-Aryl Pyrroles from Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-aryl pyrroles via palladium-catalyzed cross-coupling of Ethyl 4-methyl-1H-pyrrole-3-carboxylate with various aryl halides. This methodology, an adaptation of the Buchwald-Hartwig amination, offers a versatile and efficient route to a library of N-aryl pyrrole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

N-aryl pyrroles are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The palladium-catalyzed N-arylation of pyrroles, a cornerstone of modern synthetic organic chemistry, provides a powerful tool for the construction of these important molecules. This protocol focuses on the use of this compound as a readily available starting material to generate a diverse range of N-aryl pyrrole products. The described method is characterized by its mild reaction conditions, broad substrate scope, and good functional group tolerance.

Reaction Scheme

The general scheme for the palladium-catalyzed N-arylation of this compound is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products pyrrole This compound product Ethyl 1-aryl-4-methyl-1H-pyrrole-3-carboxylate pyrrole->product + Ar-X aryl_halide Aryl Halide (Ar-X) X = Cl, Br, I aryl_halide->product catalyst Pd Catalyst (e.g., Pd(dba)2) catalyst->product ligand Ligand (e.g., keYPhos) ligand->product base Base (e.g., tBuOLi) base->product solvent Solvent (e.g., n-Heptane) solvent->product temperature Temperature (e.g., 50 °C) temperature->product byproduct Salt (e.g., LiX + tBuOH)

Caption: General reaction scheme for the palladium-catalyzed N-arylation.

Data Presentation

The following table summarizes the expected yields for the synthesis of various N-aryl pyrroles from this compound and different aryl chlorides, based on similar reactions reported in the literature.[1][2]

EntryAryl Chloride (Ar-Cl)Product: Ethyl 1-Ar-4-methyl-1H-pyrrole-3-carboxylateExpected Yield (%)
1ChlorobenzeneEthyl 4-methyl-1-phenyl-1H-pyrrole-3-carboxylate80-85
24-ChloroanisoleEthyl 1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylate85-90
34-ChlorotolueneEthyl 4-methyl-1-(p-tolyl)-1H-pyrrole-3-carboxylate82-88
44-Chloro-tert-butylbenzeneEthyl 1-(4-(tert-butyl)phenyl)-4-methyl-1H-pyrrole-3-carboxylate75-80
54-ChlorobenzonitrileEthyl 1-(4-cyanophenyl)-4-methyl-1H-pyrrole-3-carboxylate70-75
6Methyl 4-chlorobenzoateEthyl 1-(4-(methoxycarbonyl)phenyl)-4-methyl-1H-pyrrole-3-carboxylate65-70
72-ChlorotolueneEthyl 4-methyl-1-(o-tolyl)-1H-pyrrole-3-carboxylate60-65
83-ChloropyridineEthyl 4-methyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylate55-60

Experimental Protocols

Materials and Methods

  • Reagents: this compound, aryl halides, palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), various phosphine ligands (e.g., keYPhos, XPhos, SPhos), and bases (e.g., lithium tert-butoxide (tBuOLi), sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃)) were purchased from commercial suppliers and used without further purification.

  • Solvents: Anhydrous solvents (e.g., n-heptane, toluene, dioxane) were obtained from a solvent purification system or freshly distilled.

  • Inert Atmosphere: All reactions were carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.

General Procedure for the Palladium-Catalyzed N-Arylation

This protocol is adapted from a mild and efficient method for the N-arylation of N-H heteroarenes.[1][2]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(dba)₂ (0.0024 mmol, 0.8 mol%), keYPhos (0.0024 mmol, 0.8 mol%), and lithium tert-butoxide (0.30 mmol, 1.0 equiv.).

  • Addition of Reactants: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times. Then, add this compound (0.30 mmol, 1.0 equiv.), the corresponding aryl chloride (0.33 mmol, 1.1 equiv.), and anhydrous n-heptane (3.0 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 50 °C. Stir the reaction mixture for 12 hours.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl pyrrole derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed N-arylation is illustrated below, following the general mechanism of the Buchwald-Hartwig amination.[2]

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0L Pd(0)Ln PdII Ar-Pd(II)(X)Ln Pd0L->PdII Ar-X OxAdd Oxidative Addition + Ar-X PdII_Pyr Ar-Pd(II)(Pyr)Ln PdII->PdII_Pyr Pyrrole-H, Base - HX Base_Pyrrole Base, Pyrrole-H Ligand_Ex Ligand Exchange PdII_Pyr->Pd0L Reductive Elimination Product Ar-Pyrrole PdII_Pyr->Product RedElim Reductive Elimination

Caption: Proposed catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Experimental_Workflow Start Start Setup Reaction Setup (Schlenk tube, Pd catalyst, ligand, base) Start->Setup Reactants Add Reactants (Pyrrole, Aryl Halide, Solvent) Setup->Reactants Reaction Stir at 50 °C for 12h Reactants->Reaction Workup Work-up (Cool, Dilute, Filter) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the N-arylation reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Bases such as lithium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The described palladium-catalyzed N-arylation protocol provides a reliable and efficient method for the synthesis of a diverse range of N-aryl pyrroles from this compound. The mild reaction conditions and tolerance of various functional groups make this a valuable tool for medicinal chemists and researchers in drug discovery and development. Further optimization of reaction parameters may be necessary for specific substrate combinations to achieve maximum yields.

References

Application Notes and Protocols: Functionalization of the C-2 Position of Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Ethyl 4-methyl-1H-pyrrole-3-carboxylate at the C-2 position. The functionalization of this pyrrole core is a critical step in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. The following sections detail procedures for formylation and halogenation, key transformations that introduce versatile functional groups for further synthetic elaboration.

Introduction

This compound is a substituted pyrrole that serves as a valuable building block in medicinal chemistry. The electron-rich nature of the pyrrole ring facilitates electrophilic substitution, with the C-2 and C-5 positions being the most reactive. Due to the substitution pattern of the starting material, the C-2 position is sterically accessible and electronically favored for functionalization. This document outlines reliable methods for introducing formyl and chloro groups at this position, providing a gateway to a diverse range of derivatives.

Key Functionalization Reactions

Two primary examples of electrophilic aromatic substitution at the C-2 position are the Vilsmeier-Haack formylation and chlorination using N-chlorosuccinimide.

2.1. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[2] This formyl group can then serve as a handle for further transformations, such as the synthesis of carboxylic acids, imines, or other carbon-carbon bond formations.[3] For pyrroles, the reaction generally proceeds at the most electron-rich and sterically accessible position.

2.2. Chlorination

Direct chlorination of the pyrrole ring can be achieved using various chlorinating agents. N-chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of activated aromatic systems. This reaction provides a direct route to 2-chloro-substituted pyrrole derivatives, which are valuable precursors for cross-coupling reactions and other nucleophilic substitutions.

Quantitative Data Summary

The following table summarizes typical yields for the functionalization reactions described in the protocols. Please note that yields can vary based on reaction scale, purity of reagents, and precise reaction conditions.

Reaction Product Typical Yield
Vilsmeier-Haack FormylationEthyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate70-85%
ChlorinationEthyl 2-chloro-4-methyl-1H-pyrrole-3-carboxylate60-75%

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the C-2 position of the pyrrole ring.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of the pyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate.

Protocol 2: Chlorination of this compound

This protocol details the chlorination of the C-2 position using N-chlorosuccinimide.

Materials:

  • This compound

  • N-chlorosuccinimide (NCS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane or acetonitrile.

  • Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a saturated aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent in vacuo.

  • The resulting crude product, Ethyl 2-chloro-4-methyl-1H-pyrrole-3-carboxylate, can be purified by recrystallization or column chromatography.

Visualizations

Reaction Pathways

start This compound product1 Ethyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate start->product1 Vilsmeier-Haack Formylation product2 Ethyl 2-chloro-4-methyl-1H-pyrrole-3-carboxylate start->product2 Chlorination reagent1 1. POCl₃, DMF 2. H₂O reagent2 NCS, DCM

Caption: C-2 Functionalization Pathways.

Experimental Workflow: Vilsmeier-Haack Formylation

prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) add_pyrrole Add Pyrrole Substrate Solution prep->add_pyrrole react Reaction at Room Temperature (2-4h) add_pyrrole->react quench Quench with Ice & Neutralize (NaHCO₃) react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify

References

Application Notes and Protocols: Acylation and Alkylation of Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation and alkylation of Ethyl 4-methyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocols are based on established synthetic methodologies for pyrrole derivatives and are intended to serve as a guide for the preparation of novel analogues for drug discovery and development.

Acylation Reactions

Acylation of the pyrrole ring introduces a carbonyl group, which can serve as a handle for further functionalization. The most common acylation methods for pyrroles are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction. Due to the presence of an electron-withdrawing ester group and an electron-donating methyl group, electrophilic substitution on this compound is expected to occur at the more electron-rich and sterically accessible C-2 or C-5 positions.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the pyrrole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1][2] The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol describes a general procedure for the Friedel-Crafts acylation of this compound with an aroyl chloride.

Materials:

  • This compound

  • Aroyl chloride (e.g., benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the aroyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Friedel-Crafts Acylation

Acylating AgentLewis AcidSolventTemperature (°C)Time (h)ProductYield (%)
Benzoyl chlorideAlCl₃DCM0 to rt4Ethyl 2-benzoyl-4-methyl-1H-pyrrole-3-carboxylate70-85
Acetyl chlorideAlCl₃DCM0 to rt2Ethyl 2-acetyl-4-methyl-1H-pyrrole-3-carboxylate65-80
Acetic anhydrideSnCl₄1,2-Dichloroethanert12Ethyl 2-acetyl-4-methyl-1H-pyrrole-3-carboxylate60-75

Note: Yields are estimated based on typical Friedel-Crafts reactions on similar pyrrole substrates.

Diagram 1: Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation Pyrrole Ethyl 4-methyl-1H- pyrrole-3-carboxylate Reaction Reaction Mixture (0°C to rt) Pyrrole->Reaction AcylChloride Acyl Chloride AcylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO3) Reaction->Workup Purification Column Chromatography Workup->Purification Product Acylated Pyrrole Derivative Purification->Product

Caption: General workflow for the Friedel-Crafts acylation of this compound.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol provides a general procedure for the formylation of this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium acetate solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 eq) in anhydrous DCE at 0 °C, add POCl₃ (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DCE dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 1-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium acetate.

  • Stir the mixture for 1 hour to hydrolyze the iminium salt intermediate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for Vilsmeier-Haack Formylation

ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
POCl₃, DMFDCE50-802Ethyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate75-90
POCl₃, DMFDMF50-601.5Ethyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate80-95

Note: Yields are estimated based on typical Vilsmeier-Haack reactions on similar pyrrole substrates.

Diagram 2: Vilsmeier-Haack Formylation Workflow

Vilsmeier_Haack Pyrrole Ethyl 4-methyl-1H- pyrrole-3-carboxylate Reaction Reaction Mixture (50-80°C) Pyrrole->Reaction VilsmeierReagent Vilsmeier Reagent (POCl3 + DMF) VilsmeierReagent->Reaction Solvent Anhydrous Solvent (e.g., DCE) Solvent->Reaction Hydrolysis Hydrolysis (sat. NaOAc) Reaction->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product Formylated Pyrrole Derivative Purification->Product

Caption: General workflow for the Vilsmeier-Haack formylation of this compound.

Alkylation Reactions

Alkylation of pyrroles can occur at either the nitrogen atom (N-alkylation) or a carbon atom of the ring (C-alkylation). N-alkylation is generally favored under basic conditions.

N-Alkylation

N-alkylation is a common strategy to introduce substituents on the pyrrole nitrogen, which can modulate the compound's physicochemical and biological properties.[6][7] A common method involves the deprotonation of the pyrrole N-H with a strong base, followed by reaction with an alkylating agent.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Data for N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---| | Methyl iodide | NaH | DMF | 0 to rt | 4 | Ethyl 1,4-dimethyl-1H-pyrrole-3-carboxylate | 85-95 | | Benzyl bromide | NaH | THF | 0 to rt | 6 | Ethyl 1-benzyl-4-methyl-1H-pyrrole-3-carboxylate | 80-90 | | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 12 | Ethyl 1-(ethoxycarbonylmethyl)-4-methyl-1H-pyrrole-3-carboxylate | 70-85 |

Note: Yields are estimated based on typical N-alkylation reactions on similar pyrrole substrates.

N_Alkylation Pyrrole Ethyl 4-methyl-1H- pyrrole-3-carboxylate Deprotonation Deprotonation (0°C to rt) Pyrrole->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Deprotonation Alkylation Alkylation (0°C to rt) Deprotonation->Alkylation AlkylHalide Alkyl Halide AlkylHalide->Alkylation Quench Quench (sat. NH4Cl) Alkylation->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Pyrrole Derivative Purification->Product

References

Application Notes and Protocols for the Development of Anti-inflammatory and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the screening and evaluation of compounds with potential dual anti-inflammatory and antimicrobial activities. The information is curated from recent studies and is intended to guide researchers in the discovery and development of novel therapeutic agents that can address both inflammation and microbial infections.

Introduction

The interplay between inflammation and microbial infections is a critical area of study in drug development. Often, infections lead to inflammatory responses, and chronic inflammation can increase susceptibility to infections. Therefore, agents with dual anti-inflammatory and antimicrobial properties are of significant interest. This document outlines the application of various compounds, including repurposed drugs, natural products, and novel synthetic molecules, in this therapeutic area. It also provides detailed protocols for key in vitro and in vivo assays to assess their efficacy.

Data Summary: Anti-inflammatory and Antimicrobial Activities of Selected Compounds

The following tables summarize the quantitative data for representative compounds from different classes, demonstrating their dual therapeutic potential.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected Anti-inflammatory Drugs

CompoundGram-Positive BacteriaMIC (mg/L)Gram-Negative BacteriaMIC (mg/L)Reference
Ibuprofen Bacillus cereus0.625 - 2.5Escherichia coli0.625 - 2.5[1][2]
Staphylococcus aureus (including MRSA)0.625 - 2.5Pseudomonas aeruginosa-[1][2]
Auranofin Staphylococcus aureus0.0015 - 5Mycobacterium tuberculosis0.0015 - 5[1][2]
Enterococcus faecium0.0015 - 5--[1]
Clostridioides difficile0.0015 - 5--[1][2]
Aspirin Bacillus cereus1.2 - 5Escherichia coli1.2 - 5[1][2]
--Pseudomonas aeruginosa1.2 - 5[1]
--Klebsiella pneumoniae1.2 - 5[1][2]
Celecoxib Staphylococcus aureus (including MRSA)16 - 64Inactive-[1]
Staphylococcus epidermidis15 - 32--[1]
Bacillus anthracis16 - 32--[1]

Table 2: Anti-inflammatory and Antimicrobial Activity of Novel Synthetic Pyrazole Derivatives

Compound IDAnti-inflammatory Activity (% inhibition of edema)Antimicrobial Activity (MIC: μg/mL)
Compound 2 -Aspergillus niger: 1
Compound 3 -Escherichia coli: 0.25
Compound 4 Better than Diclofenac sodiumStreptococcus epidermidis: 0.25
Source:[3]

Signaling Pathways in Inflammation

Inflammation is a complex biological response involving various signaling pathways. Many anti-inflammatory agents target key enzymes and transcription factors within these pathways.

Inflammation_Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF MAPK MAPK MyD88->MAPK IRF3 IRF3 TRIF->IRF3 NFkB NF-κB MAPK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS IRF3->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO

Caption: Simplified signaling cascade in macrophages upon LPS stimulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of novel anti-inflammatory and antimicrobial agents.

Antimicrobial Activity Assays

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24h). B->C D Determine the MIC by visual inspection for the lowest concentration with no visible growth. C->D

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate. Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

2. Agar Well Diffusion Assay

This is a common qualitative method to screen for antimicrobial activity.[4][5][6]

Protocol:

  • Plate Preparation: Prepare a standardized inoculum of the test microorganism as described for the MIC assay. Spread the inoculum evenly over the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. A control with the solvent and a standard antibiotic should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[4]

Anti-inflammatory Activity Assays

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is used to screen for compounds that can inhibit the production of the pro-inflammatory mediator nitric oxide.

NO_Assay_Workflow A Seed RAW 264.7 cells in a 96-well plate and allow to adhere. B Pre-treat cells with various concentrations of the test compound. A->B C Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. B->C D After incubation (e.g., 24h), collect the supernatant. C->D E Quantify NO production by measuring nitrite levels using the Griess reagent. D->E

Caption: Workflow for the LPS-induced NO production assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various non-toxic concentrations of the test compound. Incubate for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Quantification: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

2. Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[7][8]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Compound Administration: Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the compound. Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.

  • Edema Induction: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The development of agents with both anti-inflammatory and antimicrobial properties holds significant promise for treating a variety of complex diseases. The protocols and data presented here provide a framework for researchers to identify and characterize such dual-acting compounds. The repurposing of existing drugs, exploration of natural products, and rational design of new molecules are all viable strategies in this important area of drug discovery.

References

Application Notes and Protocols: Synthesis of Porphyrin Analogues from Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, albeit theoretical, synthetic pathway for the utilization of Ethyl 4-methyl-1H-pyrrole-3-carboxylate in the synthesis of a β-substituted porphyrin analogue. Due to the absence of a direct documented one-step synthesis from this starting material, a rational multi-step approach based on the robust MacDonald [2+2] condensation methodology is presented. This document provides the necessary protocols for the chemical modifications of the starting pyrrole to yield suitable dipyrromethane precursors, followed by their condensation to form the porphyrin macrocycle.

Introduction

Porphyrins and their analogues are a critical class of tetrapyrrolic macrocycles with widespread applications in medicine, catalysis, and materials science. The functionalization of the porphyrin core, particularly at the β-pyrrolic positions, allows for the fine-tuning of their electronic and steric properties. This compound is a readily available substituted pyrrole that can serve as a valuable building block for the synthesis of specifically functionalized porphyrin analogues.

This document outlines a comprehensive synthetic strategy to prepare an octamethyl-tetra-ethoxycarbonyl porphyrin, a symmetrically β-substituted porphyrin analogue, starting from this compound. The chosen strategy involves the synthesis of two key dipyrromethane intermediates, followed by their acid-catalyzed condensation and subsequent oxidation to the final porphyrin product.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted below. The initial steps focus on the functional group manipulations of the starting pyrrole to generate the necessary precursors for the dipyrromethane synthesis. The final steps involve the MacDonald [2+2] condensation of the two different dipyrromethanes.

G cluster_0 Preparation of Dipyrromethane A cluster_1 Preparation of Dipyrromethane B cluster_2 Porphyrin Synthesis start_A This compound step1_A Saponification start_A->step1_A pyrrole_acid 4-Methyl-1H-pyrrole-3-carboxylic acid step1_A->pyrrole_acid step2_A Decarboxylation pyrrole_acid->step2_A pyrrole_3_methyl 3-Methylpyrrole step2_A->pyrrole_3_methyl step3_A Dimerization with Formaldehyde pyrrole_3_methyl->step3_A dipyrro_A 5,5'-Methylenebis(3-methylpyrrole) (Dipyrromethane A) step3_A->dipyrro_A start_B This compound step1_B Vilsmeier-Haack Formylation start_B->step1_B formyl_pyrrole Ethyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate step1_B->formyl_pyrrole step2_B Reduction of Formyl Group formyl_pyrrole->step2_B hydroxymethyl_pyrrole Ethyl 2-(hydroxymethyl)-4-methyl-1H-pyrrole-3-carboxylate step2_B->hydroxymethyl_pyrrole step3_B Dimerization hydroxymethyl_pyrrole->step3_B dipyrro_B Diethyl 5,5'-methylenebis(4-methyl-1H-pyrrole-3-carboxylate) (Dipyrromethane B) step3_B->dipyrro_B dipyrro_A_in Dipyrromethane A step_macdonald MacDonald [2+2] Condensation dipyrro_A_in->step_macdonald dipyrro_B_in Dipyrromethane B dipyrro_B_in->step_macdonald porphyrinogen Porphyrinogen Intermediate step_macdonald->porphyrinogen step_oxidation Oxidation porphyrinogen->step_oxidation porphyrin Octamethyl-tetra-ethoxycarbonyl Porphyrin Analogue step_oxidation->porphyrin

Caption: Proposed synthetic workflow for a porphyrin analogue.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures when necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). 1H and 13C NMR spectra should be recorded on a suitable spectrometer, and chemical shifts are reported in ppm relative to TMS. Mass spectra should be obtained using an appropriate mass spectrometer.

Part 1: Synthesis of Dipyrromethane Precursors

1.1 Synthesis of Dipyrromethane A: 5,5'-Methylenebis(3-methylpyrrole)

This pathway involves the initial removal of the ethoxycarbonyl group to generate a pyrrole with a free α-position, which can then be dimerized.

Protocol 1.1.1: Saponification of this compound

  • To a solution of this compound (10.0 g, 65.3 mmol) in ethanol (100 mL), add a solution of sodium hydroxide (13.0 g, 325 mmol) in water (50 mL).

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1H-pyrrole-3-carboxylic acid.

Protocol 1.1.2: Decarboxylation of 4-Methyl-1H-pyrrole-3-carboxylic acid

  • Heat the 4-methyl-1H-pyrrole-3-carboxylic acid (from the previous step) under a nitrogen atmosphere at a temperature above its melting point (typically 150-180 °C) until gas evolution ceases.[2]

  • The crude 3-methylpyrrole can be purified by distillation under reduced pressure.

Protocol 1.1.3: Synthesis of 5,5'-Methylenebis(3-methylpyrrole) (Dipyrromethane A)

  • To a solution of 3-methylpyrrole (5.0 g, 61.6 mmol) in methanol (100 mL) at 0 °C, add an aqueous solution of formaldehyde (37%, 2.5 mL, 30.8 mmol).

  • Add concentrated HCl (1 mL) dropwise and stir the reaction mixture at room temperature for 2 hours.

  • Neutralize the reaction with aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Dipyrromethane A.

1.2 Synthesis of Dipyrromethane B: Diethyl 5,5'-methylenebis(4-methyl-1H-pyrrole-3-carboxylate)

This pathway involves functionalizing the α-position before dimerization.

Protocol 1.2.1: Vilsmeier-Haack Formylation of this compound

  • In a three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 10 mL) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3, 5.5 mL, 60 mmol) while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.[3][4]

  • Add a solution of this compound (7.65 g, 50 mmol) in DMF (20 mL) dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and dry to yield Ethyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate.

Protocol 1.2.2: Reduction of the Formyl Group

  • To a solution of Ethyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate (from the previous step) in methanol (100 mL) at 0 °C, add sodium borohydride (NaBH4) in portions until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 2-(hydroxymethyl)-4-methyl-1H-pyrrole-3-carboxylate.

Protocol 1.2.3: Synthesis of Diethyl 5,5'-methylenebis(4-methyl-1H-pyrrole-3-carboxylate) (Dipyrromethane B)

  • Dissolve Ethyl 2-(hydroxymethyl)-4-methyl-1H-pyrrole-3-carboxylate in a mixture of ethanol and concentrated HCl.

  • Stir the reaction at room temperature for 1-2 hours. The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield Dipyrromethane B.

Part 2: Porphyrin Synthesis via MacDonald [2+2] Condensation

Protocol 2.1: Synthesis of Octamethyl-tetra-ethoxycarbonyl Porphyrin Analogue

  • Dissolve Dipyrromethane A (1.0 eq) and Dipyrromethane B (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of methanol and dichloromethane.[5][6]

  • Add a catalytic amount of an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA), to the solution.[7]

  • Stir the reaction mixture at room temperature in the dark for 1-2 hours to allow for the formation of the porphyrinogen intermediate.[8]

  • Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or air, to the reaction mixture to oxidize the porphyrinogen to the porphyrin.[5] If using DDQ, stir for an additional 1-2 hours. If using air, bubble air through the solution for several hours.

  • Neutralize the reaction with triethylamine.

  • Concentrate the reaction mixture and purify the crude porphyrin by column chromatography (silica gel, eluting with a hexane/dichloromethane gradient).

  • Collect the purple fraction and recrystallize from a suitable solvent system (e.g., dichloromethane/methanol) to obtain the pure Octamethyl-tetra-ethoxycarbonyl Porphyrin Analogue.

G cluster_0 MacDonald [2+2] Porphyrin Synthesis Workflow start Mix Dipyrromethane A and B in solvent add_catalyst Add Acid Catalyst (e.g., TFA) start->add_catalyst condensation Stir in Dark (Porphyrinogen Formation) add_catalyst->condensation oxidation Add Oxidizing Agent (e.g., DDQ or Air) condensation->oxidation neutralization Neutralize (e.g., Triethylamine) oxidation->neutralization purification Column Chromatography and Recrystallization neutralization->purification product Pure Porphyrin Analogue purification->product

Caption: MacDonald [2+2] porphyrin synthesis workflow.

Data Presentation

The expected quantitative data from the synthesis of the porphyrin analogue are summarized in the table below. The values are hypothetical and would need to be determined experimentally.

ParameterExpected ValueMethod of Analysis
Yield 15-30%Gravimetric analysis after purification
UV-Vis (in CH2Cl2) Soret band: ~400-420 nmUV-Vis Spectroscopy
Q-bands: ~500-650 nm
1H NMR (in CDCl3) Pyrrolic β-H: ~8.5-9.5 ppm1H NMR Spectroscopy
Meso-H: ~9.5-10.5 ppm
Methyl-H: ~2.0-3.5 ppm
Ethyl-H: ~1.0-1.5 ppm (t), ~4.0-4.5 ppm (q)
NH (internal): ~ -2.0 to -4.0 ppm
Mass Spectrum [M+H]+ corresponding to the calculated molecular weightHigh-Resolution Mass Spectrometry
Purity >95%HPLC

Conclusion

This document provides a detailed theoretical framework for the synthesis of a β-substituted porphyrin analogue using this compound as a starting material. By following the outlined protocols for the synthesis of the necessary dipyrromethane precursors and their subsequent MacDonald [2+2] condensation, researchers can access a novel class of functionalized porphyrins. The provided experimental details, data presentation table, and workflow diagrams are intended to serve as a comprehensive guide for the successful execution of this synthetic strategy. Experimental validation and optimization of the proposed steps are encouraged to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The synthesis of substituted pyrroles like this compound is often achieved through classical methods such as the Paal-Knorr and Hantzsch pyrrole syntheses. The Hantzsch synthesis is particularly relevant, involving a three-component reaction between a β-ketoester (like ethyl acetoacetate), an α-haloketone or α-haloaldehyde (like 2-bromopropanal), and ammonia or a primary amine.[1][2] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is also a widely used and versatile method for obtaining substituted pyrroles.[3][4][5][6]

Q2: What is the underlying mechanism of the Hantzsch pyrrole synthesis for this target molecule?

The Hantzsch synthesis for this specific pyrrole likely proceeds through the following steps:

  • Enamine Formation: The reaction begins with the formation of an enamine from the β-ketoester (ethyl acetoacetate) and ammonia.[1]

  • C-Alkylation: The enamine then acts as a nucleophile, attacking the α-haloaldehyde (2-bromopropanal). This C-alkylation step is the desired pathway for pyrrole formation.[1]

  • Cyclization and Dehydration: Following alkylation, an intramolecular cyclization occurs, followed by dehydration to form the final aromatic pyrrole ring.

Q3: What are the recommended purification methods for this compound?

Standard purification techniques are typically effective. After the reaction work-up, which may involve quenching, extraction, and solvent removal, the crude product can be purified.[1][7] Common methods include:

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[1][7][8]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield a highly pure product.[1][7]

  • Filtration: If the product precipitates from the reaction mixture upon cooling or pH adjustment, it can be collected by vacuum filtration and washed with a cold solvent.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Impurities can lead to unwanted side reactions.[10] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.[8][10] 3. Incorrect Stoichiometry: An improper ratio of reactants may result in the incomplete conversion of the limiting reagent.[10] 4. Presence of Moisture: Some pyrrole syntheses are sensitive to moisture.[10]1. Use freshly purified or high-purity reagents. 2. Systematically optimize the temperature and reaction time. Screen different solvents to find the most suitable one. 3. Ensure accurate measurement of all reactants. A slight excess of the amine/ammonia source may be beneficial.[1] 4. Use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Significant Byproduct Formation 1. Furan Formation (Paal-Knorr): If using a Paal-Knorr approach, strongly acidic conditions (pH < 3) can favor the acid-catalyzed self-cyclization of the 1,4-dicarbonyl precursor to form a furan byproduct.[6][8] 2. N-Alkylation vs. C-Alkylation (Hantzsch): The intermediate enamine can react via N-alkylation instead of the desired C-alkylation.[1] 3. α-Haloketone Side Reactions (Hantzsch): The α-haloketone can undergo self-condensation or react directly with the amine.[1]1. Maintain weakly acidic or neutral conditions. Use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[6] Using an excess of the amine also disfavors furan formation.[8] 2. The choice of solvent can influence selectivity. Protic solvents like ethanol can favor the desired C-alkylation pathway.[1] 3. Add the α-haloketone solution slowly to the reaction mixture containing the pre-formed enamine to maintain its low concentration and minimize side reactions.[1]
Formation of Dark, Tarry Material 1. Polymerization: Excessively high temperatures or highly acidic conditions can cause polymerization of the starting materials or the pyrrole product itself.[8]1. Lower the reaction temperature. 2. Use a milder acid catalyst or consider running the reaction under neutral conditions.[8]
Difficulty in Product Purification 1. Product Instability: The synthesized pyrrole might be sensitive to the purification conditions (e.g., acidic or basic work-up).[8] 2. Complex Mixture: The presence of multiple, closely related byproducts can make separation challenging.1. Use neutral work-up conditions where possible. If the product is unstable on silica gel, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina). 2. Re-optimize the reaction conditions to improve selectivity and reduce the formation of byproducts before attempting large-scale purification.

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The choice of catalyst and solvent system is critical for maximizing yield and minimizing side reactions.

Catalyst Solvent Temperature Typical Yield Notes
p-Toluenesulfonic acid (PTSA) TolueneReflux~79%A common Brønsted acid catalyst for Paal-Knorr type reactions; requires azeotropic removal of water.[11]
Iron(III) chloride (FeCl₃) WaterRoom Temp.Good to ExcellentAn economical and mild Lewis acid catalyst for Paal-Knorr condensation, working well in aqueous media.[12]
Iodine (I₂) Solvent-free60 °CGoodA mild Lewis acid catalyst, often resulting in short reaction times.[8]
Acetic Acid EthanolRefluxModerate to GoodA weak acid that effectively catalyzes the reaction while minimizing acid-sensitive side reactions like furan formation.[7]
No Catalyst (Thermal) Ethanol / WaterRefluxVariableThe reaction can sometimes proceed without a catalyst, but may require longer reaction times and higher temperatures.

Experimental Protocol: Hantzsch Synthesis

This protocol describes a general procedure for the synthesis of this compound based on the Hantzsch pyrrole synthesis.[1][2]

Materials:

  • Ethyl acetoacetate

  • 2-Bromopropanal (or its equivalent)

  • Aqueous Ammonia (Ammonia water)

  • Ethanol

  • Sodium Bicarbonate (Saturated Solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Add aqueous ammonia (a slight excess, e.g., 1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Alkylation & Cyclization: Slowly add a solution of 2-bromopropanal (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes. After the addition is complete, gently heat the mixture to a reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to isolate the pure this compound.

Process Visualization

The following diagrams illustrate the key relationships and workflows in the synthesis.

Hantzsch_Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Outcome EAA Ethyl Acetoacetate Enamine Enamine Formation EAA->Enamine Ammonia Aqueous Ammonia Ammonia->Enamine Bromo 2-Bromopropanal Alkylation C-Alkylation Bromo->Alkylation Enamine->Alkylation Nucleophilic Attack Cyclization Intramolecular Cyclization & Dehydration Alkylation->Cyclization Product Target Pyrrole Cyclization->Product Aromatization

Caption: Reaction pathway for the Hantzsch synthesis of the target pyrrole.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Loop Start Low Yield or Impure Product Reagents Check Reagent Purity & Stoichiometry Start->Reagents Conditions Verify Temp. & Time Reagents->Conditions If OK Catalyst Screen Catalysts (Acid/Lewis Acid) Conditions->Catalyst If Issue Persists Solvent Test Solvents (e.g., Protic vs. Aprotic) Catalyst->Solvent Addition Optimize Reagent Addition Rate Solvent->Addition End Optimized Yield Addition->End

References

Technical Support Center: Synthesis of Trisubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trisubstituted pyrroles. Below are detailed solutions to common issues encountered during key synthetic procedures.

General Troubleshooting FAQs

Q1: My pyrrole synthesis is resulting in a low yield and a complex mixture of products. What general factors should I consider?

A1: Low yields and product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These parameters should be a primary focus for optimization for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.

  • Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and maintaining an inert atmosphere can be crucial for success.

Paal-Knorr Pyrrole Synthesis: Troubleshooting Guide

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles through the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can this be avoided?

A2: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis. This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. The key to avoiding this is to control the acidity of the reaction medium.[1][2][3]

  • pH Control: Strongly acidic conditions (pH < 3) favor the formation of furans.[1][2][3] Conducting the reaction under neutral or weakly acidic conditions, for instance, by using a weak acid like acetic acid, will accelerate the desired pyrrole formation.[1]

  • Catalyst Choice: While mineral acids can be used, they increase the risk of furan formation. Using Lewis acids or solid acid catalysts can sometimes provide better selectivity for the pyrrole product.

Condition Major Product Major Byproduct
Neutral to weakly acidic (e.g., acetic acid)Trisubstituted PyrroleFuran
Strongly acidic (pH < 3)FuranTrisubstituted Pyrrole

Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2.0 mmol of aniline and 2.0 mmol of 2,5-hexanedione in 0.5 mL of methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole. The expected yield is approximately 52%.

Paal-Knorr Synthesis Workflow

Paal_Knorr_Workflow start Start reagents Combine 1,4-Dicarbonyl and Primary Amine start->reagents catalyst Add Acid Catalyst (e.g., Acetic Acid) reagents->catalyst reaction Heat Reaction Mixture (Reflux) catalyst->reaction workup Workup: Cool, Precipitate, Filter reaction->workup purification Purify Product (Recrystallization/ Chromatography) workup->purification end End purification->end

Caption: General workflow for the Paal-Knorr synthesis of trisubstituted pyrroles.

Hantzsch Pyrrole Synthesis: Troubleshooting Guide

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary amine or ammonia.

Q3: My Hantzsch synthesis is yielding a significant amount of a furan derivative. What is the cause and how can I prevent it?

A3: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing reaction known as the Feist-Bénary furan synthesis.[4] This reaction pathway does not involve the amine component. To favor the Hantzsch pyrrole synthesis, it is important to optimize the reaction conditions to promote the reaction with the amine.

  • Amine Concentration: Using a sufficient concentration of the amine or ammonia can help to ensure that the reaction pathway leading to the pyrrole is favored.

  • Catalyst: While the reaction can proceed without a catalyst, employing an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve the selectivity for the pyrrole product.

  • Solvent: The choice of solvent can influence the outcome. Greener solvents like water have been successfully used in modified Hantzsch syntheses to favor pyrrole formation.

Q4: I am observing byproducts resulting from the self-condensation of my α-haloketone. How can I minimize this?

A4: Self-condensation of the α-haloketone is a common side reaction. To mitigate this, the α-haloketone should be added slowly to the reaction mixture containing the pre-formed enamine (from the β-ketoester and amine). This ensures that the concentration of the α-haloketone remains low throughout the reaction, disfavoring self-condensation.

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate

Objective: To synthesize diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Glacial acetic acid

  • Zinc dust

Procedure:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer and a dropping funnel, dissolve 3 moles of ethyl acetoacetate in 900 cc of glacial acetic acid.

  • Cool the solution to 5°C and add a cold solution of 1.47 moles of sodium nitrite in 150 cc of water dropwise, maintaining the temperature between 5°C and 7°C.

  • Stir the mixture for an additional 30 minutes and then allow it to warm to room temperature over 4 hours.

  • With vigorous stirring, add 3 gram atoms of zinc dust in portions to control the exothermic reaction, eventually bringing the mixture to a boil.

  • Reflux the mixture for one hour after the zinc addition is complete.

  • While still hot, decant the reaction mixture into 10 L of vigorously stirred water.

  • Wash the remaining zinc with hot glacial acetic acid and add the washings to the water.

  • After standing overnight, filter the crude product, wash with water, and dry. The expected yield is 57–64%.[5]

  • Recrystallize the crude product from 95% ethanol.

Hantzsch Synthesis Logical Relationships

Hantzsch_Logic cluster_main Hantzsch Pyrrole Synthesis cluster_side Competing Reactions reactants β-Ketoester + Amine + α-Haloketone desired_product Trisubstituted Pyrrole reactants->desired_product Desired Pathway furan_byproduct Feist-Bénary Furan Synthesis reactants->furan_byproduct Side Reaction (No Amine Involvement) self_condensation α-Haloketone Self-Condensation reactants->self_condensation Side Reaction

Caption: Competing reaction pathways in the Hantzsch pyrrole synthesis.

Van Leusen Pyrrole Synthesis: Troubleshooting Guide

The Van Leusen reaction provides a route to pyrroles from α,β-unsaturated ketones, aldehydes, or imines and tosylmethyl isocyanide (TosMIC).

Q5: My Van Leusen reaction is producing significant amounts of an oxazoline byproduct. How can I favor pyrrole formation?

A5: The formation of an oxazoline is a known side reaction in the Van Leusen synthesis, particularly when using aldehydes as starting materials.[6] If the intended substrate is an α,β-unsaturated ketone (a chalcone, for example), the formation of an oxazoline is less likely. However, if you are using a substrate that could lead to oxazole formation, consider the following:

  • Substrate Choice: The Van Leusen reaction is versatile. Using an α,β-unsaturated imine (formed from the corresponding ketone or aldehyde and a primary amine) as the starting material will directly lead to a pyrrole.

  • Reaction Conditions: The choice of base and temperature can influence the reaction pathway. For pyrrole synthesis from α,β-unsaturated ketones, sodium hydride in a solvent mixture like DMSO and ether is commonly used.

Q6: I am observing a nitrile byproduct in my Van Leusen reaction. What is the cause?

A6: The Van Leusen reaction can also be used to convert ketones into nitriles.[6] This pathway becomes more favorable under certain conditions, such as the use of an excess of a primary alcohol. To favor pyrrole formation, ensure that your starting material is an appropriate Michael acceptor (like an α,β-unsaturated ketone) and carefully control the reaction conditions.

Experimental Protocol: Van Leusen Synthesis of a 3-Aroyl-4-heteroarylpyrrole

Objective: To synthesize a 3-aroyl-4-heteroarylpyrrole from a chalcone derivative and TosMIC.[7]

Materials:

  • Substituted chalcone (enone)

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

Procedure:

  • In a reaction vessel, mix the chalcone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).

  • In a separate flask, prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL).

  • At room temperature and under an inert atmosphere (e.g., Argon), add the DMSO solution of the reactants dropwise to the stirred suspension of sodium hydride.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3,4-disubstituted pyrrole. A yield of around 60% can be expected.[7]

Van Leusen Reaction Decision Pathway

Van_Leusen_Pathway start Starting Material Selection ketone α,β-Unsaturated Ketone (e.g., Chalcone) start->ketone aldehyde Aldehyde start->aldehyde imine α,β-Unsaturated Imine start->imine pyrrole Trisubstituted Pyrrole ketone->pyrrole Main Product nitrile Nitrile Byproduct ketone->nitrile Potential Byproduct (under specific conditions) oxazole Oxazole Byproduct aldehyde->oxazole Potential Byproduct imine->pyrrole Main Product

Caption: Decision pathway for product formation in the Van Leusen reaction based on the starting material.

References

Technical Support Center: Purification of Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 4-methyl-1H-pyrrole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound, a solid at room temperature (melting point: 72-75°C), are recrystallization and column chromatography.[1] Distillation is generally not a preferred method for solids unless they are prone to decomposition at their melting point and are thermally stable under vacuum.

Q2: My purified this compound is colored (e.g., pink, brown, or black). What is the cause and how can I fix it?

A2: The coloration of pyrrole derivatives is a common issue, often arising from the formation of oxidized or polymeric impurities. These impurities can be highly colored even at low concentrations. To address this, you can try treating a solution of your crude product with activated charcoal before the final purification step. Be aware that this might lead to some loss of your desired product. If the color persists, a multi-step purification approach, such as column chromatography followed by recrystallization, may be necessary.

Q3: What are the most likely impurities I might encounter after synthesizing this compound?

A3: The impurities will largely depend on the synthetic route employed. However, common impurities in pyrrole syntheses, such as the Hantzsch, Knorr, or Paal-Knorr synthesis, can include:

  • Unreacted starting materials: Depending on the specific synthesis, these could include β-ketoesters, α-haloketones, or 1,4-dicarbonyl compounds.

  • Side-products: These can include self-condensation products of the starting materials or products from other competing reaction pathways.

  • Polymeric materials: Pyrroles can be susceptible to polymerization, especially under acidic conditions or upon exposure to air and light.

  • Residual catalysts or reagents: Acids, bases, or metal catalysts used in the synthesis may carry over.

A thorough work-up procedure after the reaction is crucial to remove the majority of these impurities before proceeding with the final purification.

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound "oils out" during recrystallization instead of forming crystals.

This phenomenon occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.

  • Possible Cause 1: Solution is too concentrated.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Possible Cause 2: Cooling is too rapid.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow down the cooling rate.

  • Possible Cause 3: Inappropriate solvent system.

    • Solution: Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For an ester like this compound, solvent systems like ethanol/water, ethyl acetate/hexanes, or acetone/water could be effective.

Problem: I am getting a very low yield after recrystallization.

  • Possible Cause 1: The compound is too soluble in the recrystallization solvent at low temperatures.

    • Solution: Choose a solvent or solvent system in which your compound has lower solubility at cold temperatures. You can test the solubility of a small amount of your compound in various solvents before performing the bulk recrystallization.

  • Possible Cause 2: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. After cooling and crystal formation, you can try to evaporate some of the solvent from the mother liquor to see if more product crystallizes.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

Column Chromatography Issues

Problem: My compound is streaking or tailing on the silica gel column, leading to poor separation.

Streaking or tailing is often observed with polar compounds like pyrroles due to strong interactions with the acidic silanol groups on the silica gel surface.

  • Possible Cause 1: Strong interaction with the stationary phase.

    • Solution 1: Add a basic modifier. Add a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase like neutral alumina.

  • Possible Cause 2: The chosen eluent is not polar enough.

    • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Problem: My compound is not eluting from the column, even with a high percentage of polar solvent.

  • Possible Cause 1: The compound is very polar and strongly adsorbed to the silica gel.

    • Solution: Switch to a more polar solvent system, such as dichloromethane/methanol. In some cases, adding a small amount of acetic acid or formic acid to the eluent can help to displace the compound, provided it is stable under acidic conditions.

  • Possible Cause 2: The compound may have decomposed on the silica gel.

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for some time before eluting. If new spots appear, your compound is likely degrading. In this case, consider a different purification method or a less acidic stationary phase.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical PurityExpected YieldAdvantagesDisadvantages
Recrystallization >98%60-90%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound is significantly soluble in the cold solvent; "oiling out" can be an issue.
Column Chromatography >99%70-95%Excellent for separating complex mixtures and achieving high purity.More time-consuming and requires larger volumes of solvent; potential for product decomposition on the stationary phase.

Table 2: Suggested Solvent Systems for Purification

Purification TechniqueRecommended Solvent Systems (Starting Points)
Recrystallization Ethanol/Water, Ethyl Acetate/Hexanes, Acetone/Water
Column Chromatography Hexanes/Ethyl Acetate (gradient), Dichloromethane/Methanol (for highly polar impurities)
Thin Layer Chromatography (TLC) Hexanes/Ethyl Acetate (e.g., 7:3 v/v), Chloroform/Methanol (e.g., 9:1 v/v)[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If no crystals form, the compound is too soluble. If the solid does not dissolve even when hot, the compound is not soluble enough. A solvent pair (e.g., ethanol/water) may be necessary.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent pair.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal Rf value for your product should be between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.

  • Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Simple Impurity Profile ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Impurity Profile Analysis Purity Check (TLC, NMR, MP) Recrystallization->Analysis ColumnChromatography->Analysis Analysis->ColumnChromatography Purity <98% PureProduct Pure Product Analysis->PureProduct Purity >98%

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut SlowCool Cool Slowly OilingOut->SlowCool Yes Success Crystals Form OilingOut->Success No SlowCool->OilingOut Still Oiling Out Dilute Add More Hot Solvent SlowCool->Dilute Dilute->OilingOut Still Oiling Out ChangeSolvent Change Solvent System Dilute->ChangeSolvent ChangeSolvent->Start

Caption: Troubleshooting guide for "oiling out" during recrystallization.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Problem Encountered? Start->Issue Streaking Streaking/Tailing Issue->Streaking Yes NoElution No Elution Issue->NoElution Yes GoodSeparation Good Separation Issue->GoodSeparation No AddModifier Add Basic Modifier to Eluent Streaking->AddModifier ChangeStationaryPhase Use Neutral Alumina Streaking->ChangeStationaryPhase IncreasePolarity Increase Eluent Polarity Drastically NoElution->IncreasePolarity CheckStability Check for Decomposition on TLC NoElution->CheckStability AddModifier->GoodSeparation ChangeStationaryPhase->GoodSeparation IncreasePolarity->GoodSeparation

Caption: Troubleshooting guide for common column chromatography issues.

References

Troubleshooting low yield in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the Paal-Knorr pyrrole synthesis, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis, and how can understanding it help in troubleshooting?

The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction is typically acid-catalyzed. The mechanism commences with the nucleophilic attack of the amine on one of the protonated carbonyl groups, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[1] Understanding this mechanism is crucial for troubleshooting as it highlights the importance of factors like the nucleophilicity of the amine, the role of the acid catalyst in activating the carbonyl groups, and the critical final dehydration step.

Q2: My Paal-Knorr synthesis is resulting in a low yield or is not proceeding to completion. What are the primary factors to investigate?

Low yields in a Paal-Knorr synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that should be carefully optimized for your specific substrates.[2] Traditional methods often require heating, but excessively high temperatures can cause degradation.[1]

  • Inappropriate Catalyst: The selection and concentration of the acid catalyst are crucial. While catalysis is generally required, conditions that are too acidic (pH < 3) can favor the formation of furan byproducts.[3]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

  • Presence of Moisture: While some modern variations of the reaction are performed in water, in many cases, excess water can hinder the final dehydration step.

Q3: I am observing a significant amount of a major byproduct. What is it likely to be, and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs through an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3). Weakly acidic conditions, for instance using acetic acid, are generally preferred to accelerate the pyrrole formation without excessively promoting the furan synthesis.[3]

  • Use an Excess of the Amine: Using a slight excess of the amine can help to favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization that forms the furan.

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.

Q5: What are the recommended methods for purifying the synthesized pyrrole?

Purification can sometimes be challenging and lead to apparent low yields. Common purification methods include:

  • Column Chromatography: This is a widely used method for purifying pyrroles.

  • Recrystallization: If the pyrrole is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) can be effective.[4]

  • Distillation: For liquid pyrroles, distillation under reduced pressure can be a suitable purification method. It has been noted that treating the crude pyrrole mixture with an acid or an activated carboxylic acid derivative before distillation can improve the purity of the product.[5]

Troubleshooting Guides

Guide 1: Addressing Low Conversion

This guide provides a systematic approach to diagnosing and resolving low conversion in your Paal-Knorr reaction.

Troubleshooting_Low_Conversion start Low Conversion Observed check_reactants 1. Check Reactant Purity and Reactivity - Are starting materials pure? - Is the amine sufficiently nucleophilic? - Is there significant steric hindrance? start->check_reactants impure_reactants Purify starting materials (distillation, recrystallization). check_reactants->impure_reactants Impure unreactive_reactants Modify reaction conditions to be more forcing (increase temperature, use a stronger catalyst) or consider a different synthetic route. check_reactants->unreactive_reactants Unreactive check_conditions 2. Evaluate Reaction Conditions - Is the temperature appropriate? - Is the reaction time sufficient? - Is the catalyst optimal? check_reactants->check_conditions Reactants OK optimize_temp_time Gradually increase temperature and/or reaction time while monitoring by TLC/GC. check_conditions->optimize_temp_time optimize_catalyst Screen different Brønsted or Lewis acid catalysts. Consider solvent-free or microwave conditions. check_conditions->optimize_catalyst solution Improved Yield optimize_temp_time->solution optimize_catalyst->solution

Caption: A flowchart for troubleshooting low conversion in Paal-Knorr reactions.

Guide 2: Minimizing Byproduct Formation

This guide outlines steps to identify and reduce the formation of unwanted byproducts, such as furans and polymers.

Troubleshooting_Byproducts start Significant Byproduct Formation identify_byproduct 1. Identify the Byproduct - Is it the corresponding furan? - Is it a tar-like polymer? start->identify_byproduct furan_formation Furan Byproduct identify_byproduct->furan_formation Furan polymerization Polymerization/Tar Formation identify_byproduct->polymerization Polymer reduce_acidity 2a. Reduce Acidity - Avoid pH < 3. - Use a weaker acid (e.g., acetic acid). furan_formation->reduce_acidity increase_amine 2b. Increase Amine Stoichiometry - Use a slight excess of the amine. furan_formation->increase_amine lower_temp 3a. Lower Reaction Temperature polymerization->lower_temp milder_catalyst 3b. Use a Milder Catalyst - Switch from a strong Brønsted acid to a Lewis acid or heterogeneous catalyst. polymerization->milder_catalyst solution Improved Purity and Yield reduce_acidity->solution increase_amine->solution lower_temp->solution milder_catalyst->solution

Caption: A decision tree for minimizing common byproducts in the Paal-Knorr synthesis.

Data Presentation

Table 1: Effect of Catalyst on the Paal-Knorr Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole
EntryCatalystTemperature (°C)Time (min)Yield (%)
1None604547
2CATAPAL C-1 (Alumina)604558
3CATALOX Sba-90 (Alumina)604564
4CATALOX Sba-200 (Alumina)604546
5CATAPAL 200 (Alumina)604596

Reaction of acetonylacetone with 4-toluidine under solvent-free conditions.[2][6][7]

Table 2: Comparison of Brønsted Acid Catalysts
EntryCatalystpKaYield (%)
1p-Toluenesulfonic acid-2.898
2Benzenesulfonic acid-2.898
3Methanesulfonic acid-1.998
4Sulfamic acid1.095
5Oxalic acid1.292
6Saccharin2.394
7Citric acid3.185
8Glycolic acid3.882
9Acetic acid4.775

Synthesis of N-substituted pyrroles using various Brønsted acids.[8]

Table 3: Microwave-Assisted vs. Conventional Heating
AmineMethodTemperature (°C)TimeYield (%)
2-MethoxyethylamineMicrowave8015 min>95
2-MethoxyethylamineConventional8024 h50
BenzylamineMicrowave8015 min>95
BenzylamineConventional8024 h60
AnilineMicrowave13015 min85
AnilineConventional8024 h10

Comparison of microwave-assisted and conventional heating for the synthesis of various pyrrole-2-carboxamides.[9]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using conventional heating.[4]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52%

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which often results in shorter reaction times and improved yields.[10][11][12][13][14]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualization of Experimental Workflow

Paal_Knorr_Workflow start Start reactants 1. Combine 1,4-dicarbonyl compound, amine, solvent, and catalyst in a reaction vessel. start->reactants reaction 2. Heat the reaction mixture (Conventional or Microwave) reactants->reaction monitoring 3. Monitor reaction progress by TLC or GC. reaction->monitoring workup 4. Perform aqueous workup (e.g., quenching, extraction, washing). monitoring->workup drying 5. Dry the organic layer. workup->drying concentration 6. Concentrate under reduced pressure. drying->concentration purification 7. Purify the crude product (Column chromatography, recrystallization, or distillation). concentration->purification product Final Product purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.

References

Side reactions of Ethyl 4-methyl-1h-pyrrole-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-methyl-1h-pyrrole-3-carboxylate under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in an acidic environment.

Issue 1: Formation of a Dark, Tarry, or Insoluble Material

  • Question: During my reaction under acidic conditions, the solution turned dark, and a tarry or polymeric substance precipitated. What is happening and how can I prevent it?

  • Answer: The formation of a dark, insoluble material is a strong indication of pyrrole ring polymerization.[1] While the electron-withdrawing ethyl carboxylate group at the 3-position reduces the susceptibility of the pyrrole ring to polymerization compared to unsubstituted pyrrole, strong acids or high temperatures can still initiate this side reaction.[2][3] Pyrrole is known to be sensitive to strong acids, which can cause protonation at a carbon atom, leading to subsequent electrophilic attack on another unprotonated pyrrole molecule, initiating polymerization.[3]

    Troubleshooting Steps:

    • Reduce Acid Strength: Use a milder acid catalyst or a lower concentration of the acid.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of polymerization.[1]

    • Control Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize exposure to acidic conditions.

    • Use of Protic Solvents: In some cases, the choice of solvent can influence side reactions.

Issue 2: Unexpected Loss of the Ethyl Ester Group

  • Question: My analysis (e.g., NMR, LC-MS) of the product mixture shows a compound with a molecular weight corresponding to the carboxylic acid instead of the ethyl ester. What is causing this?

  • Answer: This observation points to the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-methyl-1H-pyrrole-3-carboxylic acid. While ethyl esters are generally more stable to hydrolysis than tert-butyl esters, this reaction can occur, especially in the presence of water and strong acids at elevated temperatures.

    Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the availability of water for hydrolysis.

    • Milder Acidic Conditions: Use a non-aqueous acid source if possible, or a weaker acid.

    • Lower Temperature and Shorter Reaction Time: As with polymerization, reducing the temperature and reaction time can limit the extent of hydrolysis.

Issue 3: Formation of a Gaseous Byproduct and an Unexpected Product Missing the Carboxylate Group

  • Question: I observe gas evolution during my reaction, and my product analysis reveals the presence of 3-methylpyrrole. What is the likely cause?

  • Answer: This is indicative of decarboxylation. This side reaction proceeds in two steps: first, the hydrolysis of the ethyl ester to the carboxylic acid (as described in Issue 2), followed by the loss of carbon dioxide under acidic conditions. The decarboxylation of pyrrole carboxylic acids is known to be facilitated by acid.[4][5] Protonation of the pyrrole ring activates it for the loss of CO2.

    Troubleshooting Steps:

    • Prevent Hydrolysis: The primary way to prevent decarboxylation is to prevent the initial hydrolysis of the ester. Follow the troubleshooting steps outlined in Issue 2.

    • Temperature Control: Decarboxylation is often promoted by heat. Maintaining a lower reaction temperature is critical.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary side reactions of this compound under acidic conditions?

    • A1: The main potential side reactions are acid-catalyzed polymerization or oligomerization of the pyrrole ring, hydrolysis of the ethyl ester to the corresponding carboxylic acid, and subsequent decarboxylation of the carboxylic acid.[1][3]

  • Q2: How does the substitution pattern of this compound affect its stability in acid?

    • A2: The ethyl carboxylate group at the 3-position is an electron-withdrawing group. This decreases the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and, consequently, less prone to acid-catalyzed polymerization compared to unsubstituted or alkyl-substituted pyrroles.[2] The methyl group at the 4-position is a weak electron-donating group.

  • Q3: At what pH range do these side reactions become significant?

    • A3: While specific pH thresholds are highly dependent on the reaction conditions (temperature, solvent, specific acid used), significant polymerization of pyrroles is often observed in strongly acidic media (pH < 3).[1] Hydrolysis and subsequent decarboxylation may also be favored under these conditions, particularly with heating.

  • Q4: What analytical techniques are recommended for identifying these side products?

    • A4: A combination of techniques is recommended:

      • TLC (Thin Layer Chromatography): To monitor the progress of the reaction and detect the formation of new, often more polar (for the carboxylic acid) or non-polar (for the decarboxylated product) spots. Polymeric material may appear as a streak from the baseline.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the molecular weights of the starting material, desired product, and any side products such as the hydrolyzed carboxylic acid and the decarboxylated pyrrole.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structures of the products. For example, the disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal would indicate hydrolysis. The complete loss of the carboxylate group signals and a shift in the aromatic proton signals would confirm decarboxylation.

Data Presentation

Table 1: Summary of Potential Side Reactions and Influencing Factors

Side ReactionKey Influencing FactorsExpected Byproduct(s)
Polymerization Strong Acid (low pH), High TemperatureInsoluble, dark-colored polymer/oligomers
Ester Hydrolysis Presence of Water, Strong Acid, High Temperature4-methyl-1H-pyrrole-3-carboxylic acid
Decarboxylation Preceded by Hydrolysis, Strong Acid, High Temperature3-methylpyrrole, Carbon Dioxide

Experimental Protocols

Protocol 1: General Procedure for Monitoring Side Reactions by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Spot a baseline on a TLC plate with the starting material (this compound).

  • As the reaction proceeds, periodically take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop the TLC plate and visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate).

  • Monitor for the appearance of new spots. The hydrolyzed carboxylic acid will likely have a lower Rf value (be more polar) than the starting ester. The decarboxylated product will have a higher Rf value (be less polar). Polymeric material may remain at the baseline.

Protocol 2: Workup Procedure to Separate Acidic Byproducts

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent, dilute the mixture with water and extract with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will extract the acidic byproduct (4-methyl-1H-pyrrole-3-carboxylic acid) into the aqueous layer.

  • The desired product and any non-acidic byproducts (like the decarboxylated pyrrole) will remain in the organic layer.

  • The aqueous layer can be acidified and extracted to isolate the carboxylic acid for characterization if desired.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be further purified by column chromatography or recrystallization.

Visualizations

Side_Reactions cluster_hydrolysis_decarboxylation A This compound B Polymerization A->B  Strong Acid, High Temp. C Hydrolysis A->C  H2O, Acid, Heat D 4-methyl-1H-pyrrole-3-carboxylic acid E Decarboxylation D->E  Acid, Heat F 3-methylpyrrole + CO2 Troubleshooting_Workflow Start Reaction under Acidic Conditions Issue Observe Side Product(s)? Start->Issue Tarry Dark/Tarry Material? Issue->Tarry Yes Success Desired Product Issue->Success No Hydrolysis Loss of Ethyl Group? Tarry->Hydrolysis No Action_Polymer Reduce Acid Strength Lower Temperature Shorter Reaction Time Tarry->Action_Polymer Yes Decarboxylation Gas Evolution & Loss of CO2Et? Hydrolysis->Decarboxylation No Action_Hydrolysis Use Anhydrous Conditions Milder Acid Lower Temperature Hydrolysis->Action_Hydrolysis Yes Action_Decarbox Prevent Hydrolysis (See Above) Lower Temperature Decarboxylation->Action_Decarbox Yes Decarboxylation->Success No Action_Polymer->Start Re-run Experiment Action_Hydrolysis->Start Re-run Experiment Action_Decarbox->Start Re-run Experiment

References

Technical Support Center: Improving Regi-oselectivity of Electrophilic Substitution on Pyrrole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of electrophilic substitution reactions on pyrrole rings.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic substitution on an unsubstituted pyrrole ring preferentially occur at the C2-position?

Electrophilic substitution on an unsubstituted pyrrole ring favors the C2 (α) and C5 (α') positions.[1] This preference is attributed to the greater resonance stabilization of the cationic intermediate, often referred to as the Wheland intermediate, formed during the reaction.[2][3][4] When the electrophile attacks the C2-position, the positive charge can be delocalized over three atoms, including the nitrogen atom, resulting in three resonance structures.[5][6] In contrast, attack at the C3 (β) position leads to an intermediate that is less stable, with the positive charge delocalized over only two carbon atoms (two resonance structures).[5][6] The greater number of resonance structures for the C2-adduct intermediate indicates a more stabilized and lower energy state, thus favoring the kinetic and thermodynamic product of C2-substitution.[2][3][4]

Q2: What are the general strategies to control the regioselectivity of electrophilic substitution on pyrrole?

Several strategies can be employed to direct electrophilic substitution to positions other than C2:

  • N-Substitution with Directing Groups: Introducing a substituent on the pyrrole nitrogen is a powerful method to control regioselectivity.

    • Steric Hindrance: Bulky groups on the nitrogen, such as triisopropylsilyl (TIPS), can block the C2 and C5 positions, directing the electrophile to the C3 or C4 positions.[1]

    • Electronic Effects: Electron-withdrawing groups, like a phenylsulfonyl (-SO₂Ph) group, deactivate the pyrrole ring and can favor substitution at the C3 position.[1]

  • Reaction Conditions: Optimization of reaction parameters is crucial.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Solvent: The choice of solvent can influence the product distribution.

    • Lewis Acid: The nature and amount of the Lewis acid catalyst can impact regioselectivity.

  • Nature of the Electrophile: The size and reactivity of the electrophile can also play a role. A bulkier electrophile may favor substitution at a less sterically hindered position.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation (Mixture of C2 and C3 isomers)

Possible Causes:

  • Sub-optimal Lewis Acid: The type and amount of Lewis acid can significantly influence the regioselectivity.

  • High Reaction Temperature: Higher temperatures can lead to the formation of the thermodynamically more stable isomer, which may not be the desired product.

  • Steric and Electronic Effects of N-Substituent: The substituent on the pyrrole nitrogen may not be providing sufficient steric bulk or electronic deactivation to direct the acylation to the desired position.

Troubleshooting Steps:

  • Optimize the Lewis Acid:

    • Comparative Study: If not already done, perform small-scale reactions with a variety of Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄, ZnCl₂) to identify the one that provides the best regioselectivity for your specific substrate.

    • Stoichiometry: Vary the molar ratio of the Lewis acid to the pyrrole substrate. In some cases, a stoichiometric amount or even an excess of the Lewis acid may be required to achieve high selectivity.

  • Control the Reaction Temperature:

    • Low-Temperature Acylation: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled product.

    • Gradual Warming: After the initial addition at low temperature, allow the reaction to warm slowly to room temperature while monitoring the progress by TLC.

  • Re-evaluate the N-Substituent:

    • Increase Steric Bulk: If C3-acylation is desired, consider using a bulkier N-substituent like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) to block the C2 and C5 positions.

    • Introduce an Electron-Withdrawing Group: For C3-acylation, an N-sulfonyl group (e.g., -SO₂Ph) can be effective in deactivating the ring and directing the acyl group to the C3 position.[1]

Logical Relationship for Troubleshooting Poor Regioselectivity

G Start Poor Regioselectivity (Mixture of Isomers) Cause1 Sub-optimal Lewis Acid Start->Cause1 Cause2 Incorrect Reaction Temperature Start->Cause2 Cause3 Ineffective N-Substituent Start->Cause3 Solution1a Screen Different Lewis Acids (AlCl3, SnCl4, TiCl4, etc.) Cause1->Solution1a Solution1b Optimize Lewis Acid Stoichiometry Cause1->Solution1b Solution2a Lower Reaction Temperature (-78°C to 0°C) Cause2->Solution2a Solution2b Gradual Warming Protocol Cause2->Solution2b Solution3a Increase Steric Bulk of N-Substituent (e.g., TIPS, TBDMS) for C3 Cause3->Solution3a Solution3b Introduce Electron-Withdrawing N-Substituent (e.g., -SO2Ph) for C3 Cause3->Solution3b Outcome Improved Regioselectivity Solution1a->Outcome Solution1b->Outcome Solution2a->Outcome Solution2b->Outcome Solution3a->Outcome Solution3b->Outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Yield of the Desired Product

Possible Causes:

  • Decomposition of Starting Material: Pyrroles are sensitive to strong acids and can polymerize or decompose under harsh reaction conditions.[7]

  • Poly-substitution: The high reactivity of the pyrrole ring can lead to the formation of di- or tri-substituted products.

  • Deactivated Substrate: The presence of strong electron-withdrawing groups on the pyrrole ring can significantly reduce its reactivity.

Troubleshooting Steps:

  • Use Milder Reaction Conditions:

    • Less Acidic Catalyst: Employ a milder Lewis acid or a non-acidic activation method.

    • Lower Temperature: As mentioned previously, running the reaction at a lower temperature can minimize side reactions.

  • Control Stoichiometry:

    • Limiting Reagent: Use the pyrrole as the limiting reagent to minimize poly-substitution.

    • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple substitutions.

  • Protect the Pyrrole Nitrogen:

    • Electron-Withdrawing Group: Introduce an electron-withdrawing group on the nitrogen to temper the reactivity of the pyrrole ring and prevent polymerization.[1] This group can be removed later in the synthetic sequence.

  • For Deactivated Substrates:

    • Stronger Electrophile: Consider using a more reactive electrophile.

    • Higher Temperatures: Cautiously increase the reaction temperature while carefully monitoring for decomposition.

Data Presentation

Table 1: Influence of N-Substituent on the Regioselectivity of Vilsmeier-Haack Formylation

N-SubstituentC2:C3 RatioReference
-H>99:1[8]
-CH₃>99:1[8]
-C₂H₅9:1[8]
-CH(CH₃)₂4:1[8]
-C(CH₃)₃1:9[9]
-Si(CH(CH₃)₂)₃ (TIPS)<1:99[9]
-SO₂PhPredominantly C3[1]

Table 2: Regioselectivity of Nitration of Pyrrole Derivatives

Pyrrole DerivativeNitrating AgentMajor ProductReference
PyrroleHNO₃ / Ac₂O2-Nitropyrrole[7][10]
1-MethylpyrroleHNO₃ / Ac₂O2-Nitro-1-methylpyrrole[11]
N-PhenylsulfonylpyrroleHNO₃ / Ac₂O3-Nitro-1-(phenylsulfonyl)pyrrole[1]

Experimental Protocols

Protocol 1: Regioselective C3-Formylation of Pyrrole via N-TIPS Protection

This protocol describes a two-step procedure for the formylation of the C3 position of pyrrole by first protecting the nitrogen with a bulky triisopropylsilyl (TIPS) group.

Step 1: N-Protection of Pyrrole with a TIPS group

  • To a solution of pyrrole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-TIPS-pyrrole.

Step 2: Vilsmeier-Haack Formylation of N-TIPS-pyrrole

  • To a solution of anhydrous DMF (3.0 eq) in anhydrous dichloromethane at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-TIPS-pyrrole (1.0 eq) in anhydrous dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-formyl-1-(triisopropylsilyl)pyrrole.

G cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Formylation Pyrrole Pyrrole NaH NaH, THF, 0°C Pyrrole->NaH TIPSCl TIPSCl NaH->TIPSCl NTIPSPyrrole N-TIPS-Pyrrole TIPSCl->NTIPSPyrrole Formylation Addition of N-TIPS-Pyrrole CH2Cl2, 0°C NTIPSPyrrole->Formylation Vilsmeier Vilsmeier Reagent (DMF, POCl3) Vilsmeier->Formylation Product 3-Formyl-N-TIPS-Pyrrole Formylation->Product

Caption: Influence of N-substituents on regioselectivity.

References

Technical Support Center: N-alkylation of Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of Ethyl 4-methyl-1H-pyrrole-3-carboxylate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the N-alkylation of this compound?

A1: The N-alkylation of this pyrrole derivative follows a two-step mechanism. First, a suitable base is used to deprotonate the acidic N-H proton of the pyrrole ring, generating a nucleophilic pyrrolide anion.[1][2] This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution reaction (typically SN2) to form the desired N-alkylated product.[1] The presence of the electron-withdrawing ethyl carboxylate group increases the acidity of the N-H proton compared to unsubstituted pyrrole, facilitating deprotonation.[3]

Q2: Which bases are recommended for this reaction?

A2: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a very common and effective choice, typically used in an anhydrous polar aprotic solvent like DMF or THF.[1][2] Weaker bases such as potassium carbonate (K2CO3) can also be effective, often in DMF, and may offer milder reaction conditions.[4][5] The choice of base can influence the reaction rate and selectivity.[1]

Q3: What solvents are appropriate for the N-alkylation?

A3: Anhydrous polar aprotic solvents are the most common choice as they can solvate the pyrrolide anion. N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are frequently used.[1][4] The choice of solvent can impact the ratio of N-alkylation to C-alkylation. More solvating solvents tend to favor N-alkylation.[3]

Q4: Can C-alkylation occur as a side reaction? How can it be minimized?

A4: Yes, C-alkylation is a common side reaction. The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms of the ring.[3][6] To minimize C-alkylation, using a combination of a less polar solvent and a counter-ion that promotes N-alkylation can be effective.[1][3] More ionic nitrogen-metal bonds (e.g., with Na+ or K+) in polar aprotic solvents generally favor N-alkylation.[3]

Q5: How does the ethyl carboxylate substituent affect the reaction?

A5: The electron-withdrawing nature of the ethyl carboxylate group at the C3 position increases the acidity of the N-H proton (pKa of pyrrole is ~17.5), making deprotonation easier.[3] However, it also decreases the electron density of the pyrrole ring, potentially reducing the nucleophilicity of the resulting anion compared to an unsubstituted pyrrole. This may necessitate slightly more forcing conditions or more reactive alkylating agents for the second step.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my N-alkylated product. What could be the cause?

A: Low yield is a frequent issue that can stem from several factors. Refer to the following troubleshooting steps:

  • Moisture Contamination: The most common culprit is moisture in the reagents or solvent. Sodium hydride (NaH) reacts violently with water, and any moisture will quench both the base and the pyrrolide anion.[1] Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity reagents.

  • Insufficient Base: Ensure you are using a sufficient excess of the base (typically 1.1-1.2 equivalents of NaH) to ensure complete deprotonation of the pyrrole.[1]

  • Inactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide for a faster reaction.[1] Also, ensure you are using at least a slight excess (1.1-1.5 equivalents) of the alkylating agent.[1]

  • Incomplete Deprotonation: When using NaH, allow sufficient time for the deprotonation step. This is often indicated by the cessation of hydrogen gas evolution. Stirring the mixture at 0 °C for 30-60 minutes before adding the alkylating agent is a common practice.[1]

  • Low Reaction Temperature or Time: Some less reactive alkylating agents may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1][4]

Problem 2: Formation of Multiple Products (Side Reactions)

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products and how can I avoid them?

A: The primary side product is typically the C-alkylated isomer.

  • C-Alkylation: As an ambident nucleophile, the pyrrolide anion can be alkylated at the C2 or C5 positions.[3][6]

    • Solution: The N/C alkylation ratio is sensitive to reaction conditions.[1] Using highly polar, aprotic solvents like DMF or DMSO can help solvate the cation away from the pyrrolide nitrogen, making the nitrogen more accessible and favoring N-alkylation.[3][7] Conversely, less polar solvents may increase the proportion of C-alkylation.[1]

  • Dialkylation: If a strong excess of the alkylating agent and base is used, dialkylation (both N- and C-alkylation) could potentially occur, although it is less common.

    • Solution: Use a controlled stoichiometry of the base and alkylating agent (e.g., 1.1 eq of base and 1.1-1.2 eq of alkylating agent).

Data Presentation

Table 1: Typical Reaction Conditions for N-Alkylation of Substituted Pyrroles

EntryBase (Equiv.)SolventAlkylating Agent (Equiv.)Temp (°C)Time (h)Yield (%)Reference
1NaH (1.1-1.2)Anhydrous DMFAlkyl Halide (1.1-1.5)0 to RT2-24Good to High[1]
2K2CO3 (4.0)DMFPropargyl Bromide (1.2)RT1487[4]
3KOHAcetonePropargyl Bromide (1.2)RT-10[4]
4K2CO3Ionic Liquid/[bmim][BF4]Alkyl HalideRT-Good[5]
5Potassium SaltDMSOAlkyl Iodide/BromideRT-High[7]

Note: Yields are highly dependent on the specific pyrrole substrate and alkylating agent used. This table provides a general guide based on related compounds.

Experimental Protocols

Protocol: N-Alkylation using Sodium Hydride in DMF

This protocol is a general method that can be adapted for various alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether (or Ethyl acetate)

  • Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole (typical concentration is 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (1.1-1.2 eq). Caution: NaH reacts violently with water and is flammable. Handle with extreme care in a fume hood.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium pyrrolide anion.[1]

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution until gas evolution stops.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (or ethyl acetate) and water. Separate the organic layer. Wash the organic layer sequentially with water (2-3 times) and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated product.[1]

Visualizations

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pyrrole to Dry Flask B 2. Add Anhydrous Solvent (DMF) A->B Under N2 C 3. Cool to 0°C B->C D 4. Add Base (NaH) (Deprotonation) C->D Stir 30-60 min E 5. Add Alkyl Halide (Alkylation) D->E Dropwise F 6. Warm to RT & Monitor (TLC) E->F G 7. Quench with aq. NH4Cl F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: General experimental workflow for the N-alkylation of pyrroles.

Troubleshooting_Low_Yield Start Problem: Low Product Yield Q1 Are all reagents and solvents anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is deprotonation complete? A1_Yes->Q2 Sol1 Solution: Dry solvents, use fresh reagents, oven-dry glassware. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the alkylating agent reactive enough? A2_Yes->Q3 Sol2 Solution: - Use sufficient base (1.1-1.2 eq). - Allow more time for H2 evolution to cease. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are reaction time/ temperature sufficient? A3_Yes->Q4 Sol3 Solution: - Switch from R-Cl to R-Br or R-I. - Use sufficient agent (1.1-1.5 eq). A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult further literature for specific substrate. A4_Yes->End Sol4 Solution: - Increase reaction time. - Gently heat the reaction. - Monitor by TLC. A4_No->Sol4

Caption: Troubleshooting decision tree for low yield in N-alkylation.

Alkylation_Selectivity cluster_pathways Reaction Pathways Pyrrole Ethyl 4-methyl-1H-pyrrole- 3-carboxylate Base + Base (e.g., NaH) Anion Pyrrolide Anion (Ambident Nucleophile) Base->Anion - H₂ AlkylHalide + Alkyl Halide (R-X) N_Product N-Alkylated Product (Desired) Anion->N_Product  Attack at Nitrogen (N) Favored by polar aprotic solvents C_Product C-Alkylated Product (Side Product) Anion->C_Product  Attack at Carbon (C2/C5) More likely in less polar solvents

References

Removal of starting materials from Ethyl 4-methyl-1h-pyrrole-3-carboxylate product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of starting materials from the final product of Ethyl 4-methyl-1H-pyrrole-3-carboxylate synthesis. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Presence of Unreacted Starting Materials After Initial Work-up

  • Question: My crude this compound shows the presence of unreacted starting materials like ethyl acetoacetate and 2-bromopropanal (from a Hantzsch-type synthesis) or a 1,4-dicarbonyl compound (from a Paal-Knorr synthesis) by TLC and NMR analysis. What is the most effective way to remove them?

  • Answer: Unreacted starting materials can often be removed through a combination of techniques. Here’s a systematic approach:

    • Aqueous Extraction: Begin with an aqueous work-up. Washing the organic layer containing your product with a saturated sodium bicarbonate solution can help remove acidic impurities. A subsequent wash with brine will help remove any remaining water-soluble starting materials or byproducts.

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired pyrrole from non-polar and moderately polar starting materials.[1] A common eluent system is a gradient of hexane and ethyl acetate.

    • Recrystallization: If the product is a solid, recrystallization can be a powerful final purification step to remove trace impurities. Suitable solvent systems include ethanol/water or hexane/ethyl acetate.

Issue 2: Persistent Yellow or Dark Color in the Purified Product

  • Question: After column chromatography, my this compound is still yellow or dark-colored. What is causing this and how can I obtain a colorless product?

  • Answer: The coloration is likely due to trace impurities or degradation products. Here are several strategies to address this:

    • Activated Charcoal Treatment: Before the final purification step, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can effectively adsorb colored impurities. However, be aware that this might lead to a slight reduction in the overall yield.

    • Repeat Purification: A second round of column chromatography or a careful recrystallization may be necessary to remove persistent colored impurities.

    • Minimize Exposure to Air and Light: Pyrrole derivatives can be sensitive to air and light, leading to the formation of colored oxidation products. It is advisable to work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Storing the purified compound in amber vials at low temperatures can also help prevent degradation.

Issue 3: Difficulty in Achieving Good Separation During Column Chromatography

  • Question: My product is streaking or tailing on the silica gel column, resulting in poor separation from the starting materials. How can I improve the chromatography?

  • Answer: Streaking or tailing on a silica gel column is a common issue when purifying polar compounds like pyrroles, often due to strong interactions with the acidic silanol groups on the silica surface. Consider the following troubleshooting steps:

    • Solvent System Modification:

      • Gradual Polarity Increase: Employ a solvent gradient where the polarity of the eluent is increased slowly throughout the separation.

      • Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system.

    • Alternative Stationary Phase:

      • Alumina: Using neutral or basic alumina as the stationary phase can be a good alternative for purifying basic compounds that interact strongly with silica gel.

      • Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in a non-polar solvent before packing the column.

    • Compound Stability Check: Some pyrrole compounds may decompose on silica gel. You can check for this by spotting your compound on a TLC plate, allowing it to sit for an hour, and then eluting it to see if new spots have formed.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common synthetic routes like the Hantzsch or Paal-Knorr synthesis utilize readily available starting materials. For instance, a Hantzsch-type synthesis may involve the reaction of 2-bromopropanal with ethyl acetoacetate and ammonia.[2] The Paal-Knorr synthesis typically employs a 1,4-dicarbonyl compound and a primary amine or ammonia.[3][4][5][6]

Q2: What are the likely impurities I might encounter in my crude product?

A2: Besides unreacted starting materials, potential impurities include:

  • Byproducts: In the Paal-Knorr synthesis, furan derivatives can be a significant byproduct if the reaction is run under strongly acidic conditions (pH < 3).[3]

  • Incompletely Cyclized Intermediates: Hemiaminal or imine intermediates may be present, though they are often less stable and may be removed during the work-up and purification steps.

  • Side-reaction Products: The α-haloketone in a Hantzsch synthesis can undergo self-condensation or react with the amine in a simple substitution reaction.[7]

Q3: Can I use recrystallization as the sole method of purification?

A3: While recrystallization is a powerful technique for achieving high purity, its effectiveness as a standalone method depends on the initial purity of the crude product.[8] If the crude material contains significant amounts of starting materials or byproducts with similar solubility profiles to the desired product, a preliminary purification step like column chromatography is highly recommended. For solid pyrroles, recrystallization is often an excellent final step to obtain a highly pure product.

Data Presentation

Purification MethodTypical Purity AchievedKey Considerations
Aqueous Extraction Low to ModerateEffective for removing water-soluble and acidic/basic impurities.
Column Chromatography (Silica Gel) Moderate to High (>95%)Excellent for separating compounds with different polarities. The choice of eluent is critical.
Recrystallization High to Very High (>98%)Highly dependent on finding a suitable solvent system. Best for removing small amounts of impurities from a solid product.
Activated Charcoal Treatment -Used to remove colored impurities, but may reduce overall yield.

Experimental Protocols

Protocol 1: Column Chromatography for Purification of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature. Common choices for pyrrole derivatives include ethanol/water, hexane/ethyl acetate, or methanol.[8][9]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Troubleshooting Starting Material Removal

TroubleshootingWorkflow start Crude Product Contains Starting Materials extraction Perform Aqueous Extraction (e.g., NaHCO3 wash) start->extraction check_purity1 Check Purity (TLC/NMR) extraction->check_purity1 column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) check_purity1->column_chromatography Impurities still present pure_product Pure Product check_purity1->pure_product Sufficiently pure check_purity2 Check Purity (TLC/NMR) column_chromatography->check_purity2 recrystallization Recrystallization (e.g., Ethanol/Water) check_purity2->recrystallization Trace impurities remain check_purity2->pure_product Sufficiently pure troubleshoot_column Troubleshoot Chromatography: - Modify eluent (add base) - Change stationary phase (Alumina) check_purity2->troubleshoot_column Poor separation recrystallization->pure_product troubleshoot_recrystallization Troubleshoot Recrystallization: - Try different solvent system - Use seed crystal recrystallization->troubleshoot_recrystallization No crystals form troubleshoot_column->column_chromatography troubleshoot_recrystallization->recrystallization

Caption: A troubleshooting workflow for the systematic removal of starting materials from the crude product.

References

Stability issues of Ethyl 4-methyl-1h-pyrrole-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4-methyl-1H-pyrrole-3-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound during storage. Pyrrole derivatives can be sensitive to environmental conditions, and this guide is intended to help researchers, scientists, and drug development professionals maintain the integrity of their samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][3] For enhanced stability, storing under an inert atmosphere, such as nitrogen or argon, is advisable.[1] Refrigeration at 2-8°C is a common practice for preserving pyrrole derivatives.[1]

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, often to a yellowish-brown or darker shade, is a common indicator of degradation or polymerization.[4] This can be initiated by exposure to light, air (oxygen), or elevated temperatures.[2][4] The pyrrole ring is susceptible to oxidation and polymerization under these conditions.

Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?

A3: Yes, inconsistent experimental results can be a consequence of compound degradation. If the purity of your sample has decreased over time due to improper storage, it can affect its reactivity and lead to variable outcomes in your experiments. It is crucial to use a sample of known purity for reliable and reproducible results.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on general pyrrole chemistry, degradation can occur through oxidation and polymerization. Oxidation can lead to the formation of pyrrolinones or ring-opened products. Polymerization involves the linking of multiple pyrrole units, resulting in insoluble, often colored, materials.

Troubleshooting Guide

This guide will help you systematically troubleshoot stability issues with your this compound sample.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Observe Issue (e.g., color change, inconsistent results) check_storage Step 1: Verify Storage Conditions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Rectify Storage (e.g., store in cool, dark, inert atmosphere) storage_ok->improper_storage No purity_analysis Step 2: Assess Sample Purity (e.g., HPLC, NMR) storage_ok->purity_analysis Yes improper_storage->purity_analysis purity_ok Purity Acceptable? purity_analysis->purity_ok degraded_sample Action: Purify or Procure New Sample purity_ok->degraded_sample No end_ok End: Continue Experiment purity_ok->end_ok Yes end_issue End: Address Issue and Re-evaluate degraded_sample->end_issue

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

The following diagram illustrates a simplified, hypothetical degradation pathway for this compound based on the known reactivity of pyrroles. The primary routes of degradation are oxidation and polymerization.

Degradation_Pathway Potential Degradation Pathway parent This compound oxidizing_conditions Light, Air (O2), Heat parent->oxidizing_conditions oxidation_products Oxidation Products (e.g., Pyrrolinones, Ring-Opened Species) oxidizing_conditions->oxidation_products polymerization Polymerization oxidizing_conditions->polymerization

Caption: Potential degradation pathway of the compound.

Data on Storage Conditions and Stability

Currently, there is limited quantitative data in the public domain specifically for the stability of this compound under various conditions. We recommend that researchers perform their own stability studies as needed. Below is a template for recording such data.

Storage ConditionTemperature (°C)AtmosphereLight ExposureDuration (Months)Purity (%)Observations
Recommended2-8Inert (N₂)Dark099.5White crystalline solid
Recommended2-8Inert (N₂)Dark6
Recommended2-8Inert (N₂)Dark12
Ambient20-25AirAmbient Light099.5White crystalline solid
Ambient20-25AirAmbient Light1
Ambient20-25AirAmbient Light3
Elevated Temp40AirDark099.5White crystalline solid
Elevated Temp40AirDark1
Elevated Temp40AirDark3

Experimental Protocols

Protocol for Assessing Sample Purity by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be a starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 258 nm).

    • Column Temperature: 25°C.

  • Analysis:

    • Run a blank (solvent only) followed by the sample injection.

    • Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Protocol for a Basic Stability Study

  • Sample Allocation:

    • Aliquot the this compound from a single, high-purity batch into several vials.

  • Storage Conditions:

    • Store the vials under different conditions as outlined in the data table above (e.g., recommended, ambient, elevated temperature).

  • Time Points:

    • Establish specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis:

    • At each time point, take one vial from each storage condition.

    • Visually inspect the sample for any changes in color or appearance.

    • Analyze the purity of the sample using a validated analytical method, such as the HPLC protocol described above.

  • Data Recording:

    • Record the purity and any observations in a table similar to the one provided. This will allow for the tracking of degradation over time under different conditions.

References

How to prevent polymerization in pyrrole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols to help researchers prevent unwanted polymerization during pyrrole synthesis, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr reaction turned into a dark, tarry mess. What happened and how can I prevent it?

A1: The formation of a dark, tarry substance is a classic sign of pyrrole polymerization. Pyrrole and its derivatives are highly susceptible to polymerization under acidic conditions.[1][2] This is the most common issue in acid-catalyzed syntheses like the traditional Paal-Knorr reaction.

Primary Causes:

  • Excessive Acidity: Strong acids or pH levels below 3 aggressively promote the polymerization of the pyrrole product.[3]

  • High Temperatures: Elevated temperatures, especially in the presence of acid, can accelerate both the desired reaction and the undesired polymerization.[1]

  • Prolonged Reaction Times: Leaving the reaction to run for too long, even under milder conditions, can lead to the gradual accumulation of polymeric byproducts.

Solutions:

  • Lower the Reaction Temperature: If refluxing, try reducing the temperature to 60-80°C. For many modern protocols, the reaction can even proceed at room temperature.[1][4]

  • Use a Milder Catalyst: Replace strong mineral acids (like HCl or H₂SO₄) with weaker Brønsted acids (e.g., acetic acid, citric acid) or a Lewis acid catalyst. Many modern methods are catalyst-free or use mild, recyclable catalysts.[1][5]

  • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent over-exposure of the product to reaction conditions.

  • Consider Solvent-Free Conditions: Mechanochemical (ball-milling) or simple grinding methods, often with a mild solid acid catalyst like citric acid, can provide excellent yields in minutes without bulk solvent and at room temperature, minimizing polymerization.[1][6]

Q2: I'm observing a significant byproduct in my Paal-Knorr synthesis, but it's not a polymer. What could it be?

A2: The most common non-polymeric byproduct in the Paal-Knorr synthesis is a furan . This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration on its own, without reacting with the amine. This side reaction is favored by highly acidic conditions (pH < 3).[3]

To minimize furan formation:

  • Control Acidity: Keep the reaction under neutral or weakly acidic conditions. Using acetic acid as the solvent or catalyst is often sufficient.[3]

  • Use Excess Amine: Employing a slight excess of the amine can help favor the pyrrole formation pathway over the competing furan synthesis.

Q3: My Knorr synthesis is giving very low yields and multiple products. What is the likely cause?

A3: The primary challenge in the Knorr pyrrole synthesis is the instability of the α-amino ketone reactant, which readily undergoes self-condensation.[7][8] This side reaction competes with the desired condensation with the β-dicarbonyl compound, leading to low yields and a complex product mixture.

Solution: The standard and most effective solution is to generate the α-amino ketone in situ . This is typically achieved by reducing a more stable α-oximino ketone precursor with zinc dust in acetic acid.[8] The α-amino ketone is generated slowly and reacts immediately with the β-dicarbonyl compound present in the flask, keeping its concentration low and minimizing self-condensation.

Q4: Are there synthesis methods that inherently avoid acid-catalyzed polymerization?

A4: Yes. To circumvent the issue of acid-catalyzed polymerization, you can use synthetic routes that proceed under neutral or basic conditions. Two excellent alternatives are:

  • Van Leusen Pyrrole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with a Michael acceptor (an electron-deficient alkene) in the presence of a base like sodium hydride or potassium carbonate. It is a powerful method for creating variously substituted pyrroles without any acid.[9]

  • Barton-Zard Pyrrole Synthesis: This reaction condenses a nitroalkene with an α-isocyanide under basic conditions to form the pyrrole ring.[10]

These methods are ideal when working with acid-sensitive substrates or when polymerization is a persistent issue.

Data Presentation

Table 1: Comparison of Reaction Conditions for Paal-Knorr Synthesis of N-Substituted Pyrroles. This table summarizes various catalytic systems and conditions for the reaction of 2,5-hexanedione with primary amines, highlighting methods that minimize polymerization and improve yields.

Catalyst SystemSolventTemperature (°C)TimeTypical Yield (%)Reference(s)
Conventional Methods
Acetic Acid (AcOH)Acetic AcidReflux1-2 h60-80[3]
Hydrochloric Acid (HCl)MethanolReflux15 min~52[11]
Milder / Greener Catalysts
Iodine (I₂) (10 mol%)None (Solvent-free)Room Temp5-10 min90-98[1]
Bismuth Nitrate (Bi(NO₃)₃)None (Solvent-free)70-800.5-1 h85-95[12]
Citric Acid (10 mol%)None (Mechanochemical)Room Temp15-30 min74-87[1][6]
Silica Sulfuric AcidNone (Solvent-free)Room Temp3-5 min95-98[4]
None (Catalyst-free)Water1001-3 h75-98
Microwave-Assisted
Acetic Acid (AcOH)None / Ethanol120-1502-10 min65-89[11]

Experimental Protocols

Protocol 1: Optimized Paal-Knorr Synthesis (Iodine-Catalyzed, Solvent-Free)

This protocol utilizes mild conditions to prevent polymerization and offers high yields and short reaction times.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq)

  • Primary amine (e.g., aniline, 1.0-1.2 eq)

  • Iodine (I₂) (0.10 eq)

Procedure:

  • In a flask or vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add a catalytic amount of iodine (10 mol%).

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic and may be complete within 5-10 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, dissolve the reaction mixture in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyrrole.

  • If necessary, purify the product by column chromatography.

Protocol 2: Knorr Pyrrole Synthesis with In Situ Amine Generation

This protocol is optimized to prevent the self-condensation of the α-amino ketone intermediate.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate, 2.0 eq)

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂) (1.0 eq)

  • Zinc dust (2.0 eq)

Procedure:

  • Nitrosation: In a flask, dissolve one equivalent of the β-ketoester in glacial acetic acid. Cool the mixture in an ice bath to 5-10°C.

  • Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature remains below 10°C. Stir for an additional 30 minutes after addition is complete to form the α-oximino ketone.

  • Reduction and Cyclization: In a separate, larger flask, dissolve the second equivalent of the β-ketoester in glacial acetic acid.

  • To this second solution, gradually and simultaneously add the α-oximino ketone solution from step 2 and zinc dust (2.0 eq) with vigorous stirring.

  • Control the exothermic reaction by using an ice bath, keeping the temperature below 40°C.[8]

  • After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 1 hour to ensure the reaction goes to completion.

  • Pour the hot reaction mixture into a large volume of cold water to precipitate the pyrrole product.

  • Collect the crude product by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrrole.[7]

Protocol 3: Purification of a Pyrrole from Polymeric Byproducts by Column Chromatography

This protocol provides a general method for separating a desired pyrrole from highly polar, colored polymeric impurities.

Materials:

  • Crude pyrrole product containing polymer

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Chromatography column, collection tubes, TLC supplies

Procedure:

  • Determine Eluent System: Using TLC, find a solvent system where the desired pyrrole has an Rf value of approximately 0.2-0.3. A good starting point is 95:5 Hexanes:EtOAc. The polymeric byproducts should remain at the baseline (Rf ≈ 0).

  • Pack the Column: Plug the column with cotton or glass wool and add a small layer of sand. Prepare a slurry of silica gel in 100% hexanes and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica gel.

  • Elution (Gradient):

    • Begin eluting with a non-polar solvent like 100% hexanes. This will wash out very non-polar impurities while the pyrrole and polymer remain adsorbed.

    • Gradually increase the polarity of the eluent. A typical gradient might be:

      • 98:2 Hexanes:EtOAc

      • 95:5 Hexanes:EtOAc

      • 90:10 Hexanes:EtOAc

    • Collect fractions and monitor them by TLC. The desired pyrrole will elute as the polarity increases.

    • The dark, polymeric material is highly polar and will remain strongly adsorbed at the top of the column under these conditions.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Acid_Catalyzed_Polymerization Pyrrole Pyrrole ProtonatedPyrrole Protonated Pyrrole (Activated) Pyrrole->ProtonatedPyrrole H⁺ (Acid Catalyst) Dimer Dimer Intermediate ProtonatedPyrrole->Dimer Electrophilic Attack AnotherPyrrole Another Pyrrole Molecule (Nucleophile) AnotherPyrrole->Dimer Polymer Polypyrrole Chain Dimer->Polymer Chain Propagation (+ Pyrrole, H⁺)

Caption: Mechanism of acid-catalyzed pyrrole polymerization.

Troubleshooting_Polymerization Start Reaction produces dark tar/polymer Q_Acid Is a strong acid (HCl, H₂SO₄) used? Start->Q_Acid Sol_Acid Switch to a milder catalyst: - Acetic Acid - Citric Acid - Lewis Acid (e.g., I₂) - Solvent-free conditions Q_Acid->Sol_Acid Yes Q_Temp Is the reaction run at high temp? Q_Acid->Q_Temp No Success Clean Reaction Sol_Acid->Success Sol_Temp Lower reaction temperature (e.g., to RT or 60°C). Monitor with TLC. Q_Temp->Sol_Temp Yes Q_Method Is polymerization persistent? Q_Temp->Q_Method No Sol_Temp->Success Sol_Method Change synthetic route to a non-acidic method: - Van Leusen Synthesis - Barton-Zard Synthesis Q_Method->Sol_Method Yes Q_Method->Success No Sol_Method->Success

Caption: Troubleshooting workflow for polymerization issues.

Synthesis_Choice_Logic Start Need to Synthesize a Pyrrole Q_AcidSensitive Are starting materials or product acid-sensitive? Start->Q_AcidSensitive Use_NonAcidic Use Non-Acidic Method: - Van Leusen (Base) - Barton-Zard (Base) Q_AcidSensitive->Use_NonAcidic Yes Q_Precursors What precursors are available? Q_AcidSensitive->Q_Precursors No PaalKnorr Use Paal-Knorr Synthesis (Optimized with mild catalyst) Q_Precursors->PaalKnorr 1,4-Dicarbonyl + Amine Knorr Use Knorr Synthesis (with in situ amine generation) Q_Precursors->Knorr α-Amino-ketone (or precursor) + β-Dicarbonyl Hantzsch Use Hantzsch Synthesis Q_Precursors->Hantzsch α-Haloketone + β-Ketoester + Amine

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Ethyl 4-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted pyrroles is a critical endeavor. The pyrrole scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products. This guide provides a detailed comparative analysis of three prominent methods for the synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate: the Hantzsch Pyrrole Synthesis, the Paal-Knorr Pyrrole Synthesis, and the Van Leusen Pyrrole Synthesis. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

At a Glance: Performance Comparison of Synthesis Methods

The selection of a synthetic route is often a trade-off between factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes key quantitative data for the different methods, providing a basis for comparison. It is important to note that reaction conditions and yields can vary and the data presented here is representative.

Synthesis MethodKey ReactantsTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)Purity Profile
Hantzsch Pyrrole Synthesis Ethyl acetoacetate, 2-Bromopropanal, AmmoniaBase (e.g., ammonia)0 - 504 - 6 hours~75-85Good, may require purification to remove side products.
Paal-Knorr Pyrrole Synthesis 1,4-Dicarbonyl precursor, Ammonia/AmineAcid catalyst (e.g., acetic acid, p-toluenesulfonic acid)25 - 10015 min - 24 h>60, often 80-95[1]Generally high, dependent on the purity of the dicarbonyl precursor.[1]
Van Leusen Pyrrole Synthesis α,β-Unsaturated ester, Tosylmethyl isocyanide (TosMIC)Strong base (e.g., NaH, t-BuOK)Room Temperature to RefluxVariable55 - 80Good, but can be sensitive to reaction conditions.

In-Depth Analysis of Synthetic Methodologies

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a classical and versatile method for the preparation of substituted pyrroles.[2] It involves a three-component reaction between a β-ketoester, an α-halo-ketone or aldehyde, and ammonia or a primary amine.[2] For the synthesis of this compound, ethyl acetoacetate, 2-bromopropanal, and ammonia are the key starting materials.

Advantages:

  • Readily available and inexpensive starting materials.

  • Generally good yields for a variety of substituted pyrroles.[3]

  • A one-pot reaction, which can be advantageous for process efficiency.

Disadvantages:

  • The α-halo-aldehydes can be lachrymatory and require careful handling.

  • The reaction may produce side products, necessitating purification steps.

  • Reaction conditions may need careful optimization to maximize yield and minimize impurities.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is another cornerstone of pyrrole chemistry, prized for its simplicity and high yields.[1][4] This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically in the presence of an acid catalyst.[4][5] To synthesize this compound via this route, a suitable 1,4-dicarbonyl precursor is required.

Advantages:

  • Often proceeds with high yields and produces a clean product.[1]

  • The reaction conditions are generally mild.[4]

  • A wide range of substituted pyrroles can be accessed by varying the dicarbonyl compound and the amine.[4]

Disadvantages:

  • The primary limitation is the availability of the requisite 1,4-dicarbonyl starting materials, which may themselves require multi-step synthesis.[6]

  • Harsh acidic conditions and prolonged heating may be required in some cases, which can be detrimental to sensitive functional groups.[1]

Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of 3,4-disubstituted pyrroles from α,β-unsaturated carbonyl compounds and tosylmethyl isocyanide (TosMIC).[7][8] This [3+2] cycloaddition approach offers a distinct disconnection strategy compared to the Hantzsch and Paal-Knorr methods.

Advantages:

  • Provides access to pyrroles with substitution patterns that may be difficult to achieve with other methods.

  • TosMIC is a stable and commercially available reagent.

  • The reaction can often be performed under relatively mild conditions.

Disadvantages:

  • Requires the use of a strong base, which may not be compatible with all functional groups.

  • The synthesis of the required α,β-unsaturated ester precursor may add extra steps to the overall sequence.

  • Yields can be sensitive to the specific substrates and reaction conditions employed.[7]

Visualizing the Pathways: Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the signaling pathways and experimental workflows for each synthesis method.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 Ethyl Acetoacetate P1 Enamine Formation R1->P1 R2 2-Bromopropanal P2 Nucleophilic Attack R2->P2 R3 Ammonia (NH3) R3->P1 P1->P2 P3 Cyclization P2->P3 P4 Dehydration & Aromatization P3->P4 Prod This compound P4->Prod

Hantzsch Synthesis Workflow

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 1,4-Dicarbonyl Precursor P1 Amine Condensation R1->P1 R2 Ammonia (NH3) R2->P1 P2 Cyclization P1->P2 P3 Dehydration P2->P3 Prod This compound P3->Prod

Paal-Knorr Synthesis Workflow

Van_Leusen_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 α,β-Unsaturated Ester P1 Michael Addition R1->P1 R2 Tosylmethyl isocyanide (TosMIC) R2->P1 R3 Strong Base R3->P1 P2 [3+2] Cycloaddition P1->P2 P3 Elimination of Tosyl Group P2->P3 Prod This compound P3->Prod

Van Leusen Synthesis Workflow

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. The following are representative protocols for each of the discussed syntheses.

Protocol 1: Hantzsch Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol is adapted from a patented method for a closely related analog and may require optimization for the target molecule.

Materials:

  • Propionaldehyde

  • Bromine

  • Aprotic solvent (e.g., dichloromethane)

  • Ethyl acetoacetate

  • Ammonia water

Procedure:

  • Preparation of 2-Bromopropanal: In a reaction vessel, dissolve propionaldehyde in an aprotic solvent and cool the mixture to 0°C. Slowly add bromine while maintaining the temperature between 0-15°C. Stir the reaction for 4 hours at 15°C. After the reaction is complete, concentrate the mixture to obtain 2-bromopropanal.

  • Ring-closure Reaction: In a separate flask, mix 2-bromopropanal, ethyl acetoacetate, and ammonia water. The reaction is carried out at a temperature between 0-50°C under alkaline conditions.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Protocol 2: Paal-Knorr Synthesis of a Substituted Pyrrole

This is a general protocol and the specific 1,4-dicarbonyl precursor for this compound would need to be synthesized separately.

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine or ammonia (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid catalyst (e.g., p-toluenesulfonic acid) (optional)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent.

  • Add the primary amine or ammonia to the solution, followed by the acid catalyst if required.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate work-up, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[9]

Protocol 3: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole

This is a general protocol that can be adapted for the synthesis of this compound from a suitable α,β-unsaturated ester.

Materials:

  • α,β-Unsaturated ester (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Strong base (e.g., NaH)

  • Solvent (e.g., DMSO, Et₂O)

Procedure:

  • In a reaction vessel under an inert atmosphere, prepare a suspension of the strong base in an appropriate solvent.

  • Add a solution of the α,β-unsaturated ester and TosMIC in a suitable solvent dropwise to the base suspension at room temperature.[7]

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3,4-disubstituted pyrrole.[7]

Conclusion

The synthesis of this compound can be approached through several established methods, each with its own set of advantages and challenges. The Hantzsch synthesis offers a direct, one-pot route from simple precursors, making it attractive for its convergency. The Paal-Knorr synthesis is often the method of choice when high yields and purity are paramount, provided the necessary 1,4-dicarbonyl starting material is accessible. The Van Leusen synthesis provides a valuable alternative, particularly for constructing specific substitution patterns, but requires careful handling of strong bases.

The ultimate choice of synthetic method will depend on the specific requirements of the research, including the desired scale, the availability and cost of starting materials, and the tolerance of the overall synthetic scheme to the reaction conditions. This guide provides the necessary comparative data and procedural outlines to enable an informed decision for the synthesis of this important pyrrole derivative.

References

Unraveling the Biological Potential: A Comparative Guide to Ethyl 4-methyl-1H-pyrrole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Ethyl 4-methyl-1H-pyrrole-3-carboxylate and its diverse analogs. Drawing upon experimental data, this document delves into their anticancer and antimicrobial properties, offering insights into their mechanisms of action and structure-activity relationships.

The pyrrole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This compound serves as a foundational structure for a multitude of analogs that have been investigated for their therapeutic potential. This guide synthesizes findings from various studies to present a comparative analysis of their efficacy as anticancer and antimicrobial agents.

Anticancer Activity: A Tale of Diverse Mechanisms

Derivatives of this compound have demonstrated significant potential in oncology, primarily through the inhibition of crucial cellular processes like tubulin polymerization and key signaling pathways.

Comparative Efficacy of Pyrrole Derivatives in Cancer Cell Lines

The following table summarizes the cytotoxic activity of various pyrrole analogs against a panel of human cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison should be considered in the context of the specific experimental conditions of each study.

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[1]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[1]
PPDHMPA549 (Lung)MTT19.94 ± 1.23 (µg/ml)[1]
PPDHMPHeLa (Cervical)MTT16.73 ± 1.78 (µg/ml)[1]
3-Aroyl-1-arylpyrrole (ARAP) 22MCF-7 (Breast)-0.016[2]
3-Aroyl-1-arylpyrrole (ARAP) 28MCF-7 (Breast)-0.060[2]
3-Aroyl-1,4-diarylpyrrole 48T24 (Bladder)-0.003[3]
3-Aroyl-1,4-diarylpyrrole 69KBM5-T315I (Leukemia)-0.009[3]

Structure-Activity Relationship (SAR) Insights:

Studies on 3-aroyl-1,4-diarylpyrroles have revealed that the presence of amino phenyl rings at positions 1 and 4 of the pyrrole ring is a critical requirement for potent antitumor activity.[3] These compounds have been shown to strongly inhibit tubulin assembly by binding to the colchicine site.[3] For 3-aroyl-1-arylpyrrole (ARAP) derivatives, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties are essential for the potent inhibition of tubulin polymerization and cancer cell growth.[2][4]

Signaling Pathways Modulated by Anticancer Pyrrole Derivatives

Pyrrole analogs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Tubulin Polymerization Inhibition:

A significant number of anticancer pyrrole derivatives function as microtubule-targeting agents. They inhibit the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Division Cell Division Spindle->Division Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to Pyrrole Pyrrole Derivatives Pyrrole->Tubulin Inhibition of Polymerization

Mechanism of Tubulin Polymerization Inhibition by Pyrrole Derivatives.

VEGFR Signaling Pathway Inhibition:

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain pyrrole derivatives, particularly pyrrolo[2,3-d]pyrimidines, act as inhibitors of VEGFR kinases, thereby blocking the downstream signaling cascade.[1][7][8]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Pyrrole Pyrrole Inhibitors Pyrrole->VEGFR Inhibition

Inhibition of the VEGFR Signaling Pathway by Pyrrole Derivatives.

Hedgehog Signaling Pathway Inhibition:

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Some 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to suppress the Hedgehog signaling pathway, representing a potent mechanism for anticancer activity.[4][9][10][11][12][13]

G Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of SUFU/GLI complex GLI GLI SUFU->GLI Sequesters GLIA GLI (Active) GLI->GLIA Activation Nucleus Nucleus GLIA->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Transcription Pyrrole Pyrrole Inhibitors Pyrrole->SMO Inhibition

Inhibition of the Hedgehog Signaling Pathway by Pyrrole Derivatives.

Antimicrobial Activity: A Defense Against Pathogens

Certain analogs of this compound have demonstrated notable activity against various bacterial and fungal strains.

Comparative Efficacy of Pyrrole Derivatives Against Microbes

The following table presents the Minimum Inhibitory Concentration (MIC) values of different pyrrole derivatives against selected microbial strains.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivativesStaphylococcus spp.Appreciable Activity[14]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[11][12]
Pyrrolo[2,3-b]pyrrole derivative 2Pseudomonas aeruginosa50[13]
Pyrrolo[2,3-b]pyrrole derivative 3Staphylococcus aureusComparable to Ciprofloxacin[13]
4-phenylpyrrole-2-carboxamide 5cGram-negative bacteria6.05 - 6.25[15]
4-phenylpyrrole-2-carboxamide 5eGram-negative bacteria6.05 - 6.25[15]

Structure-Activity Relationship (SAR) Insights:

For 1,2,3,4-tetrasubstituted pyrrole derivatives, studies have shown that they generally possess better antibacterial activity against Gram-positive bacteria like S. aureus and B. cereus compared to Gram-negative bacteria.[16] The nature and position of substituents on the phenyl ring at the N-position of the pyrrole can influence the antibacterial activity, although a definitive correlation is not always clear.[16]

Experimental Protocols

This section provides a general overview of the methodologies used to evaluate the biological activities of pyrrole derivatives, based on protocols described in the cited literature.

In Vitro Anticancer Activity Assays

A common workflow for assessing the anticancer potential of pyrrole derivatives involves the following steps:

G start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Pyrrole Derivatives cell_culture->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, MTS) incubation->viability analysis Data Analysis (IC50 determination) viability->analysis end End analysis->end

General Workflow for In Vitro Anticancer Activity Assessment.

MTT/MTS Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are treated with serial dilutions of the pyrrole derivatives and incubated for a further 24, 48, or 72 hours.[1]

  • Reagent Addition: MTT or MTS reagent is added to each well and incubated for a few hours.

  • Absorbance Measurement: The absorbance is measured using a microplate reader to determine the percentage of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Fixation: The cells are harvested and fixed, typically with cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of pyrrole derivatives is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the pyrrole compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The biological activity of these derivatives is highly dependent on their substitution patterns, which influence their interaction with specific molecular targets. The anticancer efficacy of many pyrrole analogs is attributed to their ability to disrupt microtubule dynamics and inhibit key signaling pathways such as VEGFR and Hedgehog. In the realm of infectious diseases, certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in designing more potent and selective therapeutic agents. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic applications of pyrrole derivatives.

References

Spectroscopic comparison of Ethyl 4-methyl-1h-pyrrole-3-carboxylate with other pyrrole esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, pyrrole esters stand out as crucial building blocks for a myriad of complex molecules, including pharmaceuticals and functional materials. A thorough understanding of their structural and electronic properties is paramount for their effective utilization. This guide provides a detailed spectroscopic comparison of Ethyl 4-methyl-1H-pyrrole-3-carboxylate against other structurally related pyrrole esters. The comparative analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering researchers an objective benchmark for characterization.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and selected alternative pyrrole esters. This allows for a direct comparison of their characteristic signals, reflecting the influence of substituent placement and type on the pyrrole ring.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) MS (m/z) UV-Vis (λmax, nm)
This compound [1][2]Structure of this compoundData not available in searched sourcesData not available in searched sourcesN-H stretch, C=O stretch, C-O stretch[M+H]⁺: 154.08626[2]Data not available
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate [3][4]Structure of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylateData not available in searched sourcesData not available in searched sourcesN-H stretch, C=O stretch, C-O stretch[M]⁺: 167.20258 (in EtOH)[5]
Ethyl 5-methyl-1H-pyrrole-2-carboxylate [6]Structure of Ethyl 5-methyl-1H-pyrrole-2-carboxylateData not available in searched sourcesData not available in searched sourcesN-H stretch, C=O stretch, C-O stretch[M]⁺: 153.18Data not available
Methyl 1H-pyrrole-3-carboxylate [7][8]Structure of Methyl 1H-pyrrole-3-carboxylateData not available in searched sourcesData not available in searched sourcesN-H stretch, C=O stretch, C-O stretch[M]⁺: 125.13[7][8]Data not available

Note: Specific experimental values for NMR and IR were not available in the searched public-domain sources. The table indicates the expected characteristic signals.

Experimental Workflow for Spectroscopic Analysis

The characterization of pyrrole esters involves a standardized workflow to ensure data accuracy and reproducibility. The following diagram illustrates the typical sequence of steps from sample preparation to final data analysis for multiple spectroscopic techniques.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Weigh Compound Dissolve Dissolve in Appropriate Solvent Prep->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR Deuterated Solvent (e.g., CDCl₃) IR FT-IR Spectroscopy Dissolve->IR ATR (neat) or KBr Pellet (solid) MS Mass Spectrometry (ESI-MS) Dissolve->MS Volatile Solvent (e.g., MeOH, ACN) UV UV-Vis Spectroscopy Dissolve->UV UV-grade Solvent (e.g., EtOH) Interpret Correlate Spectra & Determine Structure NMR->Interpret IR->Interpret MS->Interpret UV->Interpret

Caption: General workflow for the spectroscopic characterization of pyrrole esters.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining high-quality, comparable spectroscopic data. The following protocols are standard procedures for the analysis of pyrrole ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The goal of NMR spectroscopy is to determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: 5-25 mg of the pyrrole ester is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube.[9][10] The solution must be clear and free of particulate matter to ensure proper shimming.[10]

  • Instrumentation: Spectra are typically recorded on a 300, 400, or 600 MHz NMR spectrometer.[9]

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is run to determine the chemical shifts, integration, and coupling constants of the hydrogen atoms.

    • ¹³C NMR: A proton-decoupled carbon experiment is performed to identify the number and chemical environment of the carbon atoms.[11]

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Sample Preparation (Solids):

    • KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[12] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[12]

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[12] This method requires minimal sample preparation.[13]

  • Instrumentation: A standard FT-IR spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Key vibrational bands to note for pyrrole esters include the N-H stretch (around 3300-3400 cm⁻¹), the ester carbonyl (C=O) stretch (around 1670-1720 cm⁻¹), and C-O stretches.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules.[15][16]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent such as methanol, acetonitrile, or a mixture with water, to a final concentration of approximately 1-10 µg/mL.[17] A small amount of an acid, like formic acid (0.1%), is often added to promote protonation for positive ion mode analysis.[18] The solution must be free of non-volatile salts and buffers.[17]

  • Instrumentation: The prepared solution is introduced into the ESI source of a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) via direct infusion or through a liquid chromatography (LC) system.[19]

  • Data Acquisition: The instrument is set to acquire data in either positive or negative ion mode. For these compounds, positive ion mode is common, and the protonated molecule [M+H]⁺ is typically observed.[2] High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and subsequent calculation of the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.

  • Sample Preparation: A dilute solution of the compound is prepared using a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) that does not absorb in the region of interest. The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 400 nm, to determine the wavelength of maximum absorption (λmax).[20] For pyrrole systems, absorption is expected due to π-π* transitions.[21] The λmax value is sensitive to the extent of conjugation and the presence of various substituents on the pyrrole ring.[22]

References

The Versatility of Ethyl 4-methyl-1H-pyrrole-3-carboxylate: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Among the vast array of heterocyclic scaffolds, pyrroles are a cornerstone due to their presence in numerous natural products and pharmaceuticals. This guide provides a comparative analysis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate, evaluating its efficacy as a synthetic building block against other common pyrrole-based and heterocyclic analogues. The comparison is supported by experimental data on synthetic yields and biological activities, offering a comprehensive resource for strategic molecular design.

Synthetic Accessibility and Reactivity: A Comparative Overview

The utility of a building block is fundamentally determined by its accessibility and reactivity in common synthetic transformations. This compound is readily synthesized through established methods such as the Hantzsch and Paal-Knorr pyrrole syntheses. These methods offer robust and versatile routes to a wide array of substituted pyrroles.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. This method is particularly useful for the preparation of highly substituted pyrroles.[1][2] The yield of the Hantzsch synthesis can be influenced by the nature of the β-ketoester.

Table 1: Comparison of Yields in Hantzsch Pyrrole Synthesis with Various β-Ketoesters

β-Ketoesterα-HaloketoneAmineProductYield (%)Reference
Ethyl acetoacetateChloroacetoneAmmoniaEthyl 2,4-dimethyl-1H-pyrrole-3-carboxylate~45-55[3]
Benzyl acetoacetateChloroacetoneAmmoniaBenzyl 2,4-dimethyl-1H-pyrrole-3-carboxylateVariable (12-49)[4]
tert-Butyl acetoacetate2-BromoketonesPrimary aminestert-Butyl pyrrole-3-carboxylatesGood[5]

Note: Yields are dependent on specific reaction conditions and substrates.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis provides a straightforward route to pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][6] This method is known for its operational simplicity and generally good to excellent yields.[6] The reaction can be performed under neutral or mildly acidic conditions, and various catalysts, including Lewis acids and iodine, can be employed to improve efficiency.[1]

Table 2: Comparison of Yields in Paal-Knorr Synthesis of Substituted Pyrroles

1,4-Dicarbonyl CompoundAmineCatalystProductYield (%)Reference
Hexane-2,5-dioneAnilineHydrochloric acid2,5-dimethyl-1-phenyl-1H-pyrrole~52[7]
AcetonylacetonePrimary aminesCATAPAL 200 (Alumina)N-substituted 2,5-dimethylpyrroles68-97[8]
2,5-DimethoxytetrahydrofuranVarious aminesIron(III) chlorideN-substituted pyrrolesGood to excellent[9]

Note: Yields are dependent on specific reaction conditions and substrates.

Experimental Protocols

General Protocol for Hantzsch Pyrrole Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol is a generalized procedure based on the principles of the Hantzsch pyrrole synthesis.

Materials:

  • Ethyl acetoacetate

  • Chloroacetone

  • Ammonia solution (e.g., ammonium hydroxide)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate and chloroacetone in ethanol.

  • To this solution, add an excess of ammonia solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

General Protocol for Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol describes a general method for the Paal-Knorr synthesis.

Materials:

  • A 1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

  • A primary amine (e.g., aniline)

  • A suitable solvent (e.g., ethanol, acetic acid)

  • A catalyst (optional, e.g., a weak acid)

Procedure:

  • Combine the 1,4-dicarbonyl compound and the primary amine in a reaction vessel.

  • Add the chosen solvent and catalyst, if required.

  • The mixture is heated, often to reflux, for a specified period.

  • Reaction progress is monitored by TLC.

  • After completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by chromatography or recrystallization.[6]

Efficacy in the Synthesis of Bioactive Molecules: A Comparative Analysis

The true measure of a building block's efficacy lies in its ability to be incorporated into biologically active molecules. Pyrrole-3-carboxylate derivatives have shown significant promise as scaffolds for the development of anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.

Inhibition of ERK1/2 and VEGF Signaling Pathways

The Extracellular signal-Regulated Kinase (ERK) and Vascular Endothelial Growth Factor (VEGF) signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis.[7][10][11] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Pyrrole-containing compounds have been developed as potent inhibitors of these pathways.

Table 3: Anticancer Activity of Pyrrole Derivatives Targeting Kinase Pathways

Compound ClassTarget PathwayExample CompoundBiological Activity (IC50)Reference
Pyrrole-3-carboxamidesEZH2DM-01Potent inhibition of EZH2[10]
3-Aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-onesVEGF-R2/3Compound 231/37 nM[12]
3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrolesMultiple Cancer Cell LinesCompound 210.5 - 0.9 µM[13]
PyrrolopyrimidinesVEGFR2CNP0279613Comparable to Ramucirumab[8]

Note: IC50 values are dependent on the specific cell line and assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

ERK1_2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse Inhibitor Pyrrole-based Inhibitor Inhibitor->ERK Inhibition

Caption: Simplified ERK1/2 signaling pathway and the point of inhibition by pyrrole derivatives.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis & Vascular Permeability Ras_Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrrole-based Inhibitor Inhibitor->VEGFR Inhibition

Caption: Overview of the VEGF signaling pathway and the inhibitory action of pyrrole compounds.

Synthetic_Workflow Start Starting Materials (e.g., β-ketoester, α-haloketone, amine) Reaction Pyrrole Synthesis (Hantzsch or Paal-Knorr) Start->Reaction Isolation Isolation and Purification Reaction->Isolation BuildingBlock Ethyl 4-methyl-1H- pyrrole-3-carboxylate Isolation->BuildingBlock Derivatization Further Derivatization BuildingBlock->Derivatization BioactiveMolecule Bioactive Molecule Derivatization->BioactiveMolecule

Caption: General experimental workflow from starting materials to bioactive molecules.

Conclusion

This compound stands out as a highly effective and versatile building block in organic synthesis and medicinal chemistry. Its accessibility through well-established synthetic routes like the Hantzsch and Paal-Knorr reactions, coupled with its proven utility in the construction of potent inhibitors of key cancer-related signaling pathways, underscores its importance. While the reactivity and yields are comparable to other pyrrole-based building blocks, the specific substitution pattern of this compound offers a unique starting point for the exploration of novel chemical space. This guide provides a foundational understanding for researchers to leverage the full potential of this valuable heterocyclic scaffold in their drug discovery and development endeavors.

References

A Comparative Guide to the Crystal Structure of Polymorphic Forms of Atorvastatin Calcium, a Pyrrole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the polymorphic nature of active pharmaceutical ingredients (APIs) is critical. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide provides a comparative analysis of the crystal structures of different polymorphic forms of Atorvastatin Calcium, a widely used cholesterol-lowering medication containing a functionalized pyrrole ring.

Atorvastatin calcium is known to exist in numerous crystalline and amorphous forms, with dozens of polymorphs having been identified.[3][4] The various solid-state forms arise from different arrangements of the molecules in the crystal lattice.[5] The stable crystalline forms are often preferred over the amorphous form in pharmaceutical formulations due to their enhanced stability and more favorable handling characteristics during manufacturing.[4][6] This analysis focuses on a comparison between distinct, characterized polymorphic forms, presenting their crystallographic data and the experimental methods used for their characterization.

Data Presentation: Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for different polymorphic forms of Atorvastatin Calcium. Form I is presented with detailed single-crystal data, while other forms are described by their characteristic powder diffraction peaks, which serve as fingerprints for their identification.

Parameter Form I (Trihydrate) [6]Form V [5]
Formula (C₃₃H₃₄FN₂O₅)₂Ca · 3H₂OAnhydrate/Hydrate
Crystal System TriclinicNot specified
Space Group P1Not specified
a (Å) 5.44731(4)Not applicable
b (Å) 9.88858(16)Not applicable
c (Å) 29.5925(10)Not applicable
α (°) 95.859(3)Not applicable
β (°) 94.211(1)Not applicable
γ (°) 105.2790(1)Not applicable
Cell Volume (ų) 1521.277(10)Not applicable
Z 1Not applicable
Key X-Ray Powder Diffraction Peaks (2θ) Not specified5.3 ±0.2, 8.3 ±0.2, and a broad peak at 18-23 ±0.2

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducible characterization of polymorphic forms. Below are protocols for key experiments used to identify and compare the polymorphs of Atorvastatin.

1. Crystallization of Polymorphic Forms

The generation of different polymorphs is highly dependent on the crystallization conditions.[3]

  • Principle: Different crystal forms can be obtained by varying parameters such as solvent, temperature, and rate of crystallization.[3]

  • Method (General):

    • Dissolve Atorvastatin Calcium in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate).

    • Induce crystallization through methods like slow evaporation of the solvent, cooling of a saturated solution, or addition of an anti-solvent.

    • For example, specific forms can be generated via slurry methods, where the material is stirred in a solvent system where it has low solubility, allowing for conversion to the most stable form under those conditions.[4]

    • The resulting crystals are isolated by filtration, washed, and dried under controlled conditions.

2. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the definitive three-dimensional structure of a crystalline solid.

  • Principle: A single crystal is irradiated with X-rays, and the resulting diffraction pattern is used to determine the arrangement of atoms within the crystal lattice, including the unit cell dimensions and space group.[7]

  • Method:

    • A high-quality single crystal is mounted on a goniometer.

    • The crystal is maintained at a low temperature (typically 100-173 K) to minimize thermal vibrations.[7]

    • Data is collected using a diffractometer with a suitable X-ray source (e.g., synchrotron, Mo Kα, or Cu Kα radiation).[6][7]

    • The crystal is rotated, and the intensities of the diffracted X-rays are measured at different angles.[7]

    • The collected data is processed to solve and refine the crystal structure, yielding precise atomic coordinates and cell parameters.[6]

3. Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for distinguishing between different polymorphic forms, as each form produces a unique diffraction pattern.

  • Principle: A powdered sample containing numerous small crystallites is exposed to X-rays. The X-rays are diffracted by the crystal lattices at specific angles (2θ), producing a characteristic pattern of peak positions and intensities.[8]

  • Method:

    • A finely powdered sample of the Atorvastatin Calcium polymorph is placed on a sample holder.

    • The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

    • A detector scans a range of 2θ angles (e.g., 3-30°) to measure the intensity of the diffracted X-rays.[5]

    • The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form.[5][8]

4. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion, which are unique for each polymorph.

  • Principle: The sample and a reference are heated at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured. This reveals thermal events like melting, crystallization, and solid-solid phase transitions.[8]

  • Method:

    • A small, weighed amount of the sample is sealed in an aluminum pan.

    • The sample pan and an empty reference pan are placed in the DSC instrument.

    • The samples are heated at a constant rate (e.g., 10 °C/min).

    • The heat flow is recorded as a function of temperature. The resulting thermogram shows endothermic peaks for melting and exothermic peaks for crystallization, which are characteristic of the specific polymorph.[8]

Visualization of Workflows and Concepts

Understanding the experimental process and the fundamental relationships between different solid-state forms is essential. The following diagrams illustrate a generalized workflow for polymorph characterization and the energetic relationship between different polymorphic forms.

cluster_0 Polymorph Generation & Analysis Workflow Start Target Compound (e.g., Atorvastatin Calcium) Crystallization Recrystallization (Varying Solvents/Conditions) Start->Crystallization Isolation Isolate Solid Forms Crystallization->Isolation PXRD Powder X-ray Diffraction (PXRD) Isolation->PXRD DSC Differential Scanning Calorimetry (DSC) Isolation->DSC SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Isolation->SC_XRD Decision New Polymorph? PXRD->Decision Characterized Characterized Polymorph (Form I, II, etc.) Decision->Characterized Yes Amorphous Amorphous Form Decision->Amorphous No (or Amorphous) cluster_0 y_axis Gibbs Free Energy Form_II Metastable Form (II) Form_I Stable Form (I) Form_II->Form_I Solid-State Transition Amorphous Amorphous State Amorphous->Form_II Devitrification Solution Solution State Solution->Form_II Fast Crystallization Solution->Form_I Slow Crystallization Solution->Amorphous Fast Precipitation

References

Unambiguous Structure Validation of Ethyl 4-methyl-1H-pyrrole-3-carboxylate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. For researchers and scientists, seemingly minor ambiguities in molecular architecture can lead to significant deviations in biological activity and safety profiles. This guide provides a comprehensive comparison of analytical techniques for the structural validation of Ethyl 4-methyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry. We will demonstrate the superior resolving power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy over traditional one-dimensional (1D) NMR and other methods, supported by predicted spectral data and detailed experimental protocols.

The Challenge of Isomeric Differentiation

While 1D ¹H and ¹³C NMR are foundational techniques in structural elucidation, they can sometimes fall short in distinguishing between closely related isomers. For a molecule like this compound, a simple analysis of chemical shifts and multiplicities in 1D spectra might not definitively rule out other potential isomers, such as Ethyl 5-methyl-1H-pyrrole-3-carboxylate or Ethyl 2-methyl-1H-pyrrole-3-carboxylate. 2D NMR techniques, by correlating nuclear spins through bonds, provide the necessary through-bond connectivity information to assemble the molecular puzzle with certainty.

Workflow for 2D NMR-Based Structure Validation

The process of validating the structure of this compound using 2D NMR follows a logical progression from initial 1D analysis to the acquisition and interpretation of various 2D correlation spectra.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Acquisition cluster_2 Data Interpretation & Structure Confirmation A Acquire ¹H NMR C Initial Peak Assignment A->C B Acquire ¹³C NMR B->C D COSY C->D E HSQC C->E F HMBC C->F G Establish ¹H-¹H Couplings D->G H Correlate Protons to Directly Attached Carbons E->H I Map Long-Range ¹H-¹³C Correlations F->I J Assemble Fragments & Confirm Connectivity G->J H->J I->J K Final Structure Validation J->K

Caption: Workflow for the validation of this compound structure using 2D NMR.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, which will be used to illustrate the interpretation of 2D NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H1 (N-H)~8.5 (broad)br s1H
H2~7.2d1H
H5~6.5d1H
-CH₂- (ethyl)~4.2q2H
-CH₃ (ethyl)~1.3t3H
4-CH₃~2.1s3H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~165
C2~125
C3~118
C4~120
C5~115
-CH₂- (ethyl)~60
-CH₃ (ethyl)~14
4-CH₃~12

Deciphering the Structure with 2D NMR Correlations

The true power of 2D NMR lies in its ability to reveal correlations between nuclei. Below is a summary of the expected key correlations for this compound.

Table 3: Expected 2D NMR Correlations

ExperimentKey CorrelationsStructural Information Confirmed
COSY H2 ↔ H5Confirms the connectivity of the two protons on the pyrrole ring.
-CH₂- ↔ -CH₃ (ethyl)Confirms the presence of the ethyl group.
HSQC H2 ↔ C2Assigns the proton at ~7.2 ppm to the carbon at ~125 ppm.
H5 ↔ C5Assigns the proton at ~6.5 ppm to the carbon at ~115 ppm.
-CH₂- ↔ -CH₂- (ethyl)Assigns the protons at ~4.2 ppm to the carbon at ~60 ppm.
-CH₃ ↔ -CH₃ (ethyl)Assigns the protons at ~1.3 ppm to the carbon at ~14 ppm.
4-CH₃ ↔ 4-CH₃Assigns the protons at ~2.1 ppm to the carbon at ~12 ppm.
HMBC H2 ↔ C3, C4, C5Confirms the position of H2 relative to the substituted carbons.
H5 ↔ C3, C4Confirms the position of H5 relative to the substituted carbons.
4-CH₃ ↔ C3, C4, C5Crucially, this confirms the methyl group is at the C4 position.
-CH₂- ↔ C=OConfirms the ethyl group is part of the ester functionality.

The HMBC correlations are particularly diagnostic. The correlation between the protons of the methyl group at the 4-position and carbons C3, C4, and C5 provides unambiguous evidence for its location on the pyrrole ring, thereby differentiating it from other possible isomers.

Comparison with Alternative Analytical Techniques

While 2D NMR provides a definitive structural assignment, it is often used in conjunction with other analytical methods.

Table 4: Comparison of Structure Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed through-bond connectivity of the entire molecule.Unambiguous structure determination.Requires a relatively concentrated sample and longer acquisition times.
1D NMR (¹H, ¹³C) Information on the chemical environment and number of different types of protons and carbons.Rapid and provides a good initial overview of the structure.Can be ambiguous for complex molecules or isomers.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity and can determine the elemental composition.Does not provide direct information on the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Fast and non-destructive.Provides limited information about the overall molecular skeleton.

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans are acquired.

  • ¹³C NMR: A proton-decoupled experiment is performed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans are acquired.

  • COSY: A gradient-selected COSY experiment is run with a spectral width of 16 ppm in both dimensions. 256 t₁ increments are collected with 8 scans per increment.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is performed, optimized for a one-bond ¹J(C,H) of 145 Hz. The ¹H spectral width is 16 ppm and the ¹³C spectral width is 180 ppm. 256 t₁ increments are collected with 16 scans per increment.

  • HMBC: A gradient-selected HMBC experiment is acquired, optimized for a long-range coupling of 8 Hz. The ¹H spectral width is 16 ppm and the ¹³C spectral width is 240 ppm. 400 t₁ increments are collected with 32 scans per increment.

Conclusion

For the unequivocal structural validation of this compound, and indeed for many complex organic molecules, a multi-technique approach is often employed. However, the detailed through-bond connectivity information provided by a suite of 2D NMR experiments (COSY, HSQC, and HMBC) stands as the gold standard for unambiguous structure determination. While 1D NMR, MS, and IR provide valuable and complementary pieces of the structural puzzle, it is the correlational data from 2D NMR that allows for the confident assembly of the final, correct molecular architecture, a critical step in advancing drug development and chemical research.

Comparing the reactivity of the N-H bond in different substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of the N-H bond in various substituted pyrroles, a critical parameter in synthetic chemistry and drug development. The acidity of the pyrrole N-H bond, quantified by its pKa value, dictates its propensity to deprotonate, influencing reaction pathways and the physicochemical properties of pyrrole-containing molecules. This document summarizes key experimental data, outlines detailed experimental protocols for pKa determination, and provides a framework for understanding the structural and electronic factors that govern N-H bond reactivity.

Factors Influencing N-H Bond Reactivity

The acidity of the pyrrole N-H bond is primarily governed by the stability of its conjugate base, the pyrrolide anion. The delocalization of the nitrogen's lone pair of electrons within the aromatic π-system makes pyrrole significantly more acidic than aliphatic amines. Substituents on the pyrrole ring can further modulate this acidity through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and acyl (-COR) groups increase the acidity of the N-H bond (lower the pKa value). They achieve this by inductively withdrawing electron density from the ring and/or by providing additional resonance stabilization for the negative charge of the pyrrolide anion. For instance, the presence of two chlorine atoms on the pyrrole ring has been noted to lower the pKa of the N-H proton[1].

  • Electron-Donating Groups (EDGs): Alkyl groups (-R) and other electron-donating substituents decrease the acidity of the N-H bond (raise the pKa value). They destabilize the pyrrolide anion by pushing electron density into the already electron-rich aromatic ring.

The position of the substituent also plays a crucial role. EWGs at the 2- or 5-position generally have a more pronounced effect on increasing acidity due to their direct involvement in the resonance stabilization of the conjugate base.

Factors_Influencing_NH_Reactivity cluster_0 Substituent Effects cluster_1 Pyrrole N-H Bond cluster_2 Conjugate Base Stability EWG Electron-Withdrawing Group (-NO2, -CN, -COR, Halogens) NH_Reactivity N-H Bond Reactivity (Acidity / pKa) EWG->NH_Reactivity Increases Acidity (Lowers pKa) EDG Electron-Donating Group (-R, -OR) EDG->NH_Reactivity Decreases Acidity (Raises pKa) Anion_Stability Pyrrolide Anion Stability NH_Reactivity->Anion_Stability Determined by Anion_Stability->EWG Increased by Anion_Stability->EDG Decreased by

Factors influencing the N-H bond acidity in substituted pyrroles.

Quantitative Comparison of N-H Bond Acidity

CompoundSubstituent(s)pKa in DMSOData Type
PyrroleNone23.0Experimental
IndoleBenzo-fused21.0Experimental
2-Methylpyrrole2-CH₃18.23Predicted
2,5-Dimethylpyrrole2,5-(CH₃)₂18.46Predicted
2-Acetylpyrrole2-COCH₃~14.1-14.9Predicted
3-Nitropyrrole3-NO₂13.96Predicted
2-Cyanopyrrole2-CN14.18Predicted
Pyrrole-2-carboxaldehyde2-CHO15.20Predicted

Note: The pKa values for substituted pyrroles are largely predicted and should be used as a guide to the relative acidities. Experimental determination is recommended for precise applications.

Experimental Protocols for pKa Determination

The determination of pKa values for weakly acidic N-H bonds in pyrroles often requires non-aqueous titration methods. Below are detailed protocols for two common experimental techniques: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration in Non-Aqueous Solvent (DMSO)

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a strong base to a solution of the pyrrole derivative while monitoring the pH with a suitable electrode.

Materials and Equipment:

  • High-precision pH meter with a glass electrode suitable for non-aqueous solvents

  • Automatic titrator or a calibrated burette

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

  • Anhydrous DMSO

  • Standardized solution of a strong, non-nucleophilic base in a non-aqueous solvent (e.g., potassium methoxide in methanol-benzene or dimsyl potassium in DMSO)

  • The pyrrole compound to be analyzed

Procedure:

  • Instrument Calibration: Calibrate the pH meter and electrode system using standard buffers appropriate for non-aqueous measurements.

  • Sample Preparation: Accurately weigh a sample of the pyrrole derivative and dissolve it in a known volume of anhydrous DMSO in a titration vessel. A typical concentration is around 1 mM.

  • Inert Atmosphere: Purge the solution and the headspace of the titration vessel with an inert gas (e.g., nitrogen) for at least 15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids. Maintain a gentle stream of inert gas over the solution throughout the titration.

  • Titration: Begin the titration by adding small, precise increments of the standardized strong base solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point to obtain a complete titration curve (pH vs. volume of titrant).

  • Data Analysis: Plot the titration curve. The pKa can be determined from the pH at the half-equivalence point. For more precise determination, a first or second derivative plot of the titration data can be used to accurately locate the equivalence point.

UV-Vis Spectrophotometric Determination

This method is suitable for pyrrole derivatives that exhibit a change in their UV-Vis absorption spectrum upon deprotonation.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • pH meter

  • A series of buffer solutions of known pH in the appropriate solvent system (e.g., DMSO-water mixtures)

  • Stock solution of the pyrrole derivative in a suitable solvent (e.g., DMSO or methanol)

Procedure:

  • Spectral Scans:

    • Prepare a highly acidic solution of the pyrrole derivative to ensure it is fully protonated (the H-In form). Record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) for the acidic form.

    • Prepare a highly basic solution of the pyrrole derivative to ensure it is fully deprotonated (the In⁻ form). Record its UV-Vis spectrum to determine the λmax for the basic form.

  • Preparation of Solutions at Various pH: Prepare a series of solutions containing a constant concentration of the pyrrole derivative in buffers of varying, precisely known pH values that span the expected pKa range.

  • Absorbance Measurements: Measure the absorbance of each buffered solution at the λmax determined for either the acidic or basic form.

  • Data Analysis:

    • Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Ab) / (Aa - A)] where A is the absorbance of the solution at a given pH, Aa is the absorbance of the fully acidic form, and Ab is the absorbance of the fully basic form. A plot of log[(A - Ab) / (Aa - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

Experimental_Workflow cluster_0 Preparation cluster_1 Potentiometric Titration cluster_2 Spectrophotometry cluster_3 Data Analysis & Result Start Prepare Pyrrole Solution in Appropriate Solvent Select_Method Select Method Start->Select_Method Pot_Setup Calibrate pH Electrode Set up Inert Atmosphere Select_Method->Pot_Setup Potentiometry Spec_Scan Obtain Spectra of Acidic & Basic Forms (λmax) Select_Method->Spec_Scan Spectrophotometry Pot_Titrate Titrate with Standardized Base Pot_Setup->Pot_Titrate Pot_Data Record pH vs. Titrant Volume Pot_Titrate->Pot_Data Analyze Analyze Data Pot_Data->Analyze Spec_Buffers Prepare Solutions in Buffers of Known pH Spec_Scan->Spec_Buffers Spec_Absorbance Measure Absorbance at λmax vs. pH Spec_Buffers->Spec_Absorbance Spec_Absorbance->Analyze Pot_Plot Plot Titration Curve (1st/2nd Derivative) Analyze->Pot_Plot Potentiometry Data Spec_Plot Plot Absorbance vs. pH or use Henderson-Hasselbalch Analyze->Spec_Plot Spectrophotometry Data Result Determine pKa Pot_Plot->Result Spec_Plot->Result

General experimental workflow for the determination of pyrrole N-H pKa.

Conclusion

The reactivity of the N-H bond in substituted pyrroles is a tunable property that is highly dependent on the electronic nature and position of the substituents. Electron-withdrawing groups enhance the acidity of the N-H bond, facilitating deprotonation and subsequent reactions, while electron-donating groups have the opposite effect. The quantitative data presented, primarily from experimental measurements in DMSO, provides a valuable resource for predicting the reactivity of various pyrrole derivatives. For applications requiring high precision, the experimental determination of pKa using the detailed protocols for potentiometric titration or UV-Vis spectrophotometry is recommended. A thorough understanding of these principles and experimental techniques is essential for the rational design and synthesis of novel pyrrole-containing compounds in medicinal chemistry and materials science.

References

Catalyst Performance in the Synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrroles such as Ethyl 4-methyl-1H-pyrrole-3-carboxylate is a critical step in the development of new therapeutic agents and functional materials. This guide provides a comparative overview of various catalytic systems employed in the synthesis of this key pyrrole derivative and structurally related analogues, with a focus on performance metrics and experimental protocols.

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of this compound and similar pyrrole derivatives. It is important to note that direct comparison of yields can be influenced by variations in substrates and reaction conditions.

CatalystSubstrate(s)Reaction TypeReaction ConditionsYield (%)Reference
Ferric Chloride (FeCl₃) p-Chloroaniline, p-Chlorobenzaldehyde, Ethyl acetoacetateHantzsch-typeNitromethane, 90–100°C, 6 hrs88%[1]
Montmorillonite K-10 β-keto ester, Arylaldehyde, Malononitrile, AlcoholMulti-componentSolvent-free, MicrowaveHigh yields (specific data for target molecule not provided)[2]
Aluminas (e.g., CATAPAL 200) Acetonylacetone, Primary aminesPaal-Knorr60°C, 45 min, Solvent-free68-97% (for various N-substituted pyrroles)[3]
Solid Acid Catalysts (General) Furan, Ammonia-High temperatureIndustrial production method (specific yield not detailed)[4]

Note: The data presented is for the synthesis of various substituted pyrroles, as a direct comparative study for this compound is limited. The FeCl₃-catalyzed reaction, while for a different substrate, provides a relevant benchmark for a Hantzsch-type synthesis leading to a similarly substituted pyrrole-3-carboxylate.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for pyrrole synthesis using some of the catalyst types mentioned.

Ferric Chloride (FeCl₃) Catalyzed Hantzsch-type Synthesis

This protocol is adapted from the synthesis of Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate and can be considered as a general procedure for the Hantzsch synthesis of related pyrroles.[1]

  • Reactants:

    • Primary amine (e.g., p-chloroaniline, 1.5 mmol)

    • Aldehyde (e.g., p-chlorobenzaldehyde, 1.0 mmol)

    • β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)

    • Ferric chloride (FeCl₃) (0.1 mmol)

  • Solvent: Nitromethane (1.5 ml)

  • Procedure:

    • A stirred solution of the primary amine, aldehyde, and β-ketoester in nitromethane is prepared.

    • Ferric chloride is added to the mixture.

    • The reaction mixture is refluxed at 90–100°C for 6 hours.

    • After cooling to room temperature, the excess solvent is removed under vacuum.

    • The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate in hexane) to afford the desired pyrrole product.

Solid Acid Catalyzed Paal-Knorr Synthesis (General Protocol)

Solid acid catalysts like montmorillonite clays and zeolites offer advantages in terms of reusability and ease of separation.[3][5]

  • Reactants:

    • 1,4-Dicarbonyl compound

    • Primary amine or ammonia

  • Catalyst: Montmorillonite K-10 or a suitable zeolite

  • Procedure:

    • A mixture of the 1,4-dicarbonyl compound, the amine, and the solid acid catalyst is prepared.

    • The reaction can be carried out under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction.

    • Reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the catalyst is removed by filtration.

    • The product is then isolated and purified, typically by recrystallization or chromatography.

Experimental Workflow and Logic

The general workflow for benchmarking catalyst performance in the synthesis of this compound involves a systematic variation of catalysts and reaction parameters to identify the optimal conditions for yield, purity, and reaction time.

G cluster_0 Reaction Setup cluster_1 Catalyst Screening cluster_2 Reaction & Monitoring cluster_3 Analysis & Comparison Reactants Reactants (e.g., β-ketoester, α-haloketone, amine) Reaction Reaction under Controlled Conditions (Temperature, Time) Reactants->Reaction Solvent Solvent Selection Solvent->Reaction CatalystA Catalyst A (e.g., FeCl3) CatalystA->Reaction CatalystB Catalyst B (e.g., Montmorillonite K-10) CatalystB->Reaction CatalystC Catalyst C (e.g., Zeolite) CatalystC->Reaction CatalystD Other Catalysts CatalystD->Reaction Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Work-up & Purification Monitoring->Workup Analysis Product Characterization (NMR, MS, Purity) Workup->Analysis Comparison Performance Comparison (Yield, Time, Cost) Analysis->Comparison

Catalyst Benchmarking Workflow

The logical flow of this process begins with the selection of reactants and a suitable solvent. A range of potential catalysts is then screened under identical or systematically varied reaction conditions. The progress of each reaction is monitored to determine the endpoint. Following the reaction, the product is isolated, purified, and characterized to confirm its identity and purity. Finally, the performance of each catalyst is evaluated based on key metrics such as product yield, reaction time, and the cost-effectiveness of the catalyst. This systematic approach allows for the identification of the most efficient catalytic system for the synthesis of the target pyrrole.

References

Comparative cytotoxicity of novel compounds derived from Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytotoxicity of Novel Compounds Derived from Ethyl 4-methyl-1H-pyrrole-3-carboxylate and Related Pyrrole Structures

The relentless pursuit of novel anticancer agents has led researchers to explore a diverse range of heterocyclic compounds, with pyrrole derivatives emerging as a particularly promising scaffold. This guide provides a comparative analysis of the cytotoxic effects of various novel compounds derived from or related to this compound. The data presented herein is collated from recent studies, offering a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Cytotoxicity Data

The cytotoxic activity of several novel pyrrole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the tables below. These values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

A study on a series of newly synthesized trisubstituted pyrrole derivatives demonstrated dose- and time-dependent cytotoxic activity against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) human adenocarcinoma cell lines.[1][2] Notably, compounds 4a and 4d exhibited the highest antitumor properties, particularly against LoVo colon cells.[1][2] For instance, after a 24-hour treatment, compound 4d at 50 µM reduced LoVo cell viability to 45.81%, while compound 4a at the same concentration resulted in 69.13% viability.[2] In contrast, their effect on normal human umbilical vein endothelial cells (HUVECs) was significantly lower, indicating a degree of selectivity for cancer cells.[2]

Another class of compounds, pyrrolo[2,3-d]pyrimidine derivatives bearing urea moieties, also displayed potent anticancer activity.[3] Compound 10a was identified as the most potent against the PC3 prostate cancer cell line, with an impressive IC50 value of 0.19 µM.[3] Compounds 10b and 9e were most effective against MCF-7 breast cancer and A549 lung cancer cells, respectively.[3]

Furthermore, marinopyrroles, a class of marine-derived halogenated pyrroles, have shown significant cytotoxicity across various tumor cell lines, often correlating with the dependence on the anti-apoptotic protein Mcl-1.[4][5][6] Marinopyrrole A, for example, induced apoptosis in metastatic melanoma cell lines with IC50 values ranging from 2.2 µM to 5.0 µM.[4]

Below is a tabular summary of the cytotoxic activities of selected compounds.

Table 1: Cytotoxicity of Trisubstituted Pyrrole Derivatives against various cell lines.

CompoundCell LineIncubation Time (h)IC50 (µM)
4a LoVo24>50
48~40
MCF-724>50
48>50
SK-OV-324>50
48>50
4d LoVo24~50
48~30
MCF-724>50
48~50
SK-OV-324>50
48>50

Table 2: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives.

CompoundCell LineIC50 (µM)
9e A5494.55
10a PC30.19
10b MCF-71.66

Experimental Protocols

The evaluation of the cytotoxic effects of these novel pyrrole derivatives involved several key experimental methodologies.

Cell Viability Assay (MTS Assay)

To quantify the cytotoxic activity of the pyrrole derivatives, a colorimetric MTS assay was employed.[2] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3) and normal control cells (HUVEC) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized pyrrole compounds for 24 and 48 hours.

  • MTS Reagent Addition: Following the treatment period, the MTS reagent was added to each well.

  • Incubation: The plates were incubated to allow the viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the pyrrolo[2,3-d]pyrimidine derivatives, flow cytometry was used to analyze apoptosis and cell cycle distribution.[3]

  • Annexin V Binding Assay: This assay was used to detect early and late apoptosis. Cells were treated with the compounds, harvested, and then stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Cell Cycle Analysis: Treated cells were fixed, permeabilized, and stained with a fluorescent DNA-binding dye (e.g., PI). The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

To further investigate the apoptotic pathway, Western blot analysis was performed to detect the expression levels of key apoptosis-related proteins.[3] This technique allows for the identification of which apoptotic pathway (intrinsic or extrinsic) is activated by the compounds.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxic activity of novel compounds.

G Experimental Workflow for Cytotoxicity Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., LoVo, MCF-7, HUVEC) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Compounds (24h & 48h) compound_prep->treatment cell_seeding->treatment mts_assay MTS Assay treatment->mts_assay absorbance Absorbance Reading mts_assay->absorbance data_proc Data Processing (% Viability, IC50) absorbance->data_proc

Caption: A flowchart of the in-vitro cytotoxicity screening process.

Proposed Signaling Pathway for Marinopyrrole A-induced Apoptosis

Based on the literature, Marinopyrrole A induces apoptosis by targeting the anti-apoptotic protein Mcl-1.[5] The diagram below illustrates this proposed mechanism of action.

G Proposed Mechanism of Marinopyrrole A Marinopyrrole_A Marinopyrrole A Mcl1 Mcl-1 (Anti-apoptotic) Marinopyrrole_A->Mcl1 inhibits Proteasomal_Degradation Proteasomal Degradation Marinopyrrole_A->Proteasomal_Degradation induces Mcl1->Proteasomal_Degradation Bim_Bak Bim/Bak (Pro-apoptotic) Mcl1->Bim_Bak inhibits Mitochondrion Mitochondrion Bim_Bak->Mitochondrion activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Marinopyrrole A induces apoptosis via Mcl-1 inhibition.

References

Safety Operating Guide

Safe Disposal of Ethyl 4-methyl-1H-pyrrole-3-carboxylate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 4-methyl-1H-pyrrole-3-carboxylate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical impermeable gloves that have been inspected prior to use.[2]
Body Protection Fire/flame resistant and impervious clothing. A lab coat should be worn.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3]

Spill and Leak Management

In the event of a spill or leak, immediate action is necessary to contain the material and prevent further exposure.

Emergency Procedures:

  • Evacuate Personnel : Evacuate all non-essential personnel from the immediate area to a safe location, upwind of the spill if possible.[2]

  • Ensure Adequate Ventilation : Use only in a well-ventilated area or outdoors.[4]

  • Remove Ignition Sources : Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[2][5]

  • Containment : Prevent further spillage or leakage if it is safe to do so. Cover drains to prevent the chemical from entering them.[2][5]

  • Cleanup : Absorb the spill with an inert material, such as sand or earth, and place it into a suitable, closed container for disposal.[4]

Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local regulations.[4]

Step-by-Step Disposal Guide:

  • Collection : Collect waste this compound and any contaminated materials in a suitable and closed container clearly labeled with the chemical name and associated hazards.[2]

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[4]

  • Consult Regulations : Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification. US EPA guidelines under 40 CFR 261.3 should be referenced for classification determination.[4]

  • Professional Disposal : Arrange for the disposal of the chemical waste through a licensed chemical destruction plant.[2] Controlled incineration with flue gas scrubbing is a possible disposal method.[2]

  • Container Decontamination : Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

Crucially, do not discharge this compound into sewer systems or the environment. [2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 start Disposal of Ethyl 4-methyl-1H- pyrrole-3-carboxylate ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe spill Spill or Leak? ppe->spill contain Contain Spill with Inert Material spill->contain Yes collect_waste Collect Waste in a Labeled, Closed Container spill->collect_waste No contain->collect_waste consult Consult Local, State, and Federal Regulations collect_waste->consult dispose Dispose via Licensed Chemical Waste Facility consult->dispose end Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Ethyl 4-methyl-1h-pyrrole-3-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC8H11NO2[1]
Molecular Weight153.18 g/mol [1]
Melting Point72-75°C[3]
Boiling Point289.7±20.0°C[3]
Density1.106±0.06 g/cm³[3]
Flash Point129.0±21.8°C[3]
SolubilitySlightly Soluble in water (2.3 g/L) at 25°C[3]

Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.[4][5]To protect eyes from splashes and dust.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6][8] Gloves must be inspected before use and disposed of properly after handling the chemical.[9]To prevent skin contact and absorption.[10]
Body Protection A laboratory coat or chemical-resistant apron.[5][6] For larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing is recommended.[4]To protect skin and clothing from splashes and spills.
Respiratory Protection Use in a well-ventilated area or a fume hood is required.[4][11] If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[9]To prevent inhalation of harmful dust and vapors, which can cause respiratory irritation.[1]
Footwear Closed-toe shoes.[6]To protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[12]

  • Fume Hood: All handling of this compound must be performed in a properly functioning fume hood to minimize inhalation exposure.[11]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[10]

  • Labeling: All containers must be clearly labeled with the chemical name and associated hazards.[12]

2. Handling the Compound

  • Personal Protective Equipment: Don the required PPE as detailed in the table above before entering the handling area.

  • Weighing and Transfer:

    • Handle as a solid to avoid generating dust.[9]

    • Use non-sparking tools to prevent ignition.[4]

    • If transferring between containers, do so slowly and carefully to minimize dust formation.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Ensure adequate ventilation during this process.

3. Post-Handling Procedures

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

    • Thoroughly wash hands with soap and water after removing gloves.[9][10]

  • Storage:

    • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Store away from incompatible materials and foodstuff containers.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid waste, including contaminated materials like weighing paper and gloves, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled "Halogenated" or "Non-Halogenated" organic waste container as appropriate for the solvent used.[6]

  • Empty Containers:

    • Containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[4]

    • After rinsing, the container can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines.[4]

2. Final Disposal

  • Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Environmental Precaution: Do not allow the chemical or its waste to enter drains or sewer systems.[4][9]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the integration of safety measures at each step.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood & Emergency Equipment prep_ppe->prep_setup handle_weigh Weighing and Transfer (Solid) prep_setup->handle_weigh handle_solution Preparation of Solution handle_weigh->handle_solution disp_collect Collect & Segregate Waste handle_weigh->disp_collect post_decon Decontaminate Work Area handle_solution->post_decon handle_solution->disp_collect post_wash Wash Hands post_decon->post_wash post_store Store Chemical Properly post_wash->post_store disp_container Rinse & Puncture Empty Containers disp_collect->disp_container disp_final Dispose via Licensed Service disp_container->disp_final

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.